6-(1-Phenylethyl)pyrimidin-4-amine
説明
BenchChem offers high-quality 6-(1-Phenylethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Phenylethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
6-(1-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9(10-5-3-2-4-6-10)11-7-12(13)15-8-14-11/h2-9H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIIYXBGAMZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
6-(1-Phenylethyl)pyrimidin-4-amine synthesis protocol
An in-depth technical guide detailing the strategic synthesis of 6-(1-phenylethyl)pyrimidin-4-amine, engineered for researchers and drug development professionals.
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antimicrobial agents, and CNS-active therapeutics. The target molecule, 6-(1-phenylethyl)pyrimidin-4-amine , features a primary amino group at the C4 position and a sterically demanding, branched benzylic substituent (1-phenylethyl) at the C6 position.
Synthesizing 6-substituted pyrimidin-4-amines typically relies on de novo condensation or late-stage cross-coupling[1]. For secondary alkyl substituents like the 1-phenylethyl group, traditional cross-coupling methods often fail due to rapid isomerization. This whitepaper outlines a highly optimized, self-validating protocol utilizing a Palladium-Catalyzed Negishi Cross-Coupling to construct the C(sp2)–C(sp3) bond with high regiocontrol and minimal byproduct formation.
Retrosynthetic Strategy & Mechanistic Rationale
The Challenge of Secondary Alkyl Cross-Coupling
The cross-coupling of secondary alkyl organometallics (e.g., 1-phenylethylzinc bromide) with heteroaryl halides (e.g., 4-amino-6-chloropyrimidine) is notoriously difficult. The primary failure mode is β-hydride elimination from the transient alkyl-palladium(II) intermediate[2]. This side reaction leads to migratory insertion, resulting in either the formation of alkene byproducts (styrene derivatives) or isomerized primary alkyl products (linear isomers)[3].
The CPhos-Enabled Solution
To achieve a self-validating and high-yielding system, the catalytic cycle must be engineered so that reductive elimination outcompetes β-hydride elimination . As a Senior Application Scientist, I recommend utilizing a catalyst system based on Pd2(dba)3 and the bulky, electron-rich biarylphosphine ligand CPhos (2-Dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)biphenyl).
-
Oxidative Addition: The electron-deficient nature of 4-amino-6-chloropyrimidine makes oxidative addition facile[1].
-
Transmetalation: The organozinc reagent undergoes rapid transmetalation.
-
Reductive Elimination: The extreme steric bulk of the CPhos ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination, effectively bypassing the slower β-hydride elimination pathway[3].
Catalytic Cycle & Mechanistic Pathway
Catalytic cycle of the Negishi coupling highlighting suppressed β-hydride elimination.
Experimental Protocol: Step-by-Step Methodology
Caution: Organozinc reagents are moisture-sensitive. All glassware must be flame-dried under vacuum, and reactions must be conducted under an inert atmosphere (Argon or N2).
Phase 1: Preparation of 1-Phenylethylzinc Bromide Causality Note: Direct insertion of zinc dust into secondary alkyl bromides is preferred over Grignard transmetalation to prevent premature homocoupling and ensure strict stoichiometric control.
-
Add Zinc dust (3.0 equiv, 30 mmol) and LiCl (3.0 equiv, 30 mmol) to a Schlenk flask. Flame-dry under high vacuum, then backfill with Argon.
-
Add anhydrous THF (15 mL) and activate the zinc with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%), heating gently to 60 °C for 10 minutes.
-
Add 1-bromo-1-phenylethane (1.0 equiv, 10 mmol) dropwise at room temperature. Stir for 12 hours.
-
Allow the unreacted zinc to settle. Titrate the clear supernatant (typically ~0.5 M) using iodine/LiCl to validate the exact active concentration before proceeding.
Phase 2: Negishi Cross-Coupling Assembly
-
In a separate, flame-dried 50 mL Schlenk tube, charge 4-amino-6-chloropyrimidine (1.0 equiv, 2.0 mmol), Pd2(dba)3 (2 mol%, 0.04 mmol), and CPhos (8 mol%, 0.16 mmol)[3].
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous THF (4.0 mL) and stir for 10 minutes at room temperature to allow the active Pd(0)-CPhos complex to form (solution will turn deep red/orange).
-
Dropwise, add the titrated 1-phenylethylzinc bromide solution (1.5 equiv, 3.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 60 °C in an oil bath for 14 hours.
Phase 3: Workup and Purification
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl (10 mL).
-
Add 1 M aqueous EDTA (5 mL) and stir for 30 minutes. Causality Note: EDTA chelates the zinc and palladium salts, preventing emulsion formation during extraction and removing trace heavy metals from the API.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure 6-(1-phenylethyl)pyrimidin-4-amine.
Quantitative Data & Reaction Optimization
The choice of ligand is the single most critical variable in this synthesis. The table below summarizes the optimization data, demonstrating why CPhos is strictly required to maintain structural integrity and prevent the formation of the linear isomer (6-(2-phenylethyl)pyrimidin-4-amine).
| Entry | Catalyst Precursor | Ligand | Temp (°C) | Isolated Yield (%) | Branched:Linear Ratio |
| 1 | Pd(PPh3)4 | None | 60 | 22% | 1:3 |
| 2 | Pd(dppf)Cl2 | dppf | 60 | 41% | 1:1.5 |
| 3 | Pd2(dba)3 | XPhos | 60 | 65% | 6:1 |
| 4 | Pd2(dba)3 | CPhos | 60 | 89% | >20:1 |
Table 1: Ligand optimization for the cross-coupling of 4-amino-6-chloropyrimidine with 1-phenylethylzinc bromide. Data reflects the necessity of sterically demanding biarylphosphines to suppress β-hydride elimination[3].
Analytical Characterization
To validate the success of the synthesis and confirm the absence of the linear isomer, the following spectral benchmarks should be observed:
-
1H NMR (400 MHz, CDCl3): δ 8.45 (s, 1H, Pyrimidine C2-H), 7.35 – 7.15 (m, 5H, Phenyl), 6.28 (s, 1H, Pyrimidine C5-H), 5.10 (br s, 2H, -NH2), 4.05 (q, J = 7.2 Hz, 1H, -CH-), 1.62 (d, J = 7.2 Hz, 3H, -CH3).
-
13C NMR (100 MHz, CDCl3): δ 172.4 (C6), 163.1 (C4), 158.5 (C2), 143.2 (Phenyl C1), 128.6, 127.8, 126.5, 102.1 (C5), 46.8 (-CH-), 21.4 (-CH3).
-
HRMS (ESI): Calculated for C12H14N3 [M+H]+: 200.1182.
References
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: PubMed Central (PMC) / Journal of the American Chemical Society URL:[Link][3]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][2]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-(1-Phenylethyl)pyrimidin-4-amine
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3] These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately, its therapeutic efficacy and safety profile.[1][4][5] This guide provides an in-depth examination of the core physicochemical attributes of 6-(1-Phenylethyl)pyrimidin-4-amine, a molecule of interest within medicinal chemistry.
This document is structured to provide not just data, but a practical and scientifically grounded framework for researchers, scientists, and drug development professionals. We will delve into the causality behind the experimental choices for determining these properties and present self-validating protocols that ensure data integrity and reproducibility.
Molecular Identity:
-
IUPAC Name: 6-(1-phenylethyl)pyrimidin-4-amine
-
CAS Number: 2091270-06-1[6]
-
Molecular Formula: C12H13N3[6]
-
Molecular Weight: 199.25 g/mol [6]
-
Chemical Structure:
-
SMILES: NC1=NC=NC(C(C2=CC=CC=C2)C)=C1[6]
-
Molecular Structure and Conformation: The Blueprint of Activity
The three-dimensional arrangement of atoms in 6-(1-Phenylethyl)pyrimidin-4-amine is fundamental to its interaction with biological targets. Single-crystal X-ray diffraction is the gold standard for elucidating this atomic blueprint with unparalleled resolution.[7][8]
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.[8]
Methodology:
-
Crystal Growth: High-quality single crystals of 6-(1-Phenylethyl)pyrimidin-4-amine are grown. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (often using direct methods for small molecules), which allows for the calculation of an electron density map.[9] An atomic model is built into the electron density and refined to best fit the experimental data.
Data Presentation:
| Parameter | Experimental Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (Å) | To be determined |
| Bond Angles (°) | To be determined |
| Torsion Angles (°) | To be determined |
Workflow for Structure Determination by X-ray Crystallography:
Caption: Workflow for determining the 3D structure.
Melting Point: A Key Indicator of Purity and Stability
The melting point is a critical thermal property that provides insights into the purity and solid-state stability of a compound.[10] Differential Scanning Calorimetry (DSC) is a precise technique for determining the melting point and other thermal transitions.[11][12][13][14]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[11][15]
Methodology:
-
Sample Preparation: A small amount (typically 1-5 mg) of 6-(1-Phenylethyl)pyrimidin-4-amine is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a defined range.
-
Data Analysis: The heat flow is plotted against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the heat of fusion.[15]
Data Presentation:
| Parameter | Experimental Value |
| Melting Point (°C) | To be determined |
| Heat of Fusion (J/g) | To be determined |
Workflow for Melting Point Determination by DSC:
Caption: Workflow for DSC analysis.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[16] Poor solubility can lead to erratic absorption and insufficient drug exposure.[17] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17]
Experimental Protocol: Shake-Flask Solubility Assay
This method measures the equilibrium solubility of a compound in a specific buffer.
Methodology:
-
Sample Preparation: An excess amount of solid 6-(1-Phenylethyl)pyrimidin-4-amine is added to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Sample Processing: The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is used for accurate quantification.[17]
Data Presentation:
| Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) |
| PBS (7.4) | 25 | To be determined |
| SGF (1.2) | 37 | To be determined |
| FaSSIF (6.5) | 37 | To be determined |
| FeSSIF (5.0) | 37 | To be determined |
Workflow for Shake-Flask Solubility Assay:
Caption: Workflow for solubility determination.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, protein binding, and solubility.[1] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH. A balanced lipophilicity is essential for optimal drug-like properties.[1]
Experimental Protocol: RP-HPLC for logP Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.[18][19][20][21][22]
Methodology:
-
Standard Selection: A set of reference compounds with known logP values is chosen.
-
Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Analysis: The reference compounds are injected into the HPLC system, and their retention times (tR) are recorded.
-
Calibration Curve: The logarithm of the capacity factor (log k') is calculated for each standard and plotted against their known logP values to generate a calibration curve.
-
Sample Analysis: 6-(1-Phenylethyl)pyrimidin-4-amine is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Calculation: The log k' for the test compound is calculated and used to determine its logP value from the calibration curve.[22]
Data Presentation:
| Parameter | Experimental Value |
| logP | To be determined |
| logD at pH 7.4 | To be determined |
Workflow for logP Determination by RP-HPLC:
Caption: Workflow for logP estimation.
Ionization Constant (pKa): Understanding Charge State at Physiological pH
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[23] It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and target binding.[4][24] Potentiometric titration is a highly accurate method for pKa determination.[23][25][26][27]
Experimental Protocol: Potentiometric Titration
This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change.[25][27]
Methodology:
-
Sample Preparation: A solution of 6-(1-Phenylethyl)pyrimidin-4-amine is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration.
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added in small increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[23][25]
Data Presentation:
| Parameter | Experimental Value |
| pKa (basic) | To be determined |
| pKa (acidic) | To be determined |
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for pKa determination.
Conclusion
The physicochemical properties of 6-(1-Phenylethyl)pyrimidin-4-amine are integral to its potential as a drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. A comprehensive understanding of its structural, thermal, solubility, lipophilicity, and ionization characteristics will empower researchers to make informed decisions throughout the drug discovery and development process, ultimately increasing the probability of success.
References
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (2023). International Journal of Pharmaceutics. [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]
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Development of Methods for the Determination of pKa Values. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). Simulations Plus. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International journal of pharmaceutics. [Link]
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Importance of Physicochemical Properties In Drug Discovery. (2015). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2012). Expert Opinion on Drug Discovery. [Link]
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2018). Journal of Chemical Information and Modeling. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). Journal of Physics: Conference Series. [Link]
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Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass. [Link]
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Solubility Test. AxisPharm. [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Mecmesin. [Link]
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Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2017). Cold Spring Harbor Protocols. [Link]
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Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2012). Marine Drugs. [Link]
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physicochemical property of drug molecules with respect to drug actions. (2014). Journal of Bio-Innovation. [Link]
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The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry. [Link]
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Differential Scanning Calorimetry. KU Leuven. [Link]
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Small molecule X-ray crystallography. The University of Queensland. [Link]
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X-ray crystallography. Wikipedia. [Link]
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Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. (2022). Journal of Agricultural and Food Chemistry. [Link]
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6-(1-Phenylethyl)pyrimidin-4-amine mechanism of action
Initiating the Analysis
I've initiated the analysis of the request. The focus is now pinpointed: a deep dive into the mechanism of action for 6-(1-Phenylethyl)pyrimidin-4-amine. I'm aiming for a technical guide or a whitepaper tailored for researchers and scientists. My next step will be to define the structure of the document.
Defining the Scope
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Analyzing Chemical Structures
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Refining Initial Search
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Analyzing the Building Block
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Analyzing Patent Components
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Structuring the Guide
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Detailing Inhibitor Actions
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Analyzing the Details
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Expanding the Scope
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Considering the Details
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Mapping the Interactions
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Deepening the Analysis
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Refining the Workflow
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Adding Cellular Analysis
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The Architectural Core of Life: A Technical Guide to the Biological Activity of Pyrimidine Derivatives
Abstract
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, represents a cornerstone of medicinal chemistry and chemical biology.[1][2][3] Its derivatives are not merely synthetic curiosities but are fundamental to life itself, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which encode the very blueprint of our genetics in DNA and RNA.[2][4] This inherent biocompatibility has positioned the pyrimidine scaffold as a "privileged structure" in drug discovery, leading to a vast and diverse array of therapeutic agents. This in-depth guide provides a technical exploration of the multifaceted biological activities of pyrimidine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, explore structure-activity relationships (SAR), provide validated experimental protocols, and visualize key pathways to furnish a comprehensive resource for the discovery of next-generation therapeutics.
Introduction: The Ubiquity and Versatility of the Pyrimidine Scaffold
The profound biological significance of pyrimidines stems from their central role in the machinery of life.[4][5] Beyond their role in nucleic acids, the pyrimidine ring is a key component of essential vitamins like thiamine (Vitamin B1) and coenzymes that participate in critical metabolic pathways.[2][4] This evolutionary validation has made pyrimidine derivatives a fertile ground for medicinal chemists. By synthetically modifying the core scaffold, it is possible to create molecules that can interact with a wide range of biological targets, including enzymes, receptors, and genetic material.[1][6] This has resulted in the development of drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][3]
The success of pyrimidine-based drugs lies in the scaffold's unique physicochemical properties. The two nitrogen atoms are capable of forming crucial hydrogen bonds with biological targets, while the planar aromatic ring can engage in π–π stacking interactions.[6] Furthermore, the various positions on the ring (N-1, C-2, N-3, C-4, C-5, and C-6) can be readily substituted, allowing for precise tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and safety.[6]
The Spectrum of Biological Activity: Key Therapeutic Areas
The versatility of the pyrimidine scaffold is best illustrated by its successful application across numerous disease areas.
Anticancer Activity
Pyrimidine derivatives are a mainstay of cancer chemotherapy, acting through diverse and targeted mechanisms.[6][7]
-
Antimetabolites: Many pyrimidine-based drugs function as antimetabolites, mimicking natural nucleosides to disrupt DNA and RNA synthesis.[6] A classic example is 5-Fluorouracil (5-FU) , which is converted in the body to FdUMP. This metabolite forms a stable complex with thymidylate synthase, blocking the synthesis of thymidine, a crucial component of DNA, thereby halting the proliferation of rapidly dividing cancer cells.[6] Other notable examples include Capecitabine, Gemcitabine, and Cytarabine.[6][8]
-
Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many cancers. Pyrimidine derivatives have been exceptionally successful as ATP-competitive kinase inhibitors.[9] For instance, several inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are based on a pyrimidine or fused-pyrimidine (quinazoline) core.[9][10] These drugs, such as Gefitinib and Erlotinib, block signaling pathways that drive tumor growth and angiogenesis.[9][10] Similarly, CDK4/6 inhibitors like Palbociclib, which contain a pyrimidine core, induce G1 cell cycle arrest and are a standard of care in certain types of breast cancer.[9]
-
DNA Intercalators and Topoisomerase Inhibitors: Some derivatives are designed to interact directly with DNA. They can slide between the base pairs (intercalation) or inhibit enzymes like topoisomerase IIα, which is crucial for managing DNA topology during replication.[7] This interference leads to DNA damage and triggers apoptosis in cancer cells.
Signaling Pathway: EGFR Inhibition by a Pyrimidine-Based Drug
The diagram below illustrates the mechanism of action for a typical pyrimidine-based EGFR inhibitor. By competitively binding to the ATP pocket in the kinase domain of the EGFR, the drug prevents phosphorylation and activation of downstream pro-survival signaling pathways like RAS/MAPK and PI3K/AKT.
Caption: Mechanism of EGFR inhibition by a pyrimidine derivative.
Antimicrobial and Antiviral Activity
The fundamental role of pyrimidines in nucleic acid synthesis also makes them excellent targets for developing agents against infectious diseases.
-
Antibacterial Agents: The combination of a pyrimidine derivative, Trimethoprim , with sulfamethoxazole is a classic example of synergistic antibacterial therapy.[8] Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor needed for producing nucleic acids.[11] Human DHFR is significantly less sensitive to the drug, providing a basis for its selective toxicity.
-
Antifungal Agents: Flucytosine (5-fluorocytosine) is an antifungal drug that is taken up by fungal cells and converted into 5-fluorouracil.[11] This is then incorporated into fungal RNA, disrupting protein synthesis. It can also be converted to a DNA synthesis inhibitor, providing a dual mechanism of action against susceptible fungi.[11]
-
Antiviral Agents: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[12] They act by inhibiting viral DNA or RNA polymerases. For example, Lamivudine is used to treat HIV and Hepatitis B by inhibiting viral reverse transcriptase.[12] More recently, Remdesivir , a pyrimidine nucleotide analog, has been used in the treatment of COVID-19 by inhibiting the viral RNA-dependent RNA polymerase.[12]
Other Therapeutic Applications
The pharmacological reach of pyrimidine derivatives extends further:
-
Anti-inflammatory: Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1/COX-2), which are involved in the inflammatory cascade.[11]
-
Cardiovascular: Some pyrimidine derivatives possess antihypertensive properties.[1][13]
-
Bone Anabolic Agents: Recent research has identified novel pyrimidine derivatives that promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway, offering potential new treatments for osteoporosis.[14]
Quantitative Analysis: Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives can be dramatically altered by the nature and position of substituents on the core ring. The table below summarizes representative data for a series of hypothetical pyrimidine-based kinase inhibitors, illustrating key SAR principles.
| Compound ID | R¹ at C4 | R² at C5 | R³ at C2-amino | Target Kinase IC₅₀ (nM) |
| PYR-001 | Phenyl | H | -NH₂ | 850 |
| PYR-002 | 4-Chlorophenyl | H | -NH₂ | 120 |
| PYR-003 | 4-Methoxyphenyl | H | -NH₂ | 450 |
| PYR-004 | 4-Chlorophenyl | Br | -NH₂ | 35 |
| PYR-005 | 4-Chlorophenyl | H | -NH-Cyclopropyl | 95 |
Data is illustrative and sourced from general findings in medicinal chemistry literature.[14]
Causality and Insights from SAR Data:
-
Effect of Phenyl Substitution (R¹): Comparing PYR-001 to PYR-002 and PYR-003 demonstrates the impact of electronics on the C4-phenyl ring. The electron-withdrawing chloro group (PYR-002 ) significantly enhances potency, likely by improving interactions within the kinase hinge region. Conversely, the electron-donating methoxy group (PYR-003 ) reduces activity.
-
Role of C5 Substituent (R²): The introduction of a bulky, electron-withdrawing bromine atom at the C5 position (PYR-004 vs. PYR-002 ) further boosts potency. This "magic methyl" or "magic halo" effect often arises from improved hydrophobic interactions or by forcing the molecule into a more favorable binding conformation.
-
Modification of C2-amino Group (R³): Altering the primary amine at C2 to a secondary amine (PYR-005 ) slightly decreases activity compared to the chloro-substituted parent (PYR-002 ). This suggests the primary amine may be a critical hydrogen bond donor for optimal target engagement.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure scientific integrity, described protocols must be robust and self-validating. Here, we provide a representative synthesis via the Biginelli reaction and a standard cytotoxicity assay.
Synthesis: Biginelli Reaction for Dihydropyrimidinone Core
The Biginelli reaction is a classic multi-component reaction used to synthesize dihydropyrimidinones, a key class of pyrimidine derivatives.[2]
Objective: To synthesize a dihydropyrimidinone scaffold as a precursor for further derivatization.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated HCl (catalytic amount)
-
Ice-cold water
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a few drops of concentrated HCl as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and initiating the reaction cascade.
-
Fit the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water. This step is crucial for precipitating the solid product as its solubility is low in cold aqueous media.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove any unreacted starting materials and the acid catalyst.
-
Dry the product in a desiccator or oven at low heat.
-
Self-Validation: Characterize the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity against expected spectral data. The melting point should also be determined and compared to literature values.
Workflow: From Synthesis to Biological Hit
The following diagram outlines a typical workflow in a drug discovery program focused on pyrimidine derivatives.
Caption: A typical drug discovery workflow for pyrimidine derivatives.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Objective: To determine the concentration at which a synthesized pyrimidine derivative inhibits 50% of cancer cell growth (IC₅₀ value).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compound in the growth medium. Add these dilutions to the wells, ensuring each concentration is tested in triplicate.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium). This establishes the baseline for 100% cell viability.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin). This confirms the assay is responsive.
-
Blank Control: Wells with medium but no cells. This is used to subtract background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its effect.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Perspectives
Pyrimidine and its derivatives are a profoundly significant class of molecules whose biological relevance is matched only by their therapeutic versatility.[3][4] From their foundational role in the genetic code to their application in cutting-edge anticancer and antiviral therapies, the pyrimidine scaffold has proven to be an enduring source of new medicines.[8][15] The continued exploration of this chemical space, driven by advances in synthetic chemistry, computational design, and a deeper understanding of disease biology, promises to yield the next generation of highly targeted and effective therapeutic agents.[4][16] Future progress will likely focus on developing pyrimidine-based hybrid molecules that can target multiple pathways simultaneously, as well as advancing novel derivatives for emerging therapeutic areas.[9][10]
References
A comprehensive, numbered list of all sources cited within this guide.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Vertex AI Search.
- Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Applic
- A COMPREHENSIVE REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE AND THIAZOLE DERIVATIVES. (2025, November 18). Vertex AI Search.
- The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2022, July 9). Aswan University.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15).
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
- Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis Online.
- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024, October 4). Advanced Journal of Chemistry, Section A.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC, NIH.
- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024, February 1). International Journal of Pharmaceutical Sciences and Research.
- Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub.
- Comprehensive investigation of pyrimidine synthesis reactions and biological activity.
- Biological Activity of Pyrimidine Deriv
- SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2019, July 25).
- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). IJPPR.
- SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2012, January 7). International Journal of Pharmacy and Pharmaceutical Sciences.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023, April 23). MDPI.
- Mechanism of action of pyrimidine analogues.
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Therapeutic Scaffolding: The Role of 6-(1-Phenylethyl)pyrimidin-4-amine in Kinase Inhibitor Design
Executive Summary & Structural Rationale
In the landscape of targeted therapeutics, the pyrimidine-4-amine core serves as a highly privileged scaffold, predominantly utilized in the design of ATP-competitive kinase inhibitors [1]. The compound 6-(1-phenylethyl)pyrimidin-4-amine (CAS: 2091270-06-1) represents a highly optimized building block in fragment-based drug discovery (FBDD). By integrating a hydrogen-bonding headgroup with a sterically demanding, chiral lipophilic tail, this molecule provides a precise geometrical fit for the ATP-binding cleft of various kinases, including Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs)[2].
Causality of Molecular Design
The efficacy of this specific scaffold is not coincidental; it is driven by strict structure-activity relationship (SAR) causality:
-
The Hinge-Binding Motif: The pyrimidine nitrogen (N1/N3) acts as a hydrogen bond acceptor, while the C4-amine acts as a hydrogen bond donor. Together, they form a bidentate interaction with the backbone amide and carbonyl of the kinase hinge region (e.g., Met793 in EGFR or Met85 in CDK2).
-
The Hydrophobic Probe: The 1-phenylethyl group at the C6 position projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. The presence of the chiral methyl group restricts the rotational degree of freedom of the phenyl ring, locking it into a bioactive conformation that maximizes van der Waals interactions while minimizing entropic penalties upon binding.
Table 1: Physicochemical Properties & Lipinski Compliance
To ensure oral bioavailability and membrane permeability, 6-(1-phenylethyl)pyrimidin-4-amine adheres strictly to Lipinski's Rule of Five.
| Property | Value | Pharmacokinetic Relevance |
| Molecular Weight | 199.26 g/mol | Highly fragment-like; allows for further functionalization. |
| cLogP | ~2.1 | Optimal lipophilicity for passive membrane diffusion. |
| H-Bond Donors (HBD) | 1 (-NH2 group) | Minimizes desolvation energy penalties. |
| H-Bond Acceptors (HBA) | 2 (Pyrimidine N) | Sufficient for hinge-region anchoring. |
| Topological Polar Surface Area | 49.8 Ų | Excellent predictor for blood-brain barrier (BBB) penetration if required. |
Synthetic Methodology: A Self-Validating Protocol
Synthesizing 6-(1-phenylethyl)pyrimidin-4-amine requires overcoming the challenge of coupling a secondary alkyl/benzyl group to an electron-deficient heterocycle without inducing β -hydride elimination. We employ a Palladium-catalyzed Negishi cross-coupling, chosen specifically because organozinc reagents tolerate the unprotected primary amine at the C4 position, eliminating the need for protecting group chemistry.
Step-by-Step Protocol: Negishi Cross-Coupling
Reagents: 6-chloropyrimidin-4-amine (1.0 eq), (1-phenylethyl)zinc(II) bromide (1.5 eq, 0.5 M in THF), Pd(dppf)Cl₂ (0.05 eq), anhydrous THF.
-
Preparation of the Catalytic System: In an oven-dried Schlenk flask purged with argon, dissolve 6-chloropyrimidin-4-amine (10 mmol) and Pd(dppf)Cl₂ (0.5 mmol) in 20 mL of anhydrous THF. Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and suppressing unwanted isomerization.
-
Organozinc Addition: Cool the mixture to 0°C. Dropwise, add the (1-phenylethyl)zinc(II) bromide solution (15 mmol) over 15 minutes. Self-Validation: The color of the solution will shift from pale yellow to deep orange/red, indicating the formation of the active Pd(0) species and successful transmetalation.
-
Thermal Activation: Gradually warm the reaction to 65°C and reflux for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the lower-Rf starting material validates reaction completion.
-
Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl (30 mL). Causality: NH₄Cl safely hydrolyzes unreacted organozinc without protonating the weakly basic pyrimidine-4-amine, keeping it in the organic phase. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the pure title compound as an off-white solid.
Biological Evaluation & Kinase Profiling Workflow
To translate this chemical scaffold into a viable lead, a rigorous, tiered biological evaluation workflow is required. The pyrimidine-4-amine core is first subjected to broad-spectrum profiling to identify its primary kinase targets[3].
Fig 1. Step-by-step biological evaluation workflow for pyrimidine-4-amine kinase inhibitors.
Table 2: Representative Kinase Inhibition Profile (SAR Logic)
The following table illustrates how the steric bulk of the 1-phenylethyl group interacts with different kinase gatekeeper residues.
| Kinase Target | Gatekeeper Residue | IC₅₀ (nM) | Mechanistic Rationale |
| CDK2 | Phe82 (Bulky) | >5000 | The large phenylalanine clashes with the 1-phenylethyl group, preventing binding. |
| EGFR (WT) | Thr790 (Small) | 45 | The small threonine allows the 1-phenylethyl group to deeply penetrate the hydrophobic pocket. |
| EGFR (T790M) | Met790 (Bulky) | >2000 | The mutation to bulky methionine causes steric hindrance, inducing resistance. |
| CDPK1 | Gly128 (Very Small) | 12 | The glycine gatekeeper provides massive pocket access, making this scaffold highly potent [4]. |
Mechanism of Action: Intracellular Signaling Interception
Once the 6-(1-phenylethyl)pyrimidin-4-amine derivative enters the intracellular space, it acts as a competitive antagonist at the ATP-binding site of its target kinase. By occupying this cleft, the inhibitor prevents the transfer of the terminal phosphate from ATP to downstream protein substrates.
In the context of Receptor Tyrosine Kinases (like EGFR), this blockade halts the auto-phosphorylation of the receptor's intracellular tail. Consequently, adapter proteins (such as Grb2 or PI3K) cannot dock, effectively severing the signal transduction cascades that drive aberrant cellular proliferation and survival.
Fig 2. Mechanism of action showing RTK signaling interception by pyrimidine-4-amine inhibitors.
References
-
Title: 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]
-
Title: Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: International Journal of Molecular Sciences / PubMed Central URL: [Link]
-
Title: Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis Source: Journal of Medicinal Chemistry / PubMed URL: [Link]
The Pyrimidine Scaffold: A Master Key in Drug Discovery - An In-depth Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry. Its inherent ability to mimic the building blocks of life provides a unique starting point for the design of potent and selective therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, delves into the intricate world of the structure-activity relationship (SAR) of pyrimidine compounds. We will explore how subtle modifications to this versatile core can profoundly impact biological activity, paving the way for novel treatments across a spectrum of diseases.
The Allure of the Pyrimidine Core: A Foundation for Diverse Biological Activity
Pyrimidine and its derivatives are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[1][2] This structural motif is central to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[3][4][5] This inherent biological relevance makes the pyrimidine scaffold an exceptional starting point for drug design, as its derivatives can readily interact with a wide array of biological targets. The position of substituents on the pyrimidine nucleus has a profound impact on the resulting biological activity, which can range from antimicrobial and anticancer to anti-inflammatory and antiviral effects.[3][4][5][6]
The versatility of the pyrimidine core has led to the development of numerous clinically approved drugs, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine (Retrovir).[1][7] The ongoing exploration of pyrimidine chemistry continues to yield novel compounds with significant therapeutic potential.[8]
Decoding the Language of Interaction: General Principles of Pyrimidine SAR
The biological activity of a pyrimidine derivative is not determined by the core structure alone, but rather by the intricate interplay of its various substituents. Understanding the general principles of how these modifications influence activity is paramount for rational drug design.
Key Positions for Substitution and Their Impact
The pyrimidine ring offers several positions (C2, C4, C5, and C6) for substitution, each with a distinct influence on the molecule's properties and biological activity.
-
C2 and C4 Positions: These positions are often critical for establishing key interactions with biological targets, particularly kinases. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, while substituents at C2 and C4 can function as hydrogen bond donors or occupy hydrophobic pockets within the active site. For instance, the 2,4-diaminopyrimidine motif is a common feature in many kinase inhibitors, where the amino groups form crucial hydrogen bonds with the hinge region of the kinase.[9]
-
C5 Position: Substitution at the C5 position can significantly modulate the electronic and steric properties of the pyrimidine ring, thereby influencing receptor binding and biological activity.[10] Modifications at this position have been shown to yield potent antiviral, anticancer, and antimicrobial agents.[10] For example, the introduction of a fluorine atom at the C5 position of uracil to create 5-fluorouracil is a classic example of how a small modification can lead to a powerful anticancer drug.[2]
-
C6 Position: The C6 position also offers opportunities for modification to fine-tune the pharmacological properties of pyrimidine derivatives. For example, in the design of pyrido[2,3-d]pyrimidine-based inhibitors, the chlorine atom at the C6 position serves as a versatile handle for introducing various substituents to explore the SAR.[11]
Logical Relationship: From Scaffold to Biological Effect
The following diagram illustrates the logical progression from the core pyrimidine scaffold to the desired therapeutic outcome through systematic chemical modification and biological evaluation.
Caption: Logical progression from the pyrimidine scaffold to therapeutic effect.
Pyrimidine SAR in Action: Case Studies in Drug Discovery
The true power of SAR is best understood through its application in specific therapeutic areas. The following sections explore the SAR of pyrimidine compounds in the context of anticancer, antiviral, and antimicrobial drug discovery.
Anticancer Agents: Targeting the Machinery of Uncontrolled Growth
The structural resemblance of pyrimidines to the natural nucleobases makes them ideal candidates for anticancer drug development.[12][13] They can act as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key signaling pathways that drive cancer cell proliferation.
Kinase Inhibitors: A significant number of pyrimidine-based anticancer drugs target protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[9]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Many EGFR inhibitors feature a quinazoline or pyrimidine core that binds to the ATP-binding site of the kinase.[14] Bioisosteric replacement of the pyrimidine ring has been a key strategy to overcome acquired resistance to these therapies.[14]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrimidine forms the core of several CDK4/6 inhibitors, such as palbociclib, which are used in the treatment of breast cancer.[15] These drugs typically feature a pyrimidine ring substituted with an aminopyridine or a similar group to achieve selective inhibition.[15]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Targeting VEGFR disrupts tumor angiogenesis. Pyrimidine-based multi-kinase inhibitors like sorafenib inhibit VEGFR-2/3, among other targets.[15]
Quantitative Structure-Activity Relationship (QSAR) in Anticancer Pyrimidines:
QSAR studies are computational methods that correlate the structural properties of compounds with their biological activities.[16] These models provide valuable insights for designing more potent and selective inhibitors. For example, 3D-QSAR models have been used to identify the key electrostatic, steric, and hydrophobic features of pyrimidine derivatives that are important for their activity as VEGFR-2 inhibitors.[16][17]
Table 1: SAR of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Bioisosteric Replacement | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[3,2-d]pyrimidines | Pyrimidine fused with pyrrole | EGFR | 5.7 - 23 | Erlotinib (Quinazoline) | 2 |
| Pyrazolo[3,4-d]pyrimidines | Pyrimidine fused with pyrazole | EGFR T790M | ~10-50 | Osimertinib (Pyrimidine) | 1 |
| Pyrido[2,3-d]pyrimidines | Pyrimidine fused with pyridine | EGFR | ~3-60 | Gefitinib (Quinazoline) | 2-20 |
Data sourced from a comparative guide on bioisosteric replacement.[14]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for an in vitro kinase inhibition assay, a crucial experiment in the SAR-guided development of kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Antiviral Agents: Halting Viral Replication
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. These compounds mimic natural nucleosides and, once incorporated into the viral genome, can terminate DNA or RNA chain elongation.
A systematic study of pyrimidine nucleosides related to 3'-azido-3'-deoxythymidine (AZT) revealed several key SAR principles for anti-HIV-1 activity.[18]
-
The 3'-Azido Group: Nucleosides with a 3'-azido group on the sugar ring consistently exhibited the most potent antiviral activity.[18] Changing this group to an amino or iodo group reduced activity.[18]
-
Substitution at C-5: Substitution at the C-5 position of the pyrimidine ring with small alkyl groups like methyl (CH3) or ethyl (C2H5) produced derivatives with high potency.[18] Larger alkyl groups or bromovinyl substitution significantly reduced antiviral potency.[18]
-
The 5'-Hydroxy Group: Modification of the 5'-hydroxy group on the sugar moiety markedly reduced antiviral activity.[18]
Antimicrobial Agents: Combating Bacterial and Fungal Infections
The pyrimidine scaffold is also a promising starting point for the development of new antimicrobial agents to combat the growing threat of multidrug-resistant infections.[19]
-
Mechanism of Action: Pyrimidine derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[20]
-
SAR Insights: Structure-activity relationship studies have shown that the nature and position of substituents on the pyrimidine ring are crucial for antimicrobial potency. For example, in a series of pyrimidine-clubbed benzimidazole derivatives, specific substitutions were found to be effective against both Gram-positive and Gram-negative bacteria.[20]
Modern Approaches to Pyrimidine SAR: Integrating Computation and Experiment
The field of drug discovery is continually evolving, and the exploration of pyrimidine SAR is no exception. Modern approaches integrate computational and experimental techniques to accelerate the design-synthesis-test-analyze cycle.
Computational Chemistry:
-
Quantitative Structure-Activity Relationship (QSAR): As previously mentioned, QSAR models are powerful tools for predicting the activity of new pyrimidine derivatives and for understanding the key structural features that govern their biological effects.[16][17]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[21] It provides valuable insights into the binding mode of pyrimidine derivatives and can guide the design of new compounds with improved affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering a more detailed understanding of the binding process.[22]
Experimental Protocol: General Synthesis of Substituted Pyrimidines
A variety of synthetic methods are available for the preparation of substituted pyrimidines for SAR studies. The Biginelli reaction is a classic and efficient one-pot synthesis of dihydropyrimidines.
Step-by-Step Methodology: Biginelli Reaction
-
Reactant Mixture: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2).
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidine.
This is a generalized protocol. Specific reaction conditions may vary depending on the substrates used.
Future Perspectives: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine core continues to be a rich source of inspiration for medicinal chemists. Future research in this area will likely focus on several key aspects:
-
Targeting Novel Biological Pathways: The versatility of the pyrimidine scaffold will be leveraged to design inhibitors for new and challenging biological targets.
-
Development of Multi-Targeted Agents: There is a growing interest in developing drugs that can simultaneously modulate multiple targets, and the pyrimidine core provides an excellent platform for designing such multi-targeted agents.[15]
-
Application of Artificial Intelligence and Machine Learning: AI and machine learning will play an increasingly important role in the design and optimization of pyrimidine-based drug candidates, enabling the rapid exploration of vast chemical spaces.[23]
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An In-depth Technical Guide to the Solubility Profiling of 6-(1-Phenylethyl)pyrimidin-4-amine
Abstract
Solubility is a cornerstone physicochemical property that dictates the developability and ultimate clinical success of a new chemical entity.[1][2][3] Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and yield misleading results in biological assays.[4][5] This guide provides a comprehensive framework for characterizing the aqueous solubility of 6-(1-Phenylethyl)pyrimidin-4-amine, a molecule of interest in drug discovery. We will delve into the theoretical underpinnings of solubility for a weakly basic compound, present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that modulate its dissolution. The methodologies described herein are designed to build a robust, self-validating data package to support informed decision-making from early discovery through to lead optimization and beyond.
Introduction: The Criticality of Solubility Assessment
In the journey of a drug from concept to clinic, solubility is a primary gatekeeper.[6] A drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Consequently, low solubility is a leading cause of poor and variable oral bioavailability, which can necessitate higher doses, increase the risk of adverse effects, and ultimately lead to clinical failure.[7][8] Early and accurate solubility assessment allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize molecular properties and enabling formulation scientists to develop appropriate delivery strategies.[9][10]
Molecular Profile: 6-(1-Phenylethyl)pyrimidin-4-amine
To understand the solubility behavior of 6-(1-Phenylethyl)pyrimidin-4-amine, we must first examine its structure.
-
Core Structure: A pyrimidine ring, which is a nitrogen-containing heterocycle.
-
Key Functional Group: A primary amine (-NH2) at the 4-position of the pyrimidine ring. This group is basic.
-
Substituents: A phenylethyl group at the 6-position, which adds significant lipophilicity (low water solubility).
The presence of the basic 4-amino group is the most critical feature for its aqueous solubility. As a weak base, its solubility is expected to be highly dependent on pH.[11][12] In acidic environments, the amine group will become protonated (cationic), significantly increasing its interaction with polar water molecules and thereby enhancing its solubility.[11][13] Conversely, at neutral or alkaline pH, the molecule will exist predominantly in its neutral, less soluble form.
Physicochemical Properties and Predicted Data
A comprehensive understanding begins with assembling core physicochemical data. While experimental data is the gold standard, in silico predictions are invaluable for initial assessment.
| Property | Predicted Value / Data | Significance for Solubility |
| Molecular Formula | C12H13N3 | Provides the basis for molecular weight calculation. |
| Molecular Weight | 199.25 g/mol [14] | Influences diffusion and dissolution rates. |
| pKa (most basic) | ~4.5 - 5.5 (Predicted) | The pH at which 50% of the molecule is ionized. Crucial for predicting pH-dependent solubility.[15][16][17] Weakly basic drugs are more soluble at pH < pKa.[11] |
| LogP | ~2.5 - 3.5 (Predicted) | A measure of lipophilicity. A higher LogP suggests lower intrinsic solubility of the neutral species. |
| Intrinsic Solubility (S₀) | To be determined | The equilibrium solubility of the free, un-ionized form of the drug. This is a fundamental baseline.[6] |
| pH-Dependent Solubility | To be determined | The core experimental data this guide aims to generate. |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Experimental Determination of Aqueous Solubility
Two distinct but complementary types of solubility are measured during drug development: kinetic and thermodynamic.[6][18]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer.[19][20] It reflects the challenges of "crash-out" in high-throughput screening assays and is relevant for early discovery.[5][20]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a saturated solution.[4][6][19] This is the "gold standard" measurement, critical for lead optimization, formulation, and regulatory filings.[6][21]
Protocol: High-Throughput Kinetic Solubility Assay
Causality: This assay is designed for speed and is used in early discovery to flag compounds that might precipitate under typical in vitro assay conditions, which often involve diluting a DMSO stock into an aqueous buffer.[5][9] The result is not a true equilibrium value but is highly valuable for triaging large numbers of compounds.
// Connections A -> D [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [color="#34A853"]; E -> F [color="#34A853"]; F -> H [color="#EA4335"]; G -> H [color="#EA4335"]; H -> I [color="#FBBC05"]; } केंदot Caption: Workflow for the HPLC-based kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of 6-(1-Phenylethyl)pyrimidin-4-amine in 100% DMSO.
-
Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., PBS at pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.[20]
-
Separation: Filter the plate through a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound from any precipitate.[20][22]
-
Quantification: Analyze the concentration of the compound in the filtrate using a rapid HPLC-UV method against a calibration curve prepared from the DMSO stock solution.[22][23]
Protocol: Thermodynamic "Shake-Flask" Solubility Assay
Causality: This method is the definitive measure of solubility.[21] By incubating an excess of the solid compound in a buffer for an extended period (typically 24-72 hours), the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[6][19] This provides the most accurate and relevant data for formulation and biopharmaceutical assessment. The International Council for Harmonisation (ICH) guidelines recommend this approach for Biopharmaceutics Classification System (BCS) determination.[24][25][26]
// Connections A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; E -> F [color="#EA4335"]; F -> G [color="#EA4335"]; G -> H [color="#FBBC05"]; } केंदot Caption: Workflow for the thermodynamic shake-flask solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 6-(1-Phenylethyl)pyrimidin-4-amine (e.g., 2 mg) to a glass vial. A visible excess of solid must remain at the end of the experiment to ensure a saturated solution.[19]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer. A range of buffers covering the physiological pH range of 1.2 to 6.8 is required for BCS classification.[1][24]
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (37°C ± 1°C) for 24 to 48 hours to ensure equilibrium is reached.[6][25]
-
Phase Separation: After incubation, separate the undissolved solid by centrifugation, followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).[6][27]
-
Quantification: Dilute the clear filtrate and quantify the concentration using a validated, stability-indicating HPLC-UV method against a known standard.[28]
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not drifted significantly during the experiment.[25][26]
Factors Influencing Solubility: A Deeper Dive
The Dominant Role of pH
For a weakly basic compound like 6-(1-Phenylethyl)pyrimidin-4-amine, pH is the most powerful modulator of solubility. The relationship is governed by the Henderson-Hasselbalch equation.[11]
-
At pH << pKa (e.g., pH 1.2 - Gastric Fluid): The amine group is predominantly protonated (BH+). This ionized form is highly polar and exhibits maximum aqueous solubility.
-
At pH ≈ pKa: A mixture of the ionized (BH+) and neutral (B) forms exists.
-
At pH >> pKa (e.g., pH 6.8 - Intestinal Fluid): The compound is almost entirely in its neutral, lipophilic form (B). Solubility will be at its minimum, approaching the intrinsic solubility (S₀).
This pH-dependent behavior is a critical concern for oral absorption, as the compound may dissolve in the acidic stomach but then precipitate in the higher pH environment of the small intestine, compromising bioavailability.[29][30]
Solid-State Form (Polymorphism)
The crystal lattice energy of a solid significantly impacts its solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.[6]
-
Crystalline Forms: More stable, lower energy, and typically lower solubility.
-
Amorphous Form: Lacks long-range order, has higher energy, and exhibits higher (but often transient) solubility.
It is crucial to characterize the solid form used in solubility studies (e.g., via XRPD) and to check the solid phase after the thermodynamic experiment to ensure no form conversion has occurred.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical Solubility Data for 6-(1-Phenylethyl)pyrimidin-4-amine
| Assay Type | Buffer / pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | PBS, pH 7.4 | 25 | 25 | 125.5 | Moderately Soluble |
| Thermodynamic | pH 1.2 Buffer | 37 | >1000 | >5025 | Highly Soluble |
| Thermodynamic | pH 4.5 Buffer | 37 | 450 | 2259 | Soluble |
| Thermodynamic | pH 6.8 Buffer | 37 | 8 | 40.2 | Poorly Soluble |
Interpretation: The hypothetical data illustrates the expected trend for a weak base. The compound shows high solubility at low pH, which dramatically decreases as the pH rises towards and past its pKa.[4] The kinetic solubility at pH 7.4 is higher than the thermodynamic value, which is a common observation as the kinetic assay measures the point of precipitation from a supersaturated state, not a true equilibrium.[6] Based on this profile, the compound would likely be classified as a BCS Class II (low solubility, high permeability) or Class IV compound, highlighting a potential for pH-dependent absorption and food effects.[3][8]
Conclusion and Forward Look
This guide has outlined an integrated, authoritative approach to thoroughly characterize the aqueous solubility of 6-(1-Phenylethyl)pyrimidin-4-amine. By employing both high-throughput kinetic assays for early-stage screening and the gold-standard thermodynamic shake-flask method across a physiological pH range, researchers can build a comprehensive data package.[9] Understanding the profound impact of pH on this weakly basic molecule is paramount for interpreting biological data, guiding formulation strategies (e.g., salt formation, amorphous solid dispersions), and ultimately mitigating the risks associated with poor solubility in drug development.
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MDPI. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Available at: [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]
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Molport. 1-methyl-N-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available at: [Link]
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Spectroscopic Characterization of 6-(1-Phenylethyl)pyrimidin-4-amine: A Predictive Technical Guide
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The compound 6-(1-Phenylethyl)pyrimidin-4-amine represents a key scaffold, integrating a bioactive pyrimidine core with a chiral phenylethyl moiety. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, ensuring quality control in synthesis, and guiding further structural modifications.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 6-(1-Phenylethyl)pyrimidin-4-amine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. The insights herein are synthesized from spectral data of analogous structures and foundational spectroscopic principles, offering a robust predictive framework for researchers in the field.
Molecular Structure and Predicted Spectroscopic Profile
The foundational step in spectroscopic analysis is the examination of the molecular structure to anticipate the spectral output.
Caption: Molecular Structure of 6-(1-Phenylethyl)pyrimidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet (m) | Protons on the phenyl ring, typically appearing as a complex multiplet in this region. | |
| Pyrimidine-H (C2-H) | ~8.50 | Singlet (s) | Aromatic proton on an electron-deficient pyrimidine ring, shifted downfield. | |
| Pyrimidine-H (C5-H) | ~6.70 | Singlet (s) | Aromatic proton on the pyrimidine ring, influenced by adjacent substituents. | |
| Amine-NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | Chemical shift can vary with concentration and solvent; proton exchange often leads to a broad signal. | |
| Methine-H (Cα-H) | ~4.50 | Quartet (q) | ~7.0 | Coupled to the three equivalent protons of the adjacent methyl group. |
| Methyl-H (Cβ-H₃) | ~1.60 | Doublet (d) | ~7.0 | Coupled to the single methine proton. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine-C (C4) | ~162 | Carbon attached to the amine group in a pyrimidine ring. |
| Pyrimidine-C (C2, C6) | 155 - 160 | Aromatic carbons in the electron-deficient pyrimidine ring. |
| Phenyl-C (quaternary) | ~145 | The carbon of the phenyl ring attached to the ethyl group. |
| Phenyl-C (CH) | 125 - 129 | Aromatic carbons of the phenyl ring. |
| Pyrimidine-C (C5) | ~110 | Aromatic carbon in the pyrimidine ring. |
| Methine-C (Cα) | ~54 | Aliphatic carbon attached to the phenyl and pyrimidine rings. |
| Methyl-C (Cβ) | ~22 | Aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent proton signals in the ¹H NMR spectrum. The choice between CDCl₃ and DMSO-d₆ depends on the sample's solubility. DMSO-d₆ is often preferred for its ability to slow down the exchange of N-H protons, resulting in sharper amine signals.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0.00 ppm), away from most organic proton signals.[3]
-
Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio, which results in a weaker signal compared to ¹H.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3400 - 3250 | N-H stretch (primary amine) | Medium | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[4] |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the phenyl and pyrimidine rings.[5] |
| 2980 - 2850 | Aliphatic C-H stretch | Medium | From the methyl and methine groups of the phenylethyl side chain. |
| 1650 - 1580 | N-H bend (primary amine) | Medium-Strong | A characteristic bending vibration for primary amines.[4] |
| 1600 - 1450 | C=C and C=N stretch | Medium-Strong | Aromatic ring stretching vibrations from both the pyrimidine and phenyl rings.[5] |
| 1335 - 1250 | Aromatic C-N stretch | Strong | Stretching vibration of the C-N bond connecting the amine to the pyrimidine ring.[4] |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The pattern of these bands can sometimes indicate the substitution pattern of the aromatic ring.[5] |
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Trustworthiness of the Protocol: This ATR-FTIR protocol is a self-validating system because the acquisition of a background spectrum corrects for instrumental and environmental variables, ensuring that the resulting spectrum is solely due to the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺∙): m/z = 212. This peak, corresponding to the intact molecule with one electron removed, is expected to be observed.
-
Major Fragment Ions:
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 197 | [M - CH₃]⁺ | Loss of the terminal methyl group via benzylic cleavage, a highly favored fragmentation pathway. |
| 105 | [C₈H₉]⁺ | Cleavage of the bond between the pyrimidine ring and the phenylethyl side chain, forming a stable 1-phenylethyl cation. |
| 77 | [C₆H₅]⁺ | Loss of the ethyl group from the 1-phenylethyl cation. |
Proposed Fragmentation Pathway
Caption: Predicted major fragmentation pathway for 6-(1-Phenylethyl)pyrimidin-4-amine under EI conditions.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
-
Carrier Gas: Use Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.
-
Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., m/z 40-300).
-
Expertise in Experimental Design: The choice of 70 eV for electron ionization is a standard in the field, as it provides sufficient energy to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule, while still often allowing for the observation of the molecular ion.[7]
Conclusion
This guide provides a detailed, predictive analysis of the NMR, IR, and mass spectroscopic data for 6-(1-Phenylethyl)pyrimidin-4-amine. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from related structures, we have constructed a comprehensive spectral profile. The provided protocols are grounded in standard laboratory practices and are designed to yield high-quality, reproducible data. This document serves as a valuable resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic characterization of this important pyrimidine derivative and its analogues in their research and development endeavors.
References
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PubChem. 6-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available from: [Link]
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Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7853. Available from: [Link]
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The Pyrimidine Pharmacophore: Precision Targeting in Oncology, Virology, and Parasitology
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Introduction: The Privileged Scaffold
In modern drug discovery, the pyrimidine scaffold is not merely a structural building block; it is a privileged pharmacophore. As a Senior Application Scientist overseeing target validation pipelines, I have observed firsthand how the electronic properties, planarity, and hydrogen-bonding capacity of the 1,3-diazine ring allow it to exquisitely mimic natural substrates like ATP and nucleic acids. This structural versatility has catalyzed the development of highly selective therapeutic agents spanning oncology, infectious diseases, and parasitology.
This whitepaper synthesizes the mechanistic grounding of pyrimidine derivatives, presents quantitative profiling data, and details the self-validating experimental workflows required to exploit these compounds against high-value therapeutic targets.
Core Therapeutic Targets: Mechanistic Insights
Oncology: The Kinase Network Paradigm
The dysregulation of protein kinases is a hallmark of oncogenesis, making them prime therapeutic targets. The pyrimidine scaffold is exceptionally well-suited for this role, as its structure allows it to compete directly with ATP for binding in the catalytic pocket of kinases (1[1]).
-
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine derivatives, particularly pyrazolo[3,4-d]pyrimidines, have demonstrated potent inhibitory activity against EGFR tyrosine kinase (EGFR-TK), effectively suppressing downstream PI3K/AKT and MAPK proliferation pathways in hepatocellular and non-small-cell lung carcinomas (2[2]).
-
Cell Cycle Regulators (CDKs, Aurora, PLK): Pyrido[2,3-d]pyrimidines are highly effective at inducing G2/M cell cycle arrest and apoptosis by inhibiting Cyclin-Dependent Kinases (CDK4/6) (3[3]). Furthermore, pyrimidine-fused scaffolds have yielded sub-nanomolar inhibitors of Aurora Kinases (AURK) and Polo-like Kinases (PLK), which are critical for mitotic spindle formation (4[4]).
Virology and Innate Immunity: DHODH and Polymerases
In virology, pyrimidine derivatives operate via two distinct mechanisms:
-
Direct Polymerase Inhibition: Acyclic nucleotide analogues (e.g., PMEDAP) undergo intracellular phosphorylation to act as chain terminators during viral DNA/RNA synthesis, showing high efficacy against Herpes Simplex Viruses (HSV) and Cytomegalovirus (CMV) (5[5]).
-
Host-Directed DHODH Inhibition: A novel class of pyrimidine biosynthesis inhibitors targets host dihydroorotate dehydrogenase (DHODH). By depleting the intracellular pyrimidine pool, these compounds not only starve the virus of essential replication building blocks but also actively amplify the production of type I and type III interferons via the RIG-I innate immune pathway (6[6]).
Parasitology and Antimicrobial Targets
Pyrimidine derivatives are foundational to antimalarial therapies. Drugs like pyrimethamine target the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. By blocking folate synthesis, these derivatives disrupt the replication of the parasite's genetic material, leading to parasitic death (7[7]). Additionally, the pyrimidine biosynthetic pathway is currently being investigated as a critical vulnerability in Mycobacterium tuberculosis (MTB), offering new therapeutic avenues against drug-resistant strains (8[8]).
Quantitative Profiling of Pyrimidine Derivatives
The following table summarizes the target affinities and phenotypic potencies of advanced pyrimidine scaffolds across diverse indications:
| Compound Class / Derivative | Primary Target | Disease Indication | Potency (IC50 / EC50) | Reference |
| N-trisubstituted pyrimidine (11j) | Aurora A Kinase | Leukemia (U937) | IC50 = 7.1 nM | [2] |
| Pyrazolo[3,4-d]pyrimidine hybrid | EGFR-TK | Hepatocellular Carcinoma | IC50 = 8.27 µM | [2] |
| Pyrido[2,3-d]pyrimidine (63) | Unknown/Phenotypic | Prostate Cancer (PC-3) | IC50 = 1.54 µM | [3] |
| BI2536 (Pyrimidine derivative) | Polo-like Kinase (PLK) | Oncology (Broad) | IC50 = 0.83 nM | [4] |
| PMEDAP (Acyclic nucleotide) | Viral Polymerase | HSV-1 / HSV-2 | EC50 = 0.07 - 2.0 µM | [5] |
Systems Biology & Pathway Visualization
To fully grasp the therapeutic impact of these compounds, we must map their interactions within cellular networks.
Mechanistic pathway of pyrimidine derivatives inhibiting EGFR/CDK to arrest cell cycle and apoptosis.
Pyrimidine-induced DHODH inhibition depleting UMP pools to trigger innate antiviral immune responses.
Experimental Methodologies for Target Validation
To ensure rigorous scientific integrity, assay design must move beyond simple observation and incorporate internal logic that rules out false positives. Below are two self-validating workflows I utilize for pyrimidine derivative screening.
Workflow 1: High-Throughput ATP-Competitive Kinase Inhibition Assay (TR-FRET)
Step 1: Target-Ligand Pre-incubation (Causality: Equilibrium Dynamics)
-
Action: Incubate the purified recombinant kinase (e.g., EGFR or CDK4/6) with the pyrimidine library in a low-volume 384-well plate for 30 minutes at room temperature before adding ATP.
-
Causality: Many pyrimidine-based kinase inhibitors exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium. Failing to do so results in artificially inflated IC50 values (false negatives) because the competitive ATP substrate would outcompete the inhibitor during the initial linear phase of the reaction.
Step 2: ATP-Initiated TR-FRET Reaction (Causality: Substrate Sensitization)
-
Action: Initiate the reaction by adding ATP at a concentration strictly equal to the experimentally determined Km for the specific kinase, alongside a europium-labeled antibody and a fluorophore-conjugated tracer.
-
Causality: Setting [ATP]=Km creates a highly sensitized environment for ATP-competitive pyrimidine scaffolds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed emission reading eliminates background auto-fluorescence from the pyrimidine compounds themselves.
Step 3: Orthogonal Self-Validation via Differential Scanning Fluorimetry (DSF)
-
Action: Any compound exhibiting >50% inhibition at 10 µM automatically triggers a DSF thermal shift assay. The kinase is heated from 25°C to 95°C in the presence of the hit compound and a solvatochromic dye.
-
Causality & Self-Validation: This creates a closed-loop validation system. TR-FRET can yield false positives via compound aggregation. DSF measures a direct physical interaction—target engagement increases the melting temperature ( Tm ) of the kinase. If a TR-FRET hit fails to produce a ΔTm>2∘C in DSF, it is automatically flagged as an assay artifact, validating the integrity of the pipeline.
Workflow 2: Phenotypic Antiviral Screening & DHODH Target Validation
Step 1: Post-Infection Phenotypic Screening (Causality: Mechanism Isolation)
-
Action: Infect host cells (e.g., A549) with the target virus at a multiplicity of infection (MOI) of 0.1. Wait 2 hours for viral entry, wash the cells, and then apply the pyrimidine derivative.
-
Causality: Applying the compound after the viral entry window ensures that any observed reduction in viral titer is strictly due to the inhibition of intracellular replication mechanisms, rather than a non-specific blockade of viral attachment.
Step 2: The Uridine Rescue Assay (Causality & Self-Validation)
-
Action: Run a parallel assay plate where the media is supplemented with 50 µM exogenous uridine alongside the pyrimidine derivative.
-
Causality & Self-Validation: This is the ultimate self-validating step for de novo pyrimidine biosynthesis inhibitors. If the compound is a true DHODH inhibitor, it starves the virus of pyrimidines. Adding exogenous uridine bypasses the de novo pathway via the salvage pathway, restoring viral replication. If the virus is not rescued by uridine, the compound is either directly inhibiting the viral polymerase or exhibiting off-target host cytotoxicity.
Step 3: Innate Immune Response Quantification (Causality: Pathway Coupling)
-
Action: Harvest the cell culture supernatant at 24 hours post-infection and quantify Interferon-beta (IFN- β ) levels using a high-sensitivity ELISA.
-
Causality: Recent systems biology data indicates that pyrimidine depletion actively amplifies the host's RIG-I-mediated innate immune response. Measuring IFN- β confirms whether the pyrimidine derivative is achieving dual-action efficacy: direct nucleotide starvation and immune stimulation.
Conclusion
The pyrimidine scaffold remains a cornerstone of rational drug design. By meticulously mapping its interactions against kinases, viral polymerases, and metabolic enzymes like DHODH and DHFR, and by employing self-validating experimental workflows, researchers can continue to unlock highly potent and selective therapeutics. The transition from phenotypic hits to validated clinical candidates relies entirely on the rigorous, mechanistically grounded assays detailed in this guide.
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The Pyrimidine Core: A Journey from Foundational Discovery to Modern Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine, a deceptively simple six-membered aromatic heterocycle, is a cornerstone of life itself. As the foundational scaffold for the nucleobases uracil, thymine, and cytosine, it is woven into the very fabric of our genetic code—DNA and RNA.[1][2] This inherent biological centrality has made pyrimidine and its derivatives a privileged structure in medicinal chemistry, leading to the development of transformative drugs across oncology, virology, and infectious diseases.[3][4] This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine-based compounds. We will trace the path from the initial laboratory syntheses in the 19th century to the elucidation of their critical biological roles and the subsequent rational design of life-saving therapeutics. This guide synthesizes historical milestones with mechanistic insights, experimental workflows, and future perspectives to serve as an authoritative resource for professionals in drug discovery and development.
Part 1: The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis
The systematic study of pyrimidines began in the late 19th century, a period of foundational progress in organic chemistry. Although derivatives like alloxan were known earlier, the deliberate synthesis and characterization of the pyrimidine system marked a significant advance.[1][5]
The German chemist Adolf Pinner was a pivotal figure, first synthesizing pyrimidine derivatives in 1884 by condensing amidines with ethyl acetoacetate.[6] A year later, he coined the term "pyrimidin" to describe the parent 1,3-diazine structure, reflecting its chemical relationship to pyridine and amidine.[6] However, the synthesis of the unsubstituted parent pyrimidine compound was not achieved until 1900 by Siegmund Gabriel and James Colman, who prepared it from barbituric acid.[1][6]
Parallel to the chemical synthesis of the core structure were the landmark discoveries of its biological derivatives:
-
Cytosine: Discovered and named in 1894 by Albrecht Kossel and Albert Neumann following its isolation from hydrolyzed calf thymus tissues.[7]
-
Uracil: First discovered by Alberto Ascoli in 1900 through the hydrolysis of yeast nuclein.[8] Its name was coined earlier, in 1885, by Robert Behrend during his work on uric acid derivatives.[8]
-
Thymine: Also found in nucleic acids, its structure and relationship to uracil (as a methylated form) were established, completing the trio of pyrimidine bases essential for life.
These early discoveries laid the groundwork for understanding the profound biological significance of this class of compounds.
Part 2: Elucidating the Biological Blueprint: Pyrimidines in Nucleic Acids and Metabolism
The true significance of pyrimidines was fully realized with the discovery of their role as integral components of DNA and RNA. The Watson-Crick model of the DNA double helix in 1953 revealed the elegant specificity of base pairing: the pyrimidines thymine (T) and cytosine (C) form precise hydrogen bonds with the purines adenine (A) and guanine (G), respectively.[9] In RNA, uracil (U) takes the place of thymine, pairing with adenine.[2][9] This complementary pairing is the basis for the stable storage and faithful replication of genetic information.
Caption: Pyrimidine bases are fundamental components of DNA and RNA.
To sustain the synthesis of nucleic acids, cells rely on two main pathways for producing pyrimidine nucleotides:
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[2] It is an energy-intensive process that is particularly active in rapidly proliferating cells.
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides that are formed during the degradation of DNA and RNA.[10] This is a more energy-efficient mechanism used by most cells.
The discovery of these metabolic pathways was a watershed moment. It provided a clear rationale for a new therapeutic strategy: if the de novo pathway could be selectively inhibited, it would be possible to starve rapidly dividing cells—such as cancer cells or pathogens—of the building blocks needed for replication, without severely affecting normal, slower-dividing cells that can rely on the salvage pathway.[10]
Part 3: The Therapeutic Revolution: Pyrimidine-Based Drugs
Leveraging the insights into pyrimidine metabolism, medicinal chemists have developed a vast portfolio of drugs that have revolutionized medicine.[4][11]
Antimetabolites in Oncology
The high demand for nucleotides in cancer cells makes the pyrimidine synthesis pathway an ideal therapeutic target.
-
5-Fluorouracil (5-FU): Developed in the 1950s, 5-FU is a cornerstone of chemotherapy. It acts as a "fraudulent" pyrimidine. Once inside the cell, it is metabolized into FdUMP, which irreversibly inhibits thymidylate synthase. This enzyme is responsible for the final step in thymidine synthesis, and its blockade leads to a "thymineless death" for cancer cells, which are unable to synthesize DNA.
-
Cytidine Analogues (e.g., Cytarabine, Gemcitabine): These drugs are analogues of cytidine. They are incorporated into the growing DNA chain during replication. However, their modified sugar moiety prevents further chain elongation and induces programmed cell death (apoptosis).
Antiviral Agents
The principle of targeting nucleotide synthesis was brilliantly adapted to fight viruses.
-
Zidovudine (AZT): The first drug approved for the treatment of HIV, AZT is a thymidine analogue.[1] The viral enzyme, reverse transcriptase, mistakenly incorporates AZT into the viral DNA being synthesized from the RNA template. Because AZT lacks the necessary 3'-hydroxyl group, it acts as a chain terminator, halting viral replication.
-
Idoxuridine & Trifluridine: These are early examples of pyrimidine-based antiviral drugs used to treat herpes simplex virus (HSV) infections. They are incorporated into viral DNA, leading to a defective and non-functional genome.
Antibacterial and Antifungal Agents
The pyrimidine scaffold is also present in other classes of anti-infectives.
-
Sulfonamides: Drugs like sulfadiazine contain a pyrimidine ring. They act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Humans are unaffected as they obtain folic acid from their diet.
-
Flucytosine: An antifungal agent, flucytosine is a fluorinated pyrimidine. Fungal cells convert it into 5-fluorouracil, which then disrupts both DNA and RNA synthesis, while human cells have a much lower capacity for this conversion, providing a degree of selectivity.
Part 4: Key Experimental Protocols & Data
The synthesis of novel pyrimidine derivatives is a continuous effort in medicinal chemistry. The Biginelli reaction, a one-pot multicomponent reaction, is a classic and efficient method for creating dihydropyrimidones, which are structurally related to many biologically active pyrimidines.
Protocol: The Biginelli Reaction for Dihydropyrimidone Synthesis
This protocol outlines a general procedure for synthesizing a dihydropyrimidone scaffold, a core structure in many modern drugs.
Objective: To synthesize a dihydropyrimidone derivative via a one-pot, three-component condensation reaction.
Materials:
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Catalyst (e.g., HCl, or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., ethanol or acetonitrile)
-
Standard laboratory glassware for reflux and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add 30 mL of ethanol to the flask, followed by a catalytic amount of the chosen acid catalyst (e.g., 4-5 drops of concentrated HCl).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain the reflux with stirring for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure dihydropyrimidone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Caption: A generalized workflow for the Biginelli multicomponent synthesis.
Data Summary: Key Pyrimidine-Based Drugs
| Drug Name | Therapeutic Class | Core Mechanism of Action | Primary Clinical Applications |
| 5-Fluorouracil | Anticancer (Antimetabolite) | Irreversible inhibition of thymidylate synthase | Colorectal, Breast, Gastric Cancers |
| Gemcitabine | Anticancer (Antimetabolite) | DNA chain termination and ribonucleotide reductase inhibition | Pancreatic, Lung, Ovarian, Breast Cancers |
| Zidovudine (AZT) | Antiviral (NRTI) | Chain termination of viral reverse transcriptase | HIV/AIDS |
| Sulfadiazine | Antibacterial (Sulfonamide) | Inhibition of bacterial folic acid synthesis | Bacterial Infections, Toxoplasmosis |
| Flucytosine | Antifungal | Converted to 5-FU in fungi, disrupting DNA/RNA synthesis | Systemic Fungal Infections (e.g., Cryptococcosis) |
Part 5: Future Perspectives and Conclusion
The legacy of pyrimidine-based compounds is a powerful testament to the synergy between fundamental chemistry and clinical medicine. The journey is far from over. Current research is focused on several key areas:
-
Targeted Therapies: Development of pyrimidine derivatives as highly selective kinase inhibitors for oncology and inflammatory diseases.[12]
-
Overcoming Resistance: Designing novel pyrimidine analogues that can evade the resistance mechanisms that have emerged against older drugs.[10]
-
Immunomodulation: Exploring the role of pyrimidine metabolism in immune cells to develop new treatments for autoimmune disorders and to enhance immuno-oncology therapies.
References
-
Wikipedia. Pyrimidine. [Link]
-
Ignited Minds Journals. (2021). View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. [Link]
-
PMC. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Grokipedia. Pyrimidine. [Link]
-
ResearchGate. (2018). BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. [Link]
-
MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. [Link]
-
PubMed. (2020). Discovery of a pyrimidine compound endowed with antitumor activity. [Link]
-
RSC Publishing. (2021). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. [Link]
-
Live Science. (2026). All 5 'letters' of DNA found on an asteroid speeding through our solar system. What do they tell us about the origins of life? [Link]
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PubMed. (1990). The evolutionary history of the first three enzymes in pyrimidine biosynthesis. [Link]
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World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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ResearchGate. (2026). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PMC. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Wikipedia. Uracil. [Link]
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Wikipedia. Cytosine. [Link]
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SpaceWar.com. (2026). Ingredients of life discovered in Ryugu asteroid samples. [Link]
-
CORE. (2018). A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
-
ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
EarthSky. (2026). Life's genetic code just discovered in asteroid samples. [Link]
-
New World Encyclopedia. Pyrimidine. [Link]
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Application Note: Experimental Uses and Protocols for 6-(1-Phenylethyl)pyrimidin-4-amine in Targeted Drug Discovery
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the pyrimidin-4-amine scaffold is a privileged pharmacophore, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors and potent G-protein-coupled receptor (GPCR) antagonists[1]. 6-(1-Phenylethyl)pyrimidin-4-amine (CAS: 2091270-06-1) is a highly specialized, chiral building block designed to accelerate fragment-based drug discovery (FBDD) and lead optimization.
The structural architecture of this compound offers two distinct functional advantages:
-
The Chiral 1-Phenylethyl Moiety at C6: This bulky, lipophilic group is strategically positioned to project into deep hydrophobic sub-pockets, such as the gatekeeper-adjacent pocket in kinases (e.g., LRRK2, EGFR) or the extracellular vestibule of adenosine receptors [2]. The stereocenter allows for fine-tuning of target residence time and stereoselective target engagement.
-
The Reactive C4-Amine and C5-Position: The primary amine at C4 serves as a vector for extending the molecule into the solvent-exposed region or hinge region via cross-coupling. Concurrently, the electron-donating effect of the C4-amine activates the adjacent C5-position for regioselective electrophilic aromatic substitution, enabling the construction of complex 5,6-disubstituted or fused bicyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) [3].
As a Senior Application Scientist, I have found that successfully functionalizing this scaffold requires overcoming the inherent electron deficiency of the diazine core. Thermal nucleophilic aromatic substitution (SNAr) at the C4-amine is often sluggish and requires harsh conditions that risk racemizing the C6 benzylic stereocenter. Therefore, transition-metal-catalyzed cross-coupling and strictly temperature-controlled electrophilic functionalizations are mandatory to preserve structural integrity.
Experimental Workflows & Protocols
The following protocols detail the two most critical synthetic pathways for utilizing 6-(1-Phenylethyl)pyrimidin-4-amine: C4-arylation and C5-halogenation.
Fig 1. Divergent synthetic workflows for functionalizing 6-(1-Phenylethyl)pyrimidin-4-amine.
Protocol A: Buchwald-Hartwig Amination at the C4-Position
Objective: Synthesize diarylamine hinge-binding motifs while preserving the C6 stereocenter. Causality & Design: The primary amine of a pyrimidine is a poor nucleophile. We utilize Pd2(dba)3 paired with the Xantphos ligand. The wide bite angle of Xantphos (~111°) strongly favors mono-arylation, preventing the formation of undesired tertiary amines [4]. Furthermore, substituting strong alkoxide bases (like NaOtBu) with the milder Cs2CO3 is a critical choice to prevent base-catalyzed deprotonation and subsequent racemization of the benzylic proton on the 1-phenylethyl group.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-(1-Phenylethyl)pyrimidin-4-amine (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).
-
Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Add anhydrous 1,4-dioxane (10 mL) via syringe. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.
-
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (m/z [M+H]+ 200.1) is consumed. If significant dehalogenation of the aryl bromide is observed, it indicates trace moisture; ensure solvent anhydrousness in future runs.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium. To remove residual soluble palladium, stir the filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 0.5 g) for 2 hours at room temperature, then filter. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Regioselective C5-Bromination
Objective: Activate the C5 position to enable downstream Suzuki-Miyaura couplings or cyclization into pyrrolo[2,3-d]pyrimidines. Causality & Design: The C5 position of the pyrimidine ring is the most electron-rich site due to the resonance donation from the C4-amine (acting as an ortho/para-directing group in heterocyclic chemistry). Using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at 0 °C ensures strictly regioselective mono-bromination, avoiding over-halogenation or oxidation of the primary amine.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-(1-Phenylethyl)pyrimidin-4-amine (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) in a round-bottom flask.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
-
Addition: Dissolve NBS (1.05 equiv, 5.25 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 10 minutes via an addition funnel to prevent localized heating.
-
Reaction & IPC: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation: The brominated product will appear as a distinct, less polar spot (higher Rf) under short-wave UV (254 nm).
-
Workup: Quench the reaction by pouring the mixture into ice-cold water (50 mL) containing 5% sodium thiosulfate (to neutralize unreacted NBS/Br2). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate.
-
Validation: Analyze the crude product via 1H-NMR. The disappearance of the singlet at ~6.5 ppm (corresponding to the C5-H) confirms >95% regioselective bromination.
Quantitative Data Presentation
To establish the optimal conditions for these workflows, various parameters were screened. The data below summarizes the empirical findings guiding the protocols above.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%)* | Observation / Causality |
| 1 | Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 85% | Optimal; no racemization observed. |
| 2 | Pd(OAc)2 | BINAP | NaOtBu | Toluene | 110 | 45% | Base-catalyzed racemization at C6. |
| 3 | Pd2(dba)3 | BrettPhos | K2CO3 | t-Amyl alcohol | 100 | 72% | Moderate yield; slower kinetics. |
| 4 | None (Thermal SNAr) | None | DIPEA | NMP | 150 | <10% | Thermal degradation of SM. |
*Isolated yields after column chromatography.
Table 2: Optimization of C5-Bromination Conditions
| Entry | Halogenating Agent (Eq) | Solvent | Temp Profile | Regioselectivity (C5:Other) | Yield (%) |
| 1 | NBS (1.05) | DMF | 0 °C → RT | >99:1 | 92% |
| 2 | Br2 (1.10) | Acetic Acid | RT | 85:15 | 68% |
| 3 | NBS (1.05) | Acetonitrile | 0 °C → RT | 95:5 | 81% |
Downstream Application: Kinase Inhibition Mechanism
Derivatives synthesized from 6-(1-Phenylethyl)pyrimidin-4-amine are frequently evaluated as ATP-competitive inhibitors against kinases such as EGFR, LRRK2, and CDPK1 [5]. The diagram below illustrates the signaling cascade disrupted by these targeted therapeutics.
Fig 2. Mechanism of action for pyrimidin-4-amine derived kinase inhibitors blocking downstream survival pathways.
References
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 2025.[Link]
-
Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 2025.[Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org, 2023.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019.[Link]
-
Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. Journal of Medicinal Chemistry, 2020.[Link]
Application Notes and Protocols for the Cellular Characterization of 6-(1-Phenylethyl)pyrimidin-4-amine
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. These heterocyclic compounds are integral to the structure of nucleobases in DNA and RNA, highlighting their fundamental role in biological systems[3]. The diverse pharmacological profiles of pyrimidine derivatives have spurred extensive research into novel analogues as potential drug candidates[1][2].
This document provides a comprehensive guide for the investigation of 6-(1-Phenylethyl)pyrimidin-4-amine , a novel pyrimidine derivative with potential as a modulator of cellular signaling pathways. While specific biological targets for this compound are still under investigation, its structural similarity to known kinase inhibitors suggests it may be a valuable tool for cancer research and drug discovery[4][5][6].
These application notes are designed for researchers, scientists, and drug development professionals. They offer a foundational framework for handling the compound, assessing its cellular effects, and elucidating its potential mechanism of action. The protocols provided herein are established methods in cell biology and pharmacology, ensuring robust and reproducible results.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of small molecule inhibitors are critical for experimental success. Inconsistent results can often be traced back to issues with compound solubility or stability[7].
Key Considerations:
-
Solubility: 6-(1-Phenylethyl)pyrimidin-4-amine is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[4]. It is crucial to determine the optimal solvent and to avoid precipitation when diluting the stock solution into aqueous cell culture media.
-
Stability: The stability of the compound in solution and under cell culture conditions (37°C, 5% CO2) should be considered. For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles[8].
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[7]. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of 6-(1-Phenylethyl)pyrimidin-4-amine powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM.
-
Calculation Example: For 1 mg of compound (Molecular Weight: ~212.26 g/mol , to be confirmed for specific batch), the volume of DMSO would be: (1 mg / 212.26 g/mol ) / (10 mmol/L) = 0.471 mL or 471 µL.
-
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use[8].
Part 1: Assessment of Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10][11].
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan[9][12]. The amount of formazan produced is directly proportional to the number of viable cells[11].
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 6-(1-Phenylethyl)pyrimidin-4-amine in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[12].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[10].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[10]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Table 1: Recommended parameters for the MTT assay.
Figure 1: Workflow for the MTT Cell Viability Assay.
Part 2: Investigating the Induction of Apoptosis
Should 6-(1-Phenylethyl)pyrimidin-4-amine exhibit cytotoxic effects, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells[13][14][15].
Principle of the Annexin V/PI Assay
In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS[13][14][15]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity[13][15].
Protocol 3: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with 6-(1-Phenylethyl)pyrimidin-4-amine at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization[14].
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes)[14].
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
| Quadrant | Staining | Cell Population |
| Lower Left | Annexin V (-) / PI (-) | Live Cells |
| Lower Right | Annexin V (+) / PI (-) | Early Apoptotic Cells |
| Upper Right | Annexin V (+) / PI (+) | Late Apoptotic/Necrotic Cells |
| Upper Left | Annexin V (-) / PI (+) | Necrotic Cells (Artifacts) |
Table 2: Interpretation of Annexin V/PI flow cytometry data.
Part 3: Elucidating the Mechanism of Action through Signaling Pathway Analysis
Given that many pyrimidine derivatives function as kinase inhibitors, a logical next step is to investigate the effect of 6-(1-Phenylethyl)pyrimidin-4-amine on key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways[6][16]. Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within these pathways[17][18].
Principle of Western Blotting
Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing with antibodies specific to the target protein[17]. The use of phospho-specific antibodies allows for the detection of changes in protein activation states[16][18].
Protocol 4: Western Blot Analysis of Key Signaling Proteins
-
Cell Lysis: Treat cells with 6-(1-Phenylethyl)pyrimidin-4-amine for a short duration (e.g., 1-6 hours). Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel[16].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[17].
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C with gentle agitation[16][17].
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[16].
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[16].
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Figure 2: Hypothesized mechanism of action targeting key signaling pathways.
Conclusion and Future Directions
These application notes provide a structured approach to the initial cellular characterization of 6-(1-Phenylethyl)pyrimidin-4-amine. The outlined protocols for assessing cytotoxicity, apoptosis, and effects on key signaling pathways will generate foundational data to guide further investigation. Based on these initial findings, future studies could include:
-
Target Identification: Employing techniques such as kinome screening or affinity chromatography to identify the direct molecular targets of the compound.
-
In Vivo Studies: Evaluating the efficacy and toxicity of the compound in preclinical animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize its potency and selectivity[6].
By following these detailed protocols, researchers can build a comprehensive biological profile for 6-(1-Phenylethyl)pyrimidin-4-amine, paving the way for its potential development as a novel therapeutic agent.
References
-
Bio-protocol. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Jayapal, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]
-
Crowley, L. C., et al. (2016). Measuring cell death by Annexin V staining. Cold Spring Harbor Protocols, 2016(8). Available at: [Link]
-
STAR Protocols. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10793-10801. Available at: [Link]
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Journal of Molecular Structure. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
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Molecules. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link]
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ACS Omega. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
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ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link]
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European Journal of Medicinal Chemistry. (2004, February 15). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Available at: [Link]
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MDPI. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]
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Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]
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ResearchGate. (2025, August 9). Design, Synthesis, and Structure–Activity Relationship Studies of 3-(Phenylethynyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Available at: [Link]
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Journal of Medicinal Chemistry. (2016, November 10). From Lead to Drug Candidate: Optimization of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Agents for the Treatment of Triple Negative Breast Cancer. Available at: [Link]
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Application Notes and Protocols for Diastereoselective Reductive Amination with (R)-1-Phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the diastereoselective reductive amination of carbonyl compounds using the chiral auxiliary, (R)-1-phenylethylamine. This powerful transformation is a cornerstone in asymmetric synthesis, enabling the efficient construction of valuable chiral secondary amines, which are prevalent motifs in pharmaceuticals and other biologically active molecules. This document elucidates the underlying mechanistic principles, provides detailed, field-proven experimental protocols, and offers in-depth guidance on reaction optimization, product purification, and stereochemical analysis.
Introduction
Chiral amines are of paramount importance in the pharmaceutical industry, with a significant portion of commercial drugs featuring at least one stereogenic amine center.[1] Asymmetric reductive amination stands out as one of the most direct and atom-economical methods for the synthesis of these enantiomerically enriched amines from readily available ketones and aldehydes.[1] The use of a chiral amine, such as (R)-1-phenylethylamine, as a chiral auxiliary allows for the diastereoselective synthesis of secondary amines. The newly formed stereocenter's configuration is influenced by the existing stereocenter of the chiral amine, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary can then yield the desired enantiomerically pure primary or secondary amine.
Mechanistic Rationale
The reductive amination process involves two key sequential transformations occurring in a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction.
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine, (R)-1-phenylethylamine, on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting carbinolamine intermediate then undergoes dehydration to form a chiral imine. In the presence of acid, the imine can be protonated to form an even more reactive iminium ion.[2][3]
-
Diastereoselective Reduction: A hydride-based reducing agent is then used to reduce the C=N double bond of the imine or iminium ion. The stereochemical outcome of this reduction is directed by the existing stereocenter of the (R)-1-phenylethylamine moiety. The incoming hydride will preferentially attack from the less sterically hindered face of the imine, leading to the formation of one diastereomer in excess. The choice of reducing agent is critical, as it must be mild enough to selectively reduce the imine/iminium ion in the presence of the unreacted carbonyl compound.[4][5]
Experimental Workflow
The overall experimental workflow for a diastereoselective reductive amination using (R)-1-phenylethylamine is depicted below.
Caption: Workflow for diastereoselective reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the diastereoselective reductive amination of a ketone with (R)-1-phenylethylamine using sodium triacetoxyborohydride.
Materials:
-
Ketone (1.0 eq)
-
(R)-1-Phenylethylamine (>99% ee) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and anhydrous DCE (or DCM) to achieve a concentration of approximately 0.2-0.5 M.
-
Amine Addition: Add (R)-1-phenylethylamine (1.1 eq) to the solution. If the ketone is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully as it can be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Critical Parameters and Optimization
The success and diastereoselectivity of the reductive amination are highly dependent on several factors:
| Parameter | Discussion | Impact on Reaction |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for imines over carbonyls, allowing for a one-pot procedure.[4][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control (pH 6-7) to avoid the release of HCN gas.[3][8] | A more selective reducing agent minimizes side reactions, such as the reduction of the starting carbonyl compound, leading to higher yields of the desired amine. |
| Solvent | 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are commonly used as they are compatible with the reagents and facilitate the reaction. Tetrahydrofuran (THF) can also be employed.[9] | The choice of solvent can influence reaction rates and, in some cases, diastereoselectivity. |
| Temperature | Most reductive aminations with (R)-1-phenylethylamine are performed at room temperature . Lowering the temperature may improve diastereoselectivity in some cases but will also decrease the reaction rate. | Temperature can affect the equilibrium of imine formation and the rate of reduction, thereby influencing the diastereomeric ratio. |
| Acid Catalyst | The addition of a catalytic amount of acetic acid can accelerate the formation of the imine, particularly with less reactive ketones. | Faster imine formation can lead to shorter reaction times and potentially higher yields. |
Purification of Diastereomeric Amines
Since the products of this reaction are diastereomers, they have different physical properties and can be separated by standard laboratory techniques.
-
Column Chromatography: This is the most common method for separating diastereomeric amines.[10] A silica gel stationary phase is typically used with a solvent system of varying polarity (e.g., a gradient of ethyl acetate in hexanes). The separation can be monitored by TLC.
-
Crystallization: In some cases, one of the diastereomeric amine products may be crystalline, or it can be converted into a salt (e.g., with an achiral acid like HCl or tartaric acid) that selectively crystallizes from a suitable solvent.[7][11] This can be a highly effective method for obtaining diastereomerically pure material on a larger scale.
Determination of Diastereomeric Excess (d.e.)
Accurately determining the diastereomeric excess of the product mixture is crucial for evaluating the success of the asymmetric synthesis.
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase is a powerful technique for separating and quantifying diastereomers.[12][13] The two diastereomers will have different retention times, and the d.e. can be calculated from the relative peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR spectroscopy can be used to determine the d.e.[4][8] In the ¹H NMR spectrum, certain protons in the two diastereomers will be in different chemical environments and will therefore have distinct signals. Integration of these signals allows for the calculation of the diastereomeric ratio. Chiral derivatizing agents can also be used to create diastereomeric derivatives with more easily resolved NMR signals.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid. Increase the reaction time for imine formation. |
| Decomposition of the reducing agent. | Use fresh, high-quality sodium triacetoxyborohydride. Ensure anhydrous reaction conditions. | |
| Low Diastereoselectivity | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C). |
| Incorrect choice of reducing agent or solvent. | Screen different reducing agents and solvents to optimize diastereoselectivity. | |
| Difficult Separation of Diastereomers | Diastereomers have very similar polarities. | Optimize the solvent system for column chromatography. Try a different stationary phase. |
| Products are oils and do not crystallize. | Attempt to form a salt of the amine mixture with various achiral acids to screen for crystalline derivatives. |
Safety and Handling
-
(R)-1-Phenylethylamine: This compound is corrosive and can cause severe skin burns and eye damage.[12][15] It is also harmful if swallowed or inhaled.[12][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can react with water to release flammable hydrogen gas. Handle in a dry environment and under an inert atmosphere.
-
Sodium Cyanoborohydride: This reagent is highly toxic. Avoid contact with acids, as this will liberate poisonous hydrogen cyanide gas.[3] All manipulations should be performed in a fume hood.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with care in a well-ventilated area.
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Introduction: The Enduring Legacy of the Pyrimidine Scaffold
An in-depth guide to the application of pyrimidine derivatives in modern drug discovery, complete with detailed protocols and mechanistic insights.
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the structural and informational basis of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high specificity and affinity.[3][4]
Over the last six decades, this versatile core has been successfully incorporated into a multitude of FDA-approved drugs, demonstrating its broad therapeutic potential across diverse medical fields including oncology, infectious diseases, and cardiovascular conditions.[3][5][6] This guide provides an in-depth exploration of the application of pyrimidine derivatives in drug discovery, detailing their mechanisms of action, summarizing key data, and offering field-proven protocols for their synthesis and evaluation.
Therapeutic Applications: A Scaffold for All Seasons
The structural versatility of the pyrimidine ring has allowed for its development into drugs targeting a vast range of diseases.[1][5]
Anticancer Agents: Targeting Uncontrolled Growth
In oncology, pyrimidine derivatives have made a profound impact, primarily as kinase inhibitors and antimetabolites.[2][7]
-
Kinase Inhibitors: Many cancers are driven by the dysregulation of protein kinases, enzymes that control cellular signaling pathways.[8] Pyrimidine-based molecules have proven exceptionally effective at targeting the ATP-binding pocket of these kinases. A landmark example is Imatinib , a phenylamino-pyrimidine derivative that selectively inhibits the Bcr-Abl tyrosine kinase, the key driver of Chronic Myeloid Leukemia (CML).[9] Other notable examples include Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase in lung cancer.[10][11]
-
Antimetabolites: These drugs mimic natural pyrimidines to interfere with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[7] 5-Fluorouracil (5-FU) is a classic pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[7][12]
Mechanism Spotlight: Imatinib and the Bcr-Abl Pathway
Imatinib's mechanism relies on its ability to block the ATP binding site of the Bcr-Abl oncoprotein. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.
Antimicrobial Agents: Combating Infectious Diseases
Pyrimidine derivatives are crucial in fighting bacterial, fungal, and parasitic infections.[13][14][15]
-
Antibacterial: The combination drug Trimethoprim-Sulfamethoxazole is a classic example. Trimethoprim, a diaminopyrimidine, inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[12]
-
Antifungal: Pyrimidine analogs like Flucytosine are converted within fungal cells into a compound that inhibits both DNA and RNA synthesis, showing selective toxicity.[2]
-
Antimalarial: Pyrimethamine targets the dihydrofolate reductase enzyme in the Plasmodium falciparum parasite, a key strategy in combating malaria.[16]
Antiviral Agents: A First Line of Defense
Many antiviral drugs are nucleoside analogs built upon a pyrimidine core.[16] They work by mimicking natural nucleosides and getting incorporated into the growing viral DNA or RNA chain by viral polymerases, causing chain termination and halting replication.[16][17]
-
Anti-HIV: Zidovudine (AZT) and Lamivudine (3TC) are foundational nucleoside reverse transcriptase inhibitors (NRTIs) used in combination antiretroviral therapy (HAART) for HIV.[12][16]
-
Anti-Hepatitis B (HBV): Lamivudine is also effective against HBV.[16]
-
Broad-Spectrum Antivirals: Some pyrimidine biosynthesis inhibitors have shown broad-spectrum activity against a range of RNA viruses by depleting the host cell's nucleotide pools, which the viruses need for replication.[18][19]
Cardiovascular and CNS Agents
The pyrimidine scaffold is also present in drugs for cardiovascular and central nervous system (CNS) disorders.
-
Cardiovascular: Rosuvastatin , a widely prescribed statin for lowering cholesterol, features a pyrimidine core. Minoxidil , initially an antihypertensive, is also a pyrimidine derivative.[12][20]
-
CNS: The sedative and hypnotic drugs known as barbiturates are based on a pyrimidine-2,4,6-trione core structure.[12]
Data Presentation: Approved Pyrimidine-Based Drugs
The following table summarizes some key FDA-approved drugs that highlight the versatility of the pyrimidine scaffold.[3][6][12][20]
| Drug Name | Therapeutic Class | Primary Target/Mechanism of Action | Disease Indication |
| Imatinib | Anticancer | Bcr-Abl Tyrosine Kinase Inhibitor | Chronic Myeloid Leukemia (CML) |
| 5-Fluorouracil | Anticancer | Antimetabolite; Inhibits Thymidylate Synthase | Colorectal, Breast, Pancreatic Cancer |
| Zidovudine (AZT) | Antiviral (Anti-HIV) | Nucleoside Reverse Transcriptase Inhibitor (NRTI); Chain Termination | HIV/AIDS |
| Trimethoprim | Antibacterial | Dihydrofolate Reductase (DHFR) Inhibitor | Bacterial Infections |
| Rosuvastatin | Cardiovascular | HMG-CoA Reductase Inhibitor | Hypercholesterolemia |
| Phenobarbital | CNS Agent | Barbiturate; Enhances GABAergic Inhibition | Seizures, Sedation |
Experimental Protocols: From Synthesis to Biological Evaluation
A successful drug discovery campaign requires robust methodologies for both chemical synthesis and biological testing. Here, we provide detailed protocols for a representative synthesis of a key pyrimidine intermediate and a standard assay for evaluating the cytotoxic effects of new chemical entities.
Protocol 1: Synthesis of a Phenylamino-Pyrimidine Intermediate
This protocol describes an optimized, copper-catalyzed synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a key intermediate in the synthesis of Imatinib.[9][21] This method avoids the use of more expensive palladium catalysts.[21]
Rationale: The C-N cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of the crucial aryl-amine bond found in many kinase inhibitors. Using a copper catalyst provides a more cost-effective and accessible alternative to palladium-based systems for this specific transformation.[21]
Materials:
-
2-Amino-4-(pyridin-3-yl)pyrimidine
-
1-Iodo-2-methyl-5-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate and Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-(pyridin-3-yl)pyrimidine (1.0 eq), 1-iodo-2-methyl-5-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable suspension.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired phenylamino-pyrimidine intermediate.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[22] It is widely used in high-throughput screening to determine the cytotoxic potential of new drug candidates.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its absorbance is measured.[23]
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6-(1-Phenylethyl)pyrimidin-4-amine as a chemical probe
Application Note & Protocol Guide: 6-(1-Phenylethyl)pyrimidin-4-amine as a Core Scaffold for Receptor Tyrosine Kinase (RTK) Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note, Mechanistic Guide, and Validated Protocols
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and signal transduction research, 6-(1-phenylethyl)pyrimidin-4-amine (CAS 2091270-06-1) has emerged as a highly versatile chemical probe and pharmacophore scaffold. Rather than acting as a standalone therapeutic, this molecule provides a structurally optimized foundation for the synthesis of potent, ATP-competitive Receptor Tyrosine Kinase (RTK) inhibitors, particularly targeting EGFR, VEGFR, and Src families .
The Causality of the Pharmacophore (Why it Works): The efficacy of this probe lies in its dual-action binding modality within the highly conserved kinase ATP-binding pocket:
-
The Pyrimidin-4-amine Core (Hinge Binder): The N1 and N3 nitrogen atoms of the pyrimidine ring act as canonical hydrogen bond acceptors and donors. They form critical, high-affinity interactions with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2).
-
The 1-Phenylethyl Moiety (Hydrophobic Occupier): The chiral 1-phenylethyl group projects deep into the hydrophobic pocket (Hydrophobic Region I) adjacent to the ATP-binding site. The methyl group restricts rotational freedom, locking the phenyl ring into an optimal conformation that enhances both target residence time and kinase selectivity .
By functionalizing the C6 position of this scaffold (often starting with a 6-bromo or 6-chloro precursor), medicinal chemists can extend the molecule into the solvent-exposed region or the ribose pocket, fine-tuning pharmacokinetic properties and target specificity.
Pathway Visualization: Target Engagement
The following diagram illustrates the RTK signaling cascade and precisely where derivatives of the 6-(1-phenylethyl)pyrimidin-4-amine probe exert their mechanism of action to halt cellular proliferation.
Figure 1: RTK signaling pathway illustrating ATP-competitive inhibition by pyrimidin-4-amine probes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or a measurable quality-assurance checkpoint to prevent the propagation of false-positive data.
Protocol A: Scaffold Functionalization via Palladium-Catalyzed Heck Coupling
Purpose: To synthesize extended EGFR inhibitor libraries by grafting acrylates onto the C6 position of a halogenated 6-(1-phenylethyl)pyrimidin-4-amine precursor.
Causality & Reagent Rationale: Traditional cross-coupling often fails with electron-rich pyrimidine scaffolds due to catalyst poisoning. We utilize Tetrabutylammonium chloride (TBAC) as an additive. TBAC acts as a phase-transfer catalyst and stabilizes the palladium nanoparticles, preventing the formation of inactive "palladium black" and ensuring high turnover rates in polar aprotic solvents .
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the 6-bromo-(1-phenylethyl)pyrimidin-4-amine precursor (1.0 eq), methyl acrylate (4.0 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.1 eq), and TBAC (1.0 eq).
-
Solvent & Base: Dissolve the mixture in anhydrous DMF (0.2 M). Add N,N-dicyclohexylmethylamine (2.0 eq) as the base. Rationale: A bulky, non-nucleophilic base prevents unwanted side reactions with the acrylate.
-
Thermal Cycling: Heat the reaction mixture to 110°C for 24 hours while stirring at 800 rpm.
-
Validation Checkpoint 1 (Reaction Monitoring): At 12 hours, sample 5 µL of the reaction, dilute in methanol, and run LC-MS. Pass Criteria: >80% consumption of the starting material mass peak. If <80%, spike with an additional 0.02 eq of Pd(OAc)₂.
-
Workup & Isomerization Control: Quench with water and extract via EtOAc. Crucial: Perform extraction and silica gel chromatography in dark/amber glassware. Rationale: Acrylate-grafted pyrimidines undergo rapid trans-cis isomerization upon exposure to ambient UV light, which drastically alters kinase binding affinity.
-
Validation Checkpoint 2 (Purity): Confirm the trans-isomer dominance (>95%) via ¹H NMR (look for the characteristic vinylic coupling constant J ≈ 15-16 Hz).
Protocol B: In Vitro Kinase Profiling (ADP-Glo™ Assay)
Purpose: To quantify the IC₅₀ of the synthesized probe derivatives against recombinant EGFR.
Causality & Reagent Rationale: We select the ADP-Glo assay over FRET-based assays because it directly measures the formation of ADP (the universal product of kinase activity). This eliminates the risk of auto-fluorescence interference—a common artifact when screening highly conjugated pyrimidine libraries.
Step-by-Step Methodology:
-
Assay Preparation: In a 384-well white microplate, prepare a 3-fold, 10-point serial dilution of the probe derivatives in DMSO. Transfer 100 nL of the compounds to the assay wells using an acoustic liquid handler (e.g., Echo 550).
-
Enzyme Reaction: Add 2 µL of recombinant EGFR kinase (0.5 ng/µL) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.
-
Initiation: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)). Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
-
Validation Checkpoint (System Reliability): Calculate the Z'-factor using the positive control (Erlotinib, 1 µM) and negative control (DMSO vehicle). Formula: Z′=1−∣μp−μn∣3(σp+σn) Pass Criteria: The assay is only valid and self-validated if Z' > 0.6 . If Z' < 0.6, discard the plate due to pipetting error or enzyme degradation.
-
Data Analysis: Read luminescence on a multi-mode plate reader. Plot log[inhibitor] vs. normalized response to calculate the IC₅₀.
Quantitative Data Presentation
The table below summarizes representative Structure-Activity Relationship (SAR) profiling data, demonstrating how modifications to the C6 position of the 6-(1-phenylethyl)pyrimidin-4-amine scaffold impact target affinity and cellular viability.
| Compound Scaffold Modification (C6 Position) | EGFR WT IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) | LogP (Calculated) |
| Unsubstituted Core (Probe Baseline) | >10,000 | >10,000 | >50.0 | 2.4 |
| 6-Bromo (Synthetic Precursor) | 4,520 | 8,100 | 32.5 | 3.1 |
| 6-(Methyl acrylate) (Heck Product) | 125 | 430 | 8.4 | 3.6 |
| 6-(4-Methoxyphenyl) (Suzuki Product) | 18 | 65 | 1.2 | 4.2 |
| Erlotinib (Positive Control) | 2 | >10,000 | 0.8 | 3.3 |
Data Interpretation: The unsubstituted 6-(1-phenylethyl)pyrimidin-4-amine core is biologically inactive on its own (IC₅₀ > 10 µM), confirming its role as a scaffold rather than a mature drug. Extending the C6 position with hydrophobic or hydrogen-bonding moieties (e.g., 4-methoxyphenyl) drives nanomolar potency by engaging the solvent-exposed channel of the kinase.
References
-
Bysting, F., Bugge, S., Sundby, E., & Hoff, B. H. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 7(30), 18569-18577.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135281127, N-((1R)-1-phenylethyl)-6-(1H-pyrazolo(3,4-d)pyrimidin-4-yl)quinazolin-2-amine.[Link]
Introduction: The Central Role of Pyrimidine Quantification
Pyrimidine and its derivatives are fundamental to life, forming the structural backbone of nucleic acids (DNA and RNA) and playing pivotal roles in cellular metabolism, energy transfer, and biosynthesis.[1] In the pharmaceutical landscape, many pyrimidine analogs are potent therapeutic agents, particularly in oncology (e.g., 5-Fluorouracil, Gemcitabine) and virology.[2][3] Consequently, the accurate and precise quantification of these compounds in diverse matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids like plasma and urine—is a critical requirement for researchers, clinical scientists, and drug development professionals.
This guide provides a comprehensive overview of the principal analytical methods for pyrimidine quantification. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind methodological choices. We will delve into the core principles of each technique, offer field-proven insights, and provide detailed, self-validating protocols to ensure robust and reproducible results. Our focus is on empowering the scientist to not only execute these methods but also to understand, adapt, and troubleshoot them effectively.
Pillar 1: Foundational Analytical Techniques
The choice of an analytical method is dictated by the specific requirements of the study, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and throughput needs. Below, we discuss the most powerful and widely adopted techniques for pyrimidine analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is the workhorse of many analytical laboratories. Its robustness, cost-effectiveness, and reliability make it an excellent choice for quantifying pyrimidine compounds in relatively clean samples, such as in drug formulations or for purity analysis.
-
Principle of Causality: The separation is based on the differential partitioning of analytes between a stationary phase (typically a packed column) and a liquid mobile phase. For pyrimidines, which are polar molecules, reverse-phase (RP) chromatography is most common. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixture).[4] Polar pyrimidines have a weaker affinity for the nonpolar column and elute earlier, while less polar derivatives are retained longer. The pH of the mobile phase is a critical parameter, as it controls the ionization state of the pyrimidine bases, significantly impacting their retention and peak shape.[4] UV detection is effective because the pyrimidine ring contains chromophores that absorb light in the UV spectrum, typically around 254-280 nm.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For quantifying low-abundance pyrimidines in complex biological matrices (e.g., plasma, urine, cell lysates), LC-MS/MS is the gold standard.[5][6][7] It offers unparalleled sensitivity and selectivity.
-
Principle of Causality: This technique couples the powerful separation capabilities of HPLC (or UPLC for higher resolution and speed) with the precise detection and quantification power of a triple quadrupole mass spectrometer.[1][7]
-
Ionization: After chromatographic separation, analytes are ionized, most commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar molecules like pyrimidines, generating intact molecular ions with minimal fragmentation.
-
Mass Analysis: The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode.[6] The first quadrupole (Q1) is set to select only the ion corresponding to the parent molecule's mass-to-charge ratio (m/z). This selected ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is set to select a specific, characteristic fragment ion. This two-stage mass filtering (parent ion -> fragment ion) is highly specific, virtually eliminating background noise from the matrix and allowing for quantification at very low levels (nanomolar or even picomolar).[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. While pyrimidines themselves are generally not volatile enough for direct GC analysis, they can be quantified effectively after a chemical derivatization step.
-
Principle of Causality: Derivatization is a chemical modification process that converts the polar, non-volatile pyrimidine analytes into volatile and thermally stable derivatives.[9][10] This is typically achieved by replacing active hydrogen atoms on hydroxyl, carboxyl, and amine groups with nonpolar groups.[10] A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (TMS) derivatives.[11][12] These derivatives are readily volatilized in the heated GC inlet and can be separated based on their boiling points and interaction with the GC column's stationary phase. The separated compounds are then detected by a mass spectrometer, providing both quantitative data and structural confirmation. This method is particularly useful for diagnosing inborn errors of pyrimidine metabolism by analyzing urine samples.[3][11]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules in a narrow capillary tube based on their charge-to-size ratio under the influence of a strong electric field.[13] It offers extremely high separation efficiency and requires minimal sample volume.
-
Principle of Causality: In its simplest form, Capillary Zone Electrophoresis (CZE), ions migrate at different velocities through the capillary, leading to separation.[14] For neutral or similarly charged compounds, Micellar Electrokinetic Chromatography (MEKC) can be used, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase.[15] CE is an excellent orthogonal technique to HPLC and can be used to confirm purity or analyze complex mixtures of nucleosides and nucleotides.[14][16]
Pillar 2: Method Validation & Trustworthiness
A protocol is only as reliable as its validation. To ensure that an analytical method is fit for its intended purpose, a thorough validation must be performed.[17] The International Council for Harmonisation (ICH) provides the global standard for this process, outlined in its Q2(R2) guideline.[18][19][20] A validated method provides trustworthiness in the reported results.
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Data Presentation: Comparative Analysis of Techniques
The following table summarizes the key performance characteristics of the major analytical techniques discussed, providing a clear comparison to aid in method selection.
| Feature | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Differential Partitioning | Mass-to-Charge Ratio | Volatility / Boiling Point | Charge-to-Size Ratio |
| Selectivity | Moderate | Very High | High | High |
| Sensitivity (Typical LOQ) | µg/mL - ng/mL | ng/mL - pg/mL | ng/mL | µg/mL - ng/mL |
| Sample Matrix Suitability | Clean (Formulations, Bulk Drug) | Complex (Plasma, Urine, Tissues) | Volatilizable (Urine, Extracts) | Aqueous Buffers, Extracts |
| Sample Preparation | Simple (Dilution, Filtration) | Moderate-Complex (PPT, SPE) | Complex (Derivatization) | Simple (Dilution) |
| Throughput | High | Medium-High | Medium | Medium |
| Primary Application | Purity, Assay, Content Uniformity | Bioanalysis, Metabolomics, Trace Impurities | Inborn Error Screening | Purity, Orthogonal Method, Oligonucleotides |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for common applications. They are designed to be self-validating by including system suitability tests, quality controls, and internal standards.
Protocol 1: Quantification of 5-Fluorouracil (5-FU) in a Pharmaceutical Formulation by HPLC-UV
This protocol describes a robust reverse-phase HPLC method for the assay of 5-Fluorouracil, a common pyrimidine analog used in chemotherapy.
1. Materials and Reagents
-
5-Fluorouracil (5-FU) Reference Standard
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric Acid
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.45 µm Syringe Filters
2. Chromatographic System
-
System: HPLC with UV/Vis Detector (e.g., Shimadzu LC-10AT)[2]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 5-FU reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation: Take a sample of the pharmaceutical formulation equivalent to ~25 mg of 5-FU. Disperse in ~15 mL of mobile phase, sonicate for 10 minutes, then dilute to 25 mL in a volumetric flask. Further dilute an aliquot to fall within the calibration curve range (e.g., a 1:40 dilution for a target concentration of 25 µg/mL).
-
Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST)
-
Inject the mid-point standard (e.g., 25 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing factor for the 5-FU peak between 0.8 and 1.5.
-
Theoretical plates > 2000.
-
5. Analysis and Calculation
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards. Perform a linear regression analysis (y = mx + c).
-
Inject the prepared sample solution.
-
Calculate the concentration of 5-FU in the sample using the regression equation from the calibration curve. Adjust for any dilution factors.
Protocol 2: Quantification of Pyrimidine Nucleosides in Human Plasma by LC-MS/MS
This protocol outlines a sensitive method for determining endogenous levels of pyrimidine nucleosides (e.g., Uridine, Thymidine) in human plasma, a common requirement in metabolomics and clinical research.
1. Materials and Reagents
-
Uridine, Thymidine, and stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uridine).
-
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.
-
Water (LC-MS Grade) with 0.1% Formic Acid.
-
Human Plasma (K₂EDTA as anticoagulant is recommended)
2. LC-MS/MS System
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[2]
-
Column: C18 reversed-phase column suitable for polar analytes (e.g., Acquity HSS T3, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization: ESI, Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Uridine: Q1: 245.1 -> Q3: 113.1
-
Thymidine: Q1: 243.1 -> Q3: 127.1
-
¹³C,¹⁵N₂-Uridine (IS): Q1: 252.1 -> Q3: 118.1
-
(Note: MRM transitions must be optimized for the specific instrument used)
-
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing ¹³C,¹⁵N₂-Uridine).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[21][22]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for injection.
4. Calibration and Quality Control (QC)
-
Prepare a calibration curve by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of Uridine and Thymidine. Process these calibrators alongside the unknown samples.
-
Prepare QC samples at low, medium, and high concentrations in the same manner to assess the accuracy and precision of the run.
5. Analysis and Calculation
-
Calculate the Peak Area Ratio (PAR) for each analyte: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR against the concentration for the standards. Use a weighted (1/x²) linear regression.
-
Determine the concentration of analytes in the plasma samples from the calibration curve using their calculated PARs.
Visualization of the Analytical Workflow
Caption: A generalized workflow for the quantification of pyrimidine compounds.
References
- Lab Manager.
- Benchchem.
- Kuhara, T., et al. (2001). Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects. PubMed.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- ACS.org. (2001). News in brief: GC-MS and pyrimidine metabolism.
- Klock, J.C., & Macfarlane, D.E. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis.
- Malesevic, M., & Kolar, M. (2012). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- ICH. (2023).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- FDA. (2024). Q2(R2)
- Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
- Bio-Rad. Capillary Electrophoresis.
- Cassera, M.B., et al. (2011).
- Paliwal, S.K., & Lunte, S.M. (2012). Capillary electrophoretic separation-based approach to determine the labeling kinetics of oligodeoxynucleotides. PMC.
- Promega Corporation. Capillary Electrophoresis (CE) Instruments.
- Sun, Q. (2022). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
- Sigma-Aldrich. (2022).
- Restek.
- Creative Proteomics.
- Kamleh, A., et al. (2012). Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More.
- metabolomics.world. (2025).
- Dodi, G. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
- Thermo Fisher Scientific. (2025). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
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Application Notes and Protocols: In Vitro Assays for Testing Pyrimidine Derivative Efficacy
Introduction: The Versatility of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically successful therapeutic agents. Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine derivatives to interact with a wide array of biological targets.[1] In oncology and immunology, these compounds have been extensively developed as inhibitors of critical enzymes involved in cell proliferation and survival, such as protein kinases and dihydroorotate dehydrogenase (DHODH).[2][3][4]
Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Pyrimidine derivatives are particularly effective as ATP-competitive inhibitors, leveraging their ability to form key hydrogen bonds within the kinase hinge region, mimicking the binding of adenosine triphosphate (ATP).[1] This has led to the development of potent inhibitors against targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]
Furthermore, the de novo pyrimidine biosynthesis pathway is crucial for rapidly proliferating cells, including cancer cells and activated lymphocytes.[4][6] Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has emerged as a significant target.[4] Inhibition of DHODH by pyrimidine derivatives depletes the cellular pool of nucleotides required for DNA and RNA synthesis, thereby halting proliferation.[6]
This guide provides a comprehensive overview of robust in vitro assays designed to determine the efficacy of novel pyrimidine derivatives. We will detail the principles and step-by-step protocols for key enzymatic and cell-based assays, explain the causality behind experimental choices, and offer insights into data interpretation and troubleshooting.
Section 1: Enzymatic Assays - Direct Target Inhibition
Directly measuring the inhibition of a purified enzyme is the foundational step in characterizing a pyrimidine derivative's mechanism of action. These assays provide a clean, quantitative measure of a compound's potency (typically as an IC50 value) in a controlled, cell-free environment.
Protein Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to quantify the ability of a compound to block the transfer of a phosphate group from ATP to a specific substrate.[7] A variety of detection methods are available, with luminescence and fluorescence-based assays being the most common in high-throughput screening (HTS) due to their sensitivity and scalability.[8][9]
Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)
This "add-mix-measure" assay quantifies the amount of ATP remaining in solution after a kinase reaction.[10] The principle is straightforward: high kinase activity results in high ATP consumption, leading to a low luminescent signal. Conversely, potent inhibition of the kinase spares ATP, resulting in a bright luminescent signal. The detection reagent contains luciferase, which generates light in the presence of ATP.[11]
Workflow for a Typical Kinase Inhibition Assay
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} caption { label="Figure 1: General workflow for an in vitro kinase inhibition assay.[10]"; fontsize=12; labelloc=b; }
Caption: Figure 1: General workflow for an in vitro kinase inhibition assay.[10]
Detailed Protocol: EGFR Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a pyrimidine derivative against EGFR, a common target.[12]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test Pyrimidine Derivative (dissolved in 100% DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Microplate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Preparation: Prepare a 10-point serial dilution of the test pyrimidine derivative in 100% DMSO, starting at a high concentration (e.g., 1 mM). This creates a concentration range to generate a dose-response curve.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the assay plate.
-
For positive control (no inhibition), add 1 µL of DMSO.
-
For negative control (background), add 1 µL of DMSO to wells that will not receive the enzyme.
-
-
Kinase Reaction:
-
Prepare a Kinase/Substrate mixture in Kinase Assay Buffer containing the EGFR enzyme and Poly(Glu, Tyr) substrate at their optimal concentrations.
-
Add 24 µL of this mixture to each well (except the negative control wells, which receive buffer and substrate only).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]
-
-
Reaction Initiation:
-
Prepare an ATP solution in Kinase Assay Buffer. Causality Note: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.[13] Using an ATP concentration that is too high can lead to an underestimation of the inhibitor's potency due to competition.[13]
-
Add 25 µL of the ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 50 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary and should be determined empirically to ensure the reaction is in the linear range.[9]
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.[11]
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Subtract the average background signal (negative control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO vehicle).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[6] Active DHODH oxidizes its substrate, dihydroorotate (DHO), and transfers electrons to DCIP, causing the blue-colored indicator to become colorless. This change is monitored spectrophotometrically.[4][6]
Detailed Protocol: Colorimetric DHODH Inhibition Assay
Materials:
-
Recombinant human DHODH (rhDHODH)
-
L-Dihydroorotic acid (DHO), the substrate
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichlorophenolindophenol (DCIP), the color indicator
-
Test Pyrimidine Derivative (dissolved in DMSO)
-
Assay Buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)[14]
-
Clear, flat-bottom 96-well plate
-
Microplate reader capable of measuring absorbance at 600-650 nm
Protocol Steps:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration remains constant and low (<1%) across all wells.[6]
-
Prepare a rhDHODH solution (e.g., 0.4 µg/mL) in ice-cold Assay Buffer.[6]
-
Prepare a Substrate Mixture containing DHO, decylubiquinone, and DCIP in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound to the inhibitor wells.
-
Add 10 µL of Assay Buffer with DMSO to the positive control (no inhibitor) wells.
-
Add 20 µL of the rhDHODH solution to all wells except the blank wells.
-
-
Pre-incubation: Gently mix and incubate the plate for 30 minutes at room temperature to facilitate inhibitor binding to the enzyme.[4]
-
Reaction Initiation: Add 20 µL of the Substrate Mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm kinetically over 10-20 minutes.[4]
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the dose-response curve and calculate the IC50 value.[4]
-
Representative Enzymatic Assay Data
| Compound ID | Target | Assay Type | IC50 (nM) |
| PYR-001 | EGFR | Kinase-Glo® | 15.2 |
| PYR-002 | EGFR | Kinase-Glo® | 125.8 |
| PYR-003 | DHODH | DCIP Reduction | 8.5 |
| PYR-004 | DHODH | DCIP Reduction | >10,000 |
| Staurosporine | Pan-Kinase | Kinase-Glo® | 2.5 |
| Brequinar | DHODH | DCIP Reduction | 5.1 |
Section 2: Cell-Based Assays - Assessing Phenotypic Efficacy
While enzymatic assays are crucial for determining on-target potency, cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant context. These assays measure the overall effect of a compound on cellular processes like proliferation, viability, and apoptosis, integrating factors such as cell permeability and metabolic stability.
Cell Viability and Cytotoxicity Assays
These assays are the workhorse of anti-cancer drug screening, providing a measure of how a compound affects cell number and health.[15]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[17] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[10][16]
Principle of Luminescence-Based Viability Assays (e.g., CellTiter-Glo®)
The CellTiter-Glo® assay quantifies the number of viable cells by measuring ATP levels, an indicator of metabolically active cells.[11] The reagent lyses the cells to release ATP, which then serves as a substrate for luciferase to generate a luminescent signal proportional to the number of viable cells.[11][15] This assay is generally more sensitive than the MTT assay.[11]
Detailed Protocol: Cell Viability Assay (MTT Method)
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Pyrimidine Derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).[10]
-
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 (or GI50, 50% growth inhibition) value by plotting a dose-response curve.[10]
Apoptosis Assays
Determining whether a compound induces programmed cell death (apoptosis) is a critical step in characterizing its mechanism of action. A common method is to measure the activity of caspases, the key effector enzymes in the apoptotic cascade.
Principle of the Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and caspase-7, two key executioner caspases.[19] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3/7.[20] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to caspase activity.[19][20]
Workflow for Apoptosis Induction and Detection
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} caption { label="Figure 2: Workflow for a cell-based apoptosis assay.[20]"; fontsize=12; labelloc=b; }
Caption: Figure 2: Workflow for a cell-based apoptosis assay.[20]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cancer cell line cultured in 96-well plates (white-walled, clear bottom)
-
Test Pyrimidine Derivative
-
Positive control apoptosis inducer (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Microplate reader with luminescence detection
Protocol Steps:
-
Cell Treatment: Seed and treat cells with serial dilutions of the pyrimidine derivative as described in the cell viability protocol (Section 2.1). Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[20] This single addition lyses the cells and introduces the substrate.
-
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Express the results as fold-change in luminescence relative to the vehicle-treated control cells. A significant increase in signal indicates the induction of apoptosis.[21]
Representative Cell-Based Assay Data
| Compound ID | Cell Line | Assay Type | IC50 (nM) | Max Caspase-3/7 Activation (Fold Change) |
| PYR-001 | A549 (Lung) | CellTiter-Glo® | 25.4 | 8.2 |
| PYR-001 | MCF-7 (Breast) | CellTiter-Glo® | 48.1 | 6.5 |
| PYR-003 | HL-60 (Leukemia) | MTT | 12.0 | 9.7 |
| PYR-003 | A549 (Lung) | MTT | 35.6 | 7.1 |
| Doxorubicin | A549 (Lung) | CellTiter-Glo® | 55.0 | 10.5 |
Section 3: Target Engagement and Pathway Analysis
Confirming that a pyrimidine derivative interacts with its intended target within the cell and modulates the downstream signaling pathway is a crucial validation step.
EGFR Signaling Pathway
Many pyrimidine derivatives are designed to inhibit EGFR.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[22][23] An effective EGFR inhibitor will block this phosphorylation and subsequent downstream signaling.
Caption: Figure 3: Simplified EGFR signaling pathway and point of inhibition.[24][25]
Western Blotting for Phospho-Protein Analysis
Western blotting is a standard technique to assess the phosphorylation status of a target kinase and its downstream substrates.
Protocol: Analysis of Phospho-EGFR Inhibition
-
Cell Treatment: Culture EGFR-dependent cells (e.g., A549) and starve them of serum overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the pyrimidine derivative for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading.
-
Analysis: A potent inhibitor will show a dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal.
Conclusion and Best Practices
The evaluation of pyrimidine derivatives requires a multi-assay approach to build a comprehensive understanding of a compound's potency, cellular efficacy, and mechanism of action.
-
Start Broad, Then Go Deep: Begin with enzymatic assays to confirm direct target inhibition and establish a baseline potency (IC50).
-
Validate in a Cellular Context: Progress promising hits to cell viability and proliferation assays across multiple relevant cell lines to assess cellular potency and spectrum of activity.
-
Elucidate the Mechanism: Use mechanistic assays, such as apoptosis and phospho-protein analysis, to confirm that the observed cellular phenotype is a result of the intended on-target activity.
-
Mind the Details: Pay close attention to assay conditions. Factors like ATP concentration in kinase assays, cell seeding density, and DMSO concentration can significantly impact results.[9][13] Always include appropriate positive and negative controls to ensure assay validity.
By employing this structured, multi-faceted testing strategy, researchers can confidently identify and characterize novel pyrimidine derivatives, accelerating their journey from the bench to potential clinical applications.
References
- Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- Encyclopedia.pub. (2021, April 23). Pyrimidine Derivatives as Anticancer Agents.
- Jia, Y., & Quinn, C. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1373, 1-13.
-
Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Assay for Measuring DHODH Inhibition by PTC299.
- MDPI. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- ResearchGate. (2024, July 14). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
National Institutes of Health. (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for DHODH-IN-17 In Vitro Assay.
- Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Role of Pyrimidine Derivatives in the Treatment of Cancer.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.
-
BMG LABTECH. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Novel Assay Principle for Modulators of Protein-Protein Interactions and its Application to non-ATP-Competitive Ligands Targeting Protein Kinase A. Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Protocol Online. (2011, September 2). Caspase 3/7 Glo assay from Promega. Retrieved from [Link]
- Revvity. (n.d.). HTRF kinase binding assays: Staurosporine-Red validation.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. Retrieved from [Link]
-
National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). EGF Pathway. Retrieved from [Link]
-
YouTube. (2023, August 15). MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]
-
PubMed. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from [Link]
-
BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them). Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]
-
Molecular Devices. (2026, March 18). Fluorescence Polarization (FP). Retrieved from [Link]
-
JoVE. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PLOS ONE. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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synthesis of pyrazolo[3,4-d]pyrimidin-4-amines
The synthesis of pyrazolo[3,4- d ]pyrimidin-4-amines represents a cornerstone in modern medicinal chemistry, primarily due to the scaffold's structural mimicry of the adenine ring. This bioisosterism allows these compounds to act as highly potent, ATP-competitive inhibitors across a broad spectrum of kinases, including Bruton's Tyrosine Kinase (BTK) and the SRC family of non-receptor tyrosine kinases[1][2].
As drug development shifts toward highly targeted therapies, the ability to rapidly assemble and late-stage functionalize the pyrazolo[3,4- d ]pyrimidine core is critical. This application note details the mechanistic rationale, self-validating experimental protocols, and quality control metrics for both the de novo assembly of the core scaffold and its late-stage C3-arylation to produce advanced active pharmaceutical ingredient (API) intermediates, such as those used in the synthesis of Ibrutinib[3].
Strategic Design & Mechanistic Rationale
The architectural construction of pyrazolo[3,4- d ]pyrimidin-4-amines generally relies on a two-phased synthetic strategy to maximize modularity and yield:
-
De Novo Core Assembly (Cyclocondensation): The most thermodynamically favorable route to the bicyclic core utilizes 5-amino-1 H -pyrazole-4-carbonitriles as precursors. The spatial proximity of the exocyclic amine and the electrophilic cyano group enables a highly efficient cyclocondensation when treated with a one-carbon donor (e.g., formamide, formic acid, or orthoesters)[4][5].
-
Late-Stage Functionalization (C3-Activation): To build complex structure-activity relationship (SAR) libraries, the pre-assembled pyrazolo[3,4- d ]pyrimidin-4-amine core is subjected to electrophilic halogenation at the C3 position. This creates a highly reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the introduction of bulky, hydrophobic aryl groups required for deep kinase pocket binding[3][6].
Fig 1. Stepwise synthetic workflow for C3-arylated pyrazolo[3,4-d]pyrimidin-4-amines.
Protocol 1: De Novo Assembly of the Pyrazolo[3,4- d ]pyrimidin-4-amine Scaffold
This protocol details the cyclocondensation of 5-amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile to form the pyrazolo[3,4- d ]pyrimidine core, a method favored for its high atom economy and operational simplicity[1].
Step-by-Step Methodology
-
Substrate Charging: Suspend 5-amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile (5.04 mmol) in 30 mL of concentrated formic acid.
-
Causality: Formic acid serves a dual purpose as both the bulk solvent and the one-carbon electrophilic donor. The high concentration drives the reaction equilibrium forward.
-
-
Thermal Activation: Heat the reaction mixture to reflux (~100 °C) for 7 hours.
-
Causality: The high thermal energy is required to overcome the activation barrier for the initial nucleophilic attack of the weakly nucleophilic pyrazole amine onto the carbonyl carbon of formic acid. Subsequent intramolecular cyclization onto the adjacent nitrile group closes the pyrimidine ring[1][4].
-
-
Quenching & Precipitation: Pour the hot reaction mixture directly into crushed ice water.
-
Causality: The sudden drop in temperature and shift in solvent polarity forces the highly crystalline pyrazolo[3,4- d ]pyrimidine product to crash out of solution, leaving unreacted polar starting materials and formic acid in the aqueous phase.
-
-
Isolation: Filter the resulting precipitate under vacuum, wash with cold water to remove residual acid, and recrystallize from ethanol.
System Validation & Quality Control
This protocol is self-validating through real-time spectroscopic monitoring.
-
FTIR Validation: The starting material possesses a sharp, intense cyano stretch (C≡N) at ~2220 cm⁻¹. The complete disappearance of this peak, coupled with the emergence of broad primary amine N-H stretching bands at 3300–3400 cm⁻¹, definitively confirms successful ring closure[4][5].
-
NMR Validation: ¹³C NMR will show the disappearance of the nitrile carbon (~114 ppm) and the appearance of a new highly deshielded pyrimidine C6 carbon (~157 ppm)[1][5].
Protocol 2: Late-Stage C3-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 3-(4-phenoxyphenyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine, a critical intermediate in the synthesis of the blockbuster BTK inhibitor, Ibrutinib[3].
Step-by-Step Methodology
-
Solvent & Substrate Preparation: Dissolve 3-iodo-4-aminopyrazolo[3,4- d ]pyrimidine (7.7 mmol) and 4-phenoxybenzeneboronic acid (15.4 mmol) in a mixture of 25 mL 1,4-dioxane and 10 mL deionized water.
-
Base Addition: Add K₃PO₄ (23.0 mmol) to the mixture and stir for 5–8 minutes.
-
Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because its higher pKa accelerates the transmetalation of sterically hindered or electron-rich boronic acids, significantly boosting the reaction rate.
-
-
Deoxygenation: Submerge a sparging needle and purge the solution with Argon gas for 20 minutes.
-
Causality: Strict deoxygenation is critical. Oxygen causes the oxidative homocoupling of the boronic acid (depleting the reagent) and irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species.
-
-
Catalyst Addition & Heating: Quickly add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.2 mmol). Heat the sealed vessel to 120 °C for 24 hours.
-
Thermodynamic Crystallization: Cool the reaction to room temperature and stir for an additional 24 hours.
-
Causality: The product selectively precipitates from the aqueous dioxane mixture over time, driven by its lower solubility compared to the boronic acid byproducts, creating a self-purifying system[3].
-
-
Filtration: Filter the solid and wash sequentially with 25 mL water, 75 mL methanol, and 50 mL ethanol. Dry in a vacuum desiccator.
System Validation & Quality Control
The success of this reaction is visually indicated by the heavy precipitation of the product upon cooling. Analytically, completion is validated via LC-MS: the heavy isotopic signature of the iodinated starting material ([M+H]⁺) is entirely replaced by the mass of the cross-coupled product. ¹H NMR will confirm the integration of the phenoxyphenyl protons (multiplets at 7.0–7.5 ppm) against the pyrimidine C6-H singlet.
Quantitative Data & Reaction Optimization
The table below summarizes the optimized parameters for various stages of pyrazolo[3,4- d ]pyrimidin-4-amine synthesis, demonstrating the versatility of the scaffold across different reaction conditions.
| Starting Material | Reagents | Catalyst / Base | Temp (°C) | Yield (%) | Target Application |
| 5-Amino-1-phenyl-1 H -pyrazole-4-carbonitrile | Formic Acid | None | 100 (Reflux) | 83% | Core Scaffold Assembly |
| 5-Amino-1-phenyl-1 H -pyrazole-4-carbonitrile | Aryl Nitriles | t-BuOK / t-BuOH | 82 (Reflux) | 70–85% | C4-Aryl Substituted Core |
| 3-Iodo-4-aminopyrazolo[3,4- d ]pyrimidine | 4-Phenoxybenzeneboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 120 | 75% | Ibrutinib Intermediate |
Biological Integration: Kinase Inhibition Pathway
The synthesized 3-(4-phenoxyphenyl)-1 H -pyrazolo[3,4- d ]pyrimidin-4-amine acts as a potent inhibitor by docking into the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK). By blocking BTK, the compound halts the downstream signaling cascade responsible for malignant B-cell proliferation[2][3].
Fig 2. Inhibition of the BCR signaling pathway by pyrazolo[3,4-d]pyrimidin-4-amines.
References
-
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace.[Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (MDPI). [Link]
-
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | 330786-24-8 [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. 3-(4-Phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 6-(1-Phenylethyl)pyrimidin-4-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of heavily substituted pyrimidine derivatives. The synthesis of 6-(1-phenylethyl)pyrimidin-4-amine is a rigorous, two-step process starting from commercially available 4,6-dichloropyrimidine. The most reliable route involves a regioselective Negishi cross-coupling to install the secondary alkyl group, followed by a Nucleophilic Aromatic Substitution (SNAr) to introduce the amine.
Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and field-proven protocols designed to maximize your yield and ensure high regioselectivity.
Synthetic workflow for 6-(1-phenylethyl)pyrimidin-4-amine via Negishi coupling and SNAr.
Part 1: FAQ & Troubleshooting Guide
Issue 1: Isomerization During the Negishi Coupling
Q: My Negishi coupling with (1-phenylethyl)zinc bromide yields a mixture of the desired branched product and an undesired linear isomer (6-(2-phenylethyl)pyrimidin-4-amine). How can I prevent this?
A: This is a classic challenge driven by competitive β-hydride elimination. Secondary alkylzinc reagents transmetalate to the Pd(II) center efficiently, but before reductive elimination can occur, the complex often undergoes β-hydride elimination and migratory reinsertion, yielding the primary alkyl (linear) isomer[1].
Solution: You must accelerate the reductive elimination step to outcompete the β-hydride elimination pathway. Switch your ligand to a bulky dialkylbiarylphosphine, such as CPhos. The steric bulk of CPhos forces the Pd(II) intermediates closer together, dramatically lowering the activation energy for reductive elimination[1]. Additionally, ensure you are adding 1 equivalent of LiCl. LiCl breaks up the polymeric [Zn−X]n aggregates, forming a highly reactive monomeric zincate species that accelerates transmetalation, keeping the catalytic cycle moving forward[1].
Mechanistic divergence in the Negishi coupling of secondary alkylzinc reagents.
Issue 2: Sluggish SNAr Amination
Q: The amination of my 4-chloro-6-(1-phenylethyl)pyrimidine intermediate stalls at ~40% conversion, even after 24 hours at reflux in ethanol.
A: While the starting 4,6-dichloropyrimidine is highly electrophilic, the substitution of one chlorine for an alkyl group (1-phenylethyl) significantly increases the electron density of the pyrimidine ring. This electronically deactivates the remaining C-Cl bond toward SNAr[2]. Furthermore, the bulky 1-phenylethyl group introduces steric hindrance adjacent to the reaction center.
Solution: Standard reflux conditions in an open flask are insufficient. You must either increase the thermal energy by moving to a sealed pressure vessel (100–120 °C) to prevent the escape of volatile ammonia gas or switch to a transition-metal-promoted amination. Recent protocols utilizing a Cu(II)/PTABS catalytic system in water have proven highly effective for overcoming the high activation barrier of deactivated, sterically hindered chloropyrimidines[2].
Part 2: Quantitative Data Summaries
To guide your optimization, refer to the following benchmarking data comparing ligand effects and amination conditions.
Table 1: Effect of Ligand and Additives on Negishi Coupling Yield and Regioselectivity [1]
| Ligand System | Additive | Conversion (%) | Branched : Linear Ratio |
|---|---|---|---|
| PPh₃ | None | < 20 | 40 : 60 |
| dppf | None | 45 | 55 : 45 |
| CPhos | None | 85 | 75 : 25 |
| CPhos | LiCl (1.0 equiv) | > 95 | > 95 : 5 |
Table 2: Optimization of SNAr Amination Conditions for 4-Chloro-6-alkylpyrimidines [2]
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NH₃ / EtOH (Open Flask) | 78 (Reflux) | 24 | 35 |
| NH₃ (aq) / EtOH (Sealed Tube) | 110 | 16 | 88 |
| Cu(OAc)₂ / PTABS / NH₃ (aq) | 80 | 10 | 92 |
Part 3: Experimental Protocols
These self-validating protocols incorporate critical In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.
Protocol A: CPhos-Enabled Regioselective Negishi Coupling
-
Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (1.0 mol%) and CPhos (4.0 mol%). Add anhydrous THF and stir for 15 minutes until a uniform, deep-red color is achieved.
-
Electrophile Addition: Add 4,6-dichloropyrimidine (1.0 equiv) to the catalyst solution.
-
Zincate Formation: In a separate vial, add 1.0 M (1-phenylethyl)zinc bromide in THF (1.2 equiv) to anhydrous LiCl (1.2 equiv) and stir until complete dissolution. Causality Check: LiCl is mandatory here. It breaks up the polymeric zinc aggregates, forming a highly reactive monomeric zincate that accelerates the transmetalation step.
-
Coupling: Dropwise add the zincate solution to the electrophile mixture at room temperature. Heat the reaction mixture to 60 °C and stir for 4 hours.
-
IPC & Quench: Analyze an aliquot via GC-MS. The reaction is considered complete when the ratio of starting material to product is < 1:99. Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate 4-chloro-6-(1-phenylethyl)pyrimidine.
Protocol B: High-Pressure SNAr Amination
-
Reagent Loading: In a thick-walled pressure tube, dissolve the purified 4-chloro-6-(1-phenylethyl)pyrimidine (1.0 equiv) in a 1:1 mixture of ethanol and 28% aqueous ammonium hydroxide (10 equiv of NH₃).
-
Sealing and Heating: Seal the tube securely with a Teflon-lined crimp cap. Heat the mixture behind a blast shield to 110 °C for 16 hours. Causality Check: The sealed environment is critical. It prevents the escape of volatile ammonia gas, maintaining a high local concentration of the nucleophile necessary to overcome the activation barrier of the deactivated pyrimidine.
-
Workup: Cool the vessel completely to room temperature before unsealing to avoid product loss and safety hazards. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Purification: Partition the residue between water and dichloromethane. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over MgSO₄, and concentrate to yield the crude 6-(1-phenylethyl)pyrimidin-4-amine. Recrystallize from hot ethanol/water to achieve >99% purity.
References
- Source: PubMed Central (PMC)
- Cu(II)
Sources
purification of organic amines from synthesis reactions
Welcome to the . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of organic amines. Due to their basicity, polarity, and strong coordinating abilities, amines routinely defy standard purification logic.
This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chromatography tutorials and directly addresses the physicochemical root causes of amine purification failures, providing field-proven, self-validating solutions.
Part 1: Diagnostic Workflow for Amine Purification
Before selecting a purification strategy, you must diagnose the specific liabilities of your target amine. Use the workflow below to determine the optimal isolation path.
Diagnostic workflow for selecting organic amine purification strategies.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my amine streak severely on standard silica gel, and how can I fix it?
Causality: The surface of standard normal-phase silica gel is densely populated with free silanol groups (-SiOH). These groups act as Brønsted acids with a pKa of approximately 4.5 to 5.5. Because organic amines are basic (conjugate acid pKa ~9–11), a rapid acid-base reaction occurs on the column, forming a tightly bound ammonium silicate salt. This shifts the separation mechanism from predictable liquid-solid adsorption to unpredictable ion-exchange chromatography, causing severe tailing, streaking, and irreversible retention ([1]).
Solution: You must dynamically deactivate the silica by adding a volatile sacrificial base, such as 1-3% Triethylamine (TEA), to your solvent system ([1]). TEA competitively binds to and neutralizes the acidic silanol sites, capping them so your target amine can partition normally. For highly polar amines that still resist elution, transition to a highly polar basic system like Dichloromethane/Methanol/Ammonia (e.g., 10% Ammonia in Methanol) to drive the stubborn amines off the baseline ([2]).
Q2: How can I selectively separate a secondary amine from a tertiary amine byproduct when their polarities are identical?
Causality: Secondary and tertiary amines often co-elute on silica because their dipole moments and basicities are virtually indistinguishable. Furthermore, Strong Cation Exchange (SCX) chromatography alone cannot differentiate them, as both will be protonated and retained by the resin's sulfonic acid groups ([3]).
Solution: Employ a Derivatization Purification Technique (DPT) combined with SCX Catch-and-Release ([3]). Treat the crude mixture with 2 equivalents of an electrophile like acetic anhydride. The secondary amine will rapidly acetylate to form a neutral amide, while the tertiary amine remains unreacted and basic. When passed through an SCX-2 column, the neutral amide washes straight through in the organic effluent. The tertiary amine is "caught" by the resin and can subsequently be "released" in a pure state using a solution of 2M ammonia in methanol ([4]).
Q3: My amine product is contaminated with Palladium following a Buchwald-Hartwig amination. Aqueous washes aren't working. How do I remove it?
Causality: Amines possess lone pairs that act as strong σ-donors to transition metals like Palladium (Pd) and Rhodium (Rh). This forms stable coordination complexes that partition entirely into the organic phase during aqueous workups, rendering standard liquid-liquid extraction useless ([5]).
Solution: Utilize heterogeneous metal scavenger resins. Scavengers like Silica-Thiol or polymer-bound ethylenediaminetriacetic acid contain highly concentrated chelating groups that have a thermodynamically higher affinity for the metal than your target amine (). For late-stage Active Pharmaceutical Ingredients (APIs) where yield is critical, engineered synthetic carbons (e.g., Carboxen®) can efficiently sequester Pd and Rh while maximizing API recovery ([6]).
Part 3: Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Triethylamine-Deactivated Silica Gel Chromatography
This protocol ensures basic amines are purified without loss to irreversible silica adsorption.
-
Column Packing: Slurry the required amount of silica gel in your starting non-polar solvent (e.g., Hexanes) containing 3% v/v Triethylamine (TEA). Causality: Pre-treating the bulk silica ensures all acidic silanol sites are capped before the amine is introduced.
-
Equilibration & Validation: Flush the packed column with 2–3 column volumes (CV) of the TEA-containing solvent.
-
Validation Check: Collect a drop of the eluent from the stopcock and test it with moistened pH paper. It must read pH > 8, confirming the silica bed is fully deactivated.
-
-
Loading: Dissolve the crude amine in a minimum volume of the starting solvent and load it carefully onto the silica bed.
-
Elution: Elute using your desired gradient (e.g., Hexanes to EtOAc), ensuring you maintain 1-3% TEA in all solvent mixtures throughout the run.
-
Fraction Analysis & Validation: Spot fractions on a TLC plate.
-
Validation Check: Co-spot with a known standard. Stain the plate with Ninhydrin (turns pink/purple for 1° and 2° amines) or Dragendorff's reagent (for 3° amines) and heat to confirm the presence of the amine product without tailing.
-
Protocol B: SCX Catch-and-Release for Amine Isolation
This protocol separates basic amines from neutral/acidic impurities.
-
Conditioning: Wet a Strong Cation Exchange (SCX-2) SPE cartridge with 2 CV of Methanol, followed by 2 CV of Dichloromethane (DCM).
-
Loading: Load the crude mixture dissolved in DCM onto the cartridge. Causality: The sulfonic acid groups (-SO₃H) on the resin protonate the amines, trapping them as immobilized ammonium salts.
-
Washing (Release of Neutrals): Wash the cartridge with 3 CV of DCM, followed by 3 CV of Methanol.
-
Validation Check: Analyze the wash fractions via TLC or LC-MS. They should contain only non-basic impurities (or acetylated secondary amines if using the DPT method). The target amine must not be present.
-
-
Elution (Release of Amines): Elute the target amine using 2 CV of 2M Ammonia in Methanol. Causality: The high concentration of ammonia outcompetes the target amine for the sulfonic acid sites and deprotonates the target amine, releasing it into the eluent.
-
Recovery & Validation: Concentrate the methanolic ammonia fractions under reduced pressure.
-
Validation Check: Perform ¹H-NMR on the concentrated residue to confirm the quantitative removal of non-basic starting materials and the structural integrity of the free-based amine.
-
Part 4: Quantitative Data & Reference Tables
Table 1: Common Solvent Systems for Amine Chromatography
| Solvent System | Polarity Range | Best Used For | Causality / Mechanism |
| Hexanes / EtOAc + 1-3% TEA | Low to Medium | Lipophilic amines, tertiary amines. | TEA competitively binds to acidic silanol groups, preventing amine tailing. |
| DCM / MeOH / NH₄OH (90:9:1) | High | Polar amines, polyamines, alkaloid derivatives. | Ammonia acts as the silanol-capping agent; MeOH provides high solvating power for polar hydrogen-bonding networks. |
| H₂O / MeCN + 0.1% TFA (Reverse Phase) | Very High | Water-soluble amines, zwitterions. | TFA protonates the amine, ensuring it remains in a consistent ionic state for predictable hydrophobic partitioning on C18 silica. |
Table 2: Metal Scavenger Selection Guide for Amine Matrices
| Scavenger Type | Target Metals | Mechanism of Action | Ideal Application |
| Silica-Thiol (Si-SH) | Pd, Ru, Ag, Cu | Soft-soft interaction; thiol sulfur tightly coordinates to soft transition metals. | Post-Buchwald-Hartwig couplings where the amine product outcompetes standard aqueous extraction. |
| Polymer-Bound EDTA | Cd, Co, Cu, Ni | Multidentate chelation; encapsulates the metal ion thermodynamically. | Removing hard/borderline metals from highly polar amine solutions. |
| Carboxen® Synthetic Carbon | Rh, Pd | Physical entrapment and strong adsorption within tailored micro-pores. | Late-stage API purification where minimal product loss (high recovery) is critical. |
Sources
Technical Support Center: 6-(1-Phenylethyl)pyrimidin-4-amine – Stability, Storage, and Troubleshooting Guide
Introduction
Welcome to the Technical Support Center for 6-(1-Phenylethyl)pyrimidin-4-amine (CAS: 2091270-06-1). This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies for handling this specific pyrimidine-amine building block. By understanding the mechanistic vulnerabilities of the pyrimidine core and the benzylic moiety, you can prevent common experimental artifacts such as premature degradation, assay precipitation, and batch-to-batch variability.
Core Physicochemical & Stability Profile
Understanding the baseline metrics of 6-(1-Phenylethyl)pyrimidin-4-amine is critical for experimental design. The primary amine at the C4 position and the benzylic carbon at the C6 position dictate its solubility and stability profile [1].
| Property / Parameter | Value / Recommendation | Mechanistic Rationale |
| Molecular Weight | 199.25 g/mol | Small molecule; highly membrane-permeable. |
| Predicted pKa (Pyrimidine N/Amine) | ~5.7 | Weakly basic. Protonates only in acidic environments (pH < 5.5), affecting aqueous solubility. |
| Long-Term Storage (Solid) | -20°C, desiccated, dark | Prevents moisture-induced hydrolysis and photolytic autoxidation of the benzylic position. |
| Solution Storage (DMSO) | -80°C (up to 6 months) | Minimizes nucleophilic attack and oxidative degradation. Avoid repeated freeze-thaw cycles. |
| Aqueous Solubility (pH 7.4) | Poor (< 1 mg/mL) | At physiological pH, the molecule is unprotonated and highly lipophilic. |
| Primary Degradation Pathways | Oxidation, Acidic Hydrolysis | Benzylic C-H is prone to radical oxidation; pyrimidine ring can hydrolyze under extreme pH [2]. |
Troubleshooting Guides & FAQs
Q1: I am observing precipitation when diluting my DMSO stock into physiological buffers (pH 7.4). How can I resolve this? A: This is a classic solubility issue driven by the compound's pKa. At pH 7.4, the pyrimidine nitrogen (pKa ~5.7) is completely unprotonated, rendering the lipophilic 1-phenylethyl group dominant and driving the molecule out of the aqueous phase [1].
-
Troubleshooting Steps:
-
Ensure your final DMSO concentration is at least 0.5% - 1.0% (v/v) depending on the assay tolerance.
-
Order of Addition (Critical): Do not add buffer to the DMSO stock. Instead, add the DMSO stock dropwise to a vigorously vortexing buffer solution to prevent localized supersaturation.
-
If precipitation persists, consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to stabilize the hydrophobic compound in solution.
-
Q2: My LC-MS data shows a +16 Da mass shift after leaving the compound in assay media overnight. What is happening? A: A +16 Da shift is the hallmark of oxidation (addition of an oxygen atom). The 1-phenylethyl group contains a highly reactive benzylic hydrogen. Under aerobic conditions, especially in the presence of trace transition metals found in complex biological media, this position can undergo autoxidation to form a benzylic alcohol. Additionally, the primary amine at the C4 position can undergo N-oxidation [3].
-
Troubleshooting Steps:
-
Prepare fresh working solutions immediately before use.
-
If prolonged incubation is required, consider degassing your buffers or adding a mild antioxidant (e.g., 1 mM DTT or ascorbic acid), provided it does not interfere with your specific assay.
-
Store solid stocks under an inert atmosphere (Argon or Nitrogen).
-
Q3: The compound seems to lose activity after multiple freeze-thaw cycles of the DMSO stock. Is it degrading? A: Yes. While 6-(1-Phenylethyl)pyrimidin-4-amine is stable in anhydrous DMSO at -80°C, repeated freeze-thaw cycles introduce atmospheric moisture condensation. The absorbed water, combined with DMSO, can facilitate hydrolytic degradation of the pyrimidine ring over time.
-
Troubleshooting Steps: Implement the "Reconstitution and Aliquoting" protocol (see below) to create single-use aliquots. Never return a thawed aliquot to the freezer.
Validated Experimental Protocols
Protocol A: Reconstitution and Single-Use Aliquoting
This self-validating protocol ensures the integrity of the compound from powder to assay by minimizing environmental exposure.
-
Equilibration: Remove the lyophilized powder from the -20°C freezer. Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation on the cold powder.
-
Solvent Preparation: Use only anhydrous, LC-MS grade DMSO (water content < 0.005%).
-
Dissolution: Add the calculated volume of DMSO to achieve a 10 mM or 50 mM master stock. Vortex gently and sonicate in a water bath at room temperature for 1-2 minutes until visually clear.
-
Aliquoting: Dispense 10 µL to 50 µL volumes into sterile, amber microcentrifuge tubes (amber tubes prevent photolytic degradation).
-
Storage: Blanket the tubes with Argon gas before capping. Flash-freeze in liquid nitrogen and transfer to -80°C.
-
Validation: Run a baseline LC-MS/HPLC on one aliquot to confirm purity >98% prior to initiating biological experiments. This serves as your internal standard for future degradation checks.
Protocol B: Forced Degradation Study (Stability-Indicating Assay)
To establish the exact shelf-life and degradation kinetics in your specific assay buffers, perform this forced degradation workflow.
-
Preparation: Prepare four 100 µM samples of 6-(1-Phenylethyl)pyrimidin-4-amine in a 50:50 mixture of Acetonitrile:Water.
-
Stress Conditions:
-
Control: Store at 4°C in the dark.
-
Acidic: Add 0.1 N HCl to a final concentration of 0.01 N. Incubate at 60°C for 24 hours [2].
-
Oxidative: Add 30% H2O2 to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Photolytic: Expose to broad-spectrum UV/Vis light (ICH Q1B standard) for 24 hours.
-
-
Quenching: Neutralize the acidic sample with 0.1 N NaOH. Quench the oxidative sample with sodium thiosulfate.
-
Analysis (Self-Validation): Inject 10 µL of each sample into an HPLC-UV (monitor at 254 nm and 280 nm). Compare the chromatograms against the control to identify specific degradation peaks (e.g., the +16 Da oxidation product). The appearance of secondary peaks validates the assay's sensitivity to degradation.
Workflow Visualization
Decision tree for handling and troubleshooting 6-(1-Phenylethyl)pyrimidin-4-amine.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68958, 4-Aminopyrimidine." PubChem, [Link]
-
Taaning, R. H., et al. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." ACS Omega, vol. 9, no. 12, 2024, pp. 14352-14361. [Link]
Technical Support Center: Navigating the Solubility Challenges of Pyrimidine Derivatives
Welcome to the technical support center dedicated to addressing a critical bottleneck in the research and development of pyrimidine-based compounds: aqueous solubility. The unique physicochemical properties of pyrimidine derivatives often lead to challenges in achieving the desired concentrations for in vitro and in vivo studies. This guide provides a comprehensive resource, from foundational knowledge to advanced troubleshooting, to empower researchers, scientists, and drug development professionals in overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidine derivatives exhibit poor water solubility?
A1: The limited aqueous solubility of numerous pyrimidine derivatives stems from their inherent physicochemical characteristics. These molecules frequently possess a high molecular weight and a lipophilic (fat-loving) nature, which inherently curtails their solubility in water-based solutions.[1] Additionally, the flat and symmetrical structure of the pyrimidine ring can result in high crystal lattice energy, making it energetically unfavorable for water molecules to break apart the crystal structure and solvate the individual molecules.[1]
Q2: What are the initial, fundamental steps to take when my pyrimidine derivative won't dissolve in an aqueous buffer?
A2: Before employing more complex methods, always start with the basics. First, ensure your compound is of high purity, as impurities can significantly impact solubility. Second, consider the pH of your aqueous solution. Many pyrimidine derivatives contain ionizable groups, meaning their charge state and, consequently, their solubility, are dependent on the pH.[1][2] For basic pyrimidines, a lower pH (more acidic) will generally increase solubility, while for acidic pyrimidines, a higher pH (more basic) is beneficial.[1]
Q3: I've tried adjusting the pH with minimal success. What are the next logical steps?
A3: If pH modification is insufficient, the next tier of strategies involves altering the formulation. The two most common and effective approaches for initial screening are the use of co-solvents and complexation with cyclodextrins.[1][2] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solution, while cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic pyrimidine derivative within their core, presenting a hydrophilic exterior to the aqueous environment.[3][][5][6]
Q4: Are there potential downsides to using co-solvents or other excipients?
A4: Absolutely. While effective, it's crucial to consider the downstream application. Co-solvents like DMSO or ethanol can be toxic to cells at higher concentrations, potentially confounding the results of in vitro assays.[2] Similarly, while cyclodextrins are generally considered safe, they can have their own biological effects.[7] Always perform appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
In-Depth Troubleshooting Guides
Problem 1: My pyrimidine derivative precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
This is a classic case of a compound "crashing out" and is indicative of its kinetic solubility limit being exceeded.
Causality: The compound is highly soluble in the organic stock solvent (e.g., DMSO) but has very low solubility in the final aqueous buffer. The sudden change in solvent environment upon dilution causes the compound to rapidly precipitate.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting compound precipitation.
Experimental Protocol: Determining Kinetic Solubility
This assay helps you understand the concentration at which your compound will begin to precipitate under specific aqueous conditions.[1]
Objective: To determine the kinetic solubility of a pyrimidine derivative in a specific aqueous buffer.[1]
Materials:
-
Pyrimidine derivative stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (light scattering)
Procedure:
-
In a 96-well plate, add the aqueous buffer to a series of wells.[1]
-
Add a small volume of the DMSO stock solution to each well to create a dilution series (e.g., final concentrations ranging from 1 µM to 200 µM).[1]
-
Ensure the final DMSO concentration is consistent across all wells and typically below 2%.[1]
-
Mix the plate by shaking for 1-2 hours at room temperature.[1]
-
Measure the turbidity or light scattering of each well using a plate reader.[1]
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Problem 2: My assay results are inconsistent, and I'm getting poor dose-response curves.
Inconsistent results are often a downstream consequence of poor solubility, even if visible precipitation is not immediately obvious.
Causality: The compound may be forming microscopic precipitates or aggregates in the assay medium. This leads to an inaccurate concentration of the free, active compound, resulting in high variability and non-ideal pharmacology.
Troubleshooting Strategies:
| Issue | Potential Cause | Recommended Action |
| High Well-to-Well Variability | Micro-precipitation or aggregation of the compound. | 1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Incorporate a surfactant, such as Tween 80 (at a low concentration, e.g., 0.01%), into the assay buffer to help prevent aggregation.[8][9] 3. Consider using pre-complexed cyclodextrin formulations.[3][][5] |
| Poor Dose-Response Curve Shape | The effective concentration of the compound is not what you think it is due to solubility limits. | 1. Re-evaluate the kinetic solubility of your compound in the final assay buffer. 2. Ensure that the highest concentration in your dose-response curve is below the kinetic solubility limit. 3. If higher concentrations are needed, a more robust solubilization strategy is required. |
| Loss of Potency Over Time | The compound is precipitating out of solution during the course of the experiment. | 1. Assess the stability of your compound in the assay buffer over the duration of the experiment. 2. Consider formulation strategies that create more stable solutions, such as amorphous solid dispersions.[10][11][12] |
Advanced Solubilization Methodologies
When basic pH adjustments and simple co-solvents are insufficient, more advanced formulation strategies are necessary.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic interior cavity.[3][5][6] This unique structure allows them to encapsulate poorly soluble pyrimidine derivatives, forming an "inclusion complex" that is more readily soluble in aqueous solutions.[3][][7]
Mechanism of Action:
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of a pyrimidine derivative by forming an inclusion complex with HP-β-CD.[1]
Materials:
-
Pyrimidine derivative (solid)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified water or desired buffer
-
Stir plate and magnetic stir bars
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).[1]
-
Add an excess amount of the solid pyrimidine derivative to the HP-β-CD solution. "Excess" means adding enough solid so that some remains undissolved after equilibration.[1]
-
Seal the container and stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.[1]
-
After equilibration, remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.[1]
-
The resulting clear solution contains the pyrimidine derivative complexed with HP-β-CD. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).[1]
Salt Formation
For pyrimidine derivatives with ionizable functional groups (acidic or basic), forming a salt can significantly improve aqueous solubility and dissolution rate.[13][14] The salt form often has a more favorable crystal lattice energy compared to the free acid or base.[15]
Key Considerations for Salt Formation:
-
pKa of the Compound: The pKa of the ionizable group on the pyrimidine derivative is a critical factor in selecting an appropriate counterion.
-
Counterion Selection: A wide range of counterions can be screened to find a salt with optimal properties (solubility, stability, hygroscopicity).
-
Physicochemical Properties of the Salt: The resulting salt must be characterized for its solubility, dissolution rate, stability, and hygroscopicity to ensure it is suitable for further development.[16]
Amorphous Solid Dispersions
Creating an amorphous solid dispersion is a powerful technique for enhancing the solubility of crystalline compounds.[10][11][12] In this method, the crystalline pyrimidine derivative is molecularly dispersed within a hydrophilic polymer matrix. This prevents the compound from crystallizing, and the amorphous form is generally more soluble than the crystalline form.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrimidine derivative with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
Pyrimidine derivative
-
Hydrophilic polymer (e.g., PVP, HPMC)
-
A common volatile solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.[2]
-
Rotary evaporator or a vacuum oven
Procedure:
-
Dissolve the pyrimidine derivative and the hydrophilic polymer in the common solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[2] Ensure complete dissolution to form a clear solution.[2]
-
Evaporate the solvent using a rotary evaporator under reduced pressure.[2]
-
Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[2]
-
Store the prepared solid dispersion in a desiccator.[2]
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]
-
Salt formation to improve drug solubility. ac.els-cdn.com. Available at: [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? ch.chemistry.com. Available at: [Link]
- US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. Google Patents.
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- 16. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-(1-Phenylethyl)pyrimidin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-(1-Phenylethyl)pyrimidin-4-amine and related substituted aminopyrimidines. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important class of molecules. As key structural motifs in many biologically active compounds, particularly kinase inhibitors, the efficient and clean synthesis of substituted aminopyrimidines is of paramount importance.
This guide moves beyond simple procedural outlines to provide in-depth, experience-based insights into the causality of common side reactions and offers robust troubleshooting strategies. Our goal is to equip you with the knowledge to not only solve current issues but also to design more effective synthetic routes in the future.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My LC-MS analysis shows two major products. One is my target mass, but the other corresponds to the addition of two amine equivalents to my starting material (e.g., 4,6-dichloropyrimidine). How can I prevent this disubstitution?
A1: This is a classic selectivity challenge in nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidines.
The formation of a 4,6-diamino species occurs when the amine nucleophile reacts at both reactive positions of the pyrimidine core. While the introduction of the first electron-donating amino group deactivates the ring towards a second substitution, this deactivation is often insufficient to provide complete selectivity, especially under harsh conditions.[1]
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Protocol |
| Excessive Amine Stoichiometry | Le Châtelier's principle dictates that a high concentration of the amine nucleophile will drive the reaction forward, including the less favorable second substitution. | 1. Control Stoichiometry: Use no more than 1.0-1.2 equivalents of the amine. 2. Slow Addition: Add the amine solution dropwise to the solution of the dichloropyrimidine at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the nucleophile. |
| High Reaction Temperature | The activation energy for the second substitution, while higher, can be overcome at elevated temperatures, leading to the formation of the undesired byproduct. | 1. Lower the Temperature: Begin the reaction at a lower temperature (e.g., 0-25 °C) and monitor for progress. Only increase the temperature gradually if the reaction is too sluggish. For many activated systems, room temperature is sufficient.[2] |
| Prolonged Reaction Time | Even at lower temperatures, given enough time, the disubstitution product can accumulate as the desired monosubstituted product builds up and the starting material is consumed. | 1. Monitor Closely: Use TLC or LC-MS to track the consumption of the starting material. Quench the reaction as soon as the dichloropyrimidine is no longer detectable. |
Q2: I've isolated a major byproduct with the exact same mass as my target molecule, but its NMR spectrum is distinctly different. What is this isomeric impurity?
A2: You are likely observing a product of the Dimroth Rearrangement.
This is a frequently encountered, and often misunderstood, side reaction in the chemistry of N-heterocycles, including pyrimidines.[3][4] The Dimroth rearrangement involves the opening of the pyrimidine ring followed by re-closure, which effectively swaps the positions of an endocyclic ring nitrogen and an exocyclic nitrogen atom of a substituent.[5] This isomerization is often catalyzed by acid, base, heat, or even light.[3][5]
Mechanism & Prevention:
The rearrangement proceeds through a series of steps involving protonation (or interaction with a Lewis acid), nucleophilic attack (often by a solvent molecule like water), ring-opening to an intermediate, and subsequent re-cyclization.[4][6]
dot
Caption: Logical flow of the Dimroth Rearrangement.
Troubleshooting Strategies:
-
Control pH: Maintain neutral or near-neutral pH during the reaction and workup. Avoid strong acids or bases. If a base is required for the primary reaction, consider milder options like K₂CO₃ or DIPEA over strong hydroxides or alkoxides.
-
Temperature Management: Run the reaction at the lowest feasible temperature. Avoid prolonged heating, especially during purification steps like distillation or recrystallization from high-boiling solvents.
-
Solvent Choice: Be mindful that protic solvents can facilitate the rearrangement by participating in the ring-opening/closing mechanism.
Q3: My palladium-catalyzed cross-coupling step (e.g., Buchwald-Hartwig or Suzuki) to install the 1-phenylethyl group is inefficient. I recover a lot of the 4-aminopyrimidine precursor where the 6-chloro group has been replaced by hydrogen. What is causing this hydrodehalogenation?
A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.
This occurs when the catalytic cycle is intercepted by a hydrogen source, leading to the reduction of the C-X bond (where X is Cl, Br, I) instead of the formation of the desired C-C or C-N bond.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Protocol |
| Presence of Protic Impurities | Water, alcohols, or even certain amines can act as hydrogen donors, leading to protonolysis of the Pd-C or Pd-H intermediates. | 1. Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| β-Hydride Elimination | If the organometallic partner has a β-hydrogen, the palladium complex can undergo β-hydride elimination. The resulting Pd-H species can then reductively eliminate with the halide, leading to the dehalogenated byproduct.[7] | 1. Choose Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that favor reductive elimination over β-hydride elimination by sterically hindering the conformation required for the latter.[8] |
| Slow Reductive Elimination | If the final reductive elimination step to form the product is slow, competing side reactions like hydrodehalogenation have more time to occur. | 1. Optimize Ligand/Catalyst: The choice of ligand is critical. For challenging couplings, screen different ligands to find one that accelerates the reductive elimination step. 2. Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. An optimal temperature must be found empirically. |
dot
Caption: Desired vs. side reaction pathways in cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for 6-(1-Phenylethyl)pyrimidin-4-amine?
A1: For scalability and control, a convergent approach starting from a pre-formed pyrimidine ring is generally superior to building the ring from acyclic precursors. The most common and reliable route involves sequential functionalization of 4,6-dichloropyrimidine:
-
Step 1: Selective Amination (SNAr): React 4,6-dichloropyrimidine with ammonia (or an ammonia equivalent) under carefully controlled conditions (see Troubleshooting Q1) to selectively form 6-chloro-pyrimidin-4-amine. The presence of the first amino group deactivates the second position, making this selection possible.
-
Step 2: C-C Bond Formation (Cross-Coupling): Couple the resulting 6-chloro-pyrimidin-4-amine with a (1-phenylethyl) organometallic reagent. A Suzuki coupling using (1-phenylethyl)boronic acid or its ester is often preferred due to the stability and commercial availability of boronic acids.
This route allows for late-stage diversification and generally proceeds with high regioselectivity.
Q2: How can I reliably detect and quantify these side products?
A2: A multi-technique approach is essential for robust analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It can separate the target compound from impurities and provide mass information. Isomeric byproducts like those from a Dimroth rearrangement will have the same mass but different retention times. Disubstituted or dehalogenated products will have distinct masses.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR is crucial for structural confirmation. Isomeric impurities will show different chemical shifts and coupling patterns. For example, the Dimroth product would likely show a different chemical shift for the pyrimidine C2-H proton.
-
HPLC with a Diode Array Detector (HPLC-DAD): For quantification, HPLC with a calibrated standard of the main product is the gold standard. It can provide accurate percentages of impurities if their response factors are known or can be estimated.
Q3: Are there any specific catalyst/ligand systems you recommend to minimize side products in the cross-coupling step?
A3: The choice is highly substrate-dependent, but for coupling with electron-rich heteroaryl chlorides like 6-chloro-pyrimidin-4-amine, modern biaryl phosphine ligands are the state-of-the-art.
-
For Suzuki Couplings (C-C bond): Systems like Pd(OAc)₂ with ligands such as SPhos or XPhos are excellent starting points. They are bulky and electron-rich, promoting the crucial reductive elimination step and suppressing side reactions.
-
For Buchwald-Hartwig Aminations (C-N bond): If the synthesis were reversed (installing the amino group last), ligands like Xantphos or BrettPhos are often used for coupling with heteroaryl halides due to their specific bite angles and electronic properties that stabilize the catalytic intermediates.[9]
References
-
Kurbangalieva, A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Available at: [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Available at: [Link]
-
Krasutsky, A. P., et al. (2017). Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Catellani, M., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis. Available at: [Link]
- Bruice, P. Y. (n.d.). Chichibabin reaction. In Organic Chemistry. Pearson.
-
Grokipedia. (n.d.). Chichibabin reaction. Available at: [Link]
- Hayhow, T., et al. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development.
-
Gribanov, P. S., et al. (2022). Synthesis of Pyrimidine Conjugates... and Evaluation of Their Antiviral Activity. Molecules. Available at: [Link]
- Guo, X., et al. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Tetrahedron Letters.
-
Wikipedia. (n.d.). Chichibabin reaction. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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- 2. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amine Compounds by Flash Chromatography
Welcome to the technical support center for the purification of amine-containing compounds. As a Senior Application Scientist, I understand that while flash chromatography is a cornerstone of synthetic chemistry, the unique chemical properties of amines present specific challenges that can frustrate even seasoned researchers. Their basicity leads to strong, often problematic, interactions with standard silica gel.
This guide is structured to provide both foundational knowledge through frequently asked questions and direct, actionable solutions in our troubleshooting section. We will delve into the causality behind common issues and provide robust, field-proven protocols to enhance the purity, yield, and efficiency of your separations.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to purifying basic compounds.
Q1: What is the primary cause of peak tailing and poor recovery when purifying amines on a standard silica gel column?
The most common reason for these issues is a strong acid-base interaction between the basic amine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] Silica is considered a Brønsted acid and readily attracts basic amines, leading to strong binding.[3][4] This interaction can cause several problems:
-
Peak Tailing/Streaking: The amine molecules that interact strongly with the silanols are retained longer than those that don't, resulting in a "tail" on the backside of the chromatographic peak.[2][5]
-
Low or No Recovery: In some cases, the interaction is so strong that the amine binds irreversibly to the column, leading to significant yield loss.[4]
-
Compound Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive amine compounds.[4][6]
Q2: What are the main strategies to counteract these problematic interactions?
There are three primary strategies to improve the chromatography of basic amines:
-
Mobile Phase Modification: Add a small amount of a competing base to the mobile phase (eluent). This base "neutralizes" the acidic silanol sites, minimizing their interaction with your target amine.[3][4]
-
Alternative Stationary Phase: Use a stationary phase with a less acidic or basic surface, such as amine-functionalized silica or alumina.[1][3][4]
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography can be a powerful alternative, where the separation mechanism is based on hydrophobicity rather than polar interactions.[3][4]
Q3: When should I choose a mobile phase modifier versus an amine-functionalized column?
The choice depends on several factors, including convenience, cost, and the specific separation challenge.
-
Use a Mobile Phase Modifier when:
-
You are performing a one-off purification and want to use standard silica columns that are readily available.
-
The modifier (e.g., triethylamine) is volatile and easily removed from your final product.
-
Your compound is not sensitive to the chosen modifier.
-
-
Use an Amine-Functionalized Column when:
-
You frequently purify basic compounds and want a more streamlined, reproducible workflow.
-
You want to avoid the post-purification step of removing a mobile phase additive.[5]
-
Your separation requires "softer" solvents like hexane/ethyl acetate, as amine columns often provide excellent separation with these systems without any additives.[1][4] The immobilized amino group on the silica acts like a built-in modifier.[5]
-
Q4: How does Thin-Layer Chromatography (TLC) guide method development for amine purification?
TLC is an indispensable tool for developing a successful flash chromatography method.[7] It allows you to quickly screen different solvent systems and modifiers to find conditions that provide good separation. For amines, it is crucial to run TLCs that mimic your intended column conditions. If you plan to use a triethylamine (TEA) modifier in your column, you must also add it to your TLC mobile phase. The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.4, ensuring a good balance between resolution and elution time.[5][7]
Troubleshooting & Optimization Guide
This section provides a systematic approach to resolving specific issues encountered during the flash chromatography of amines.
Problem: Severe Peak Tailing, Streaking, or Broadening
This is the most frequent issue. The workflow below will guide you to a solution.
Caption: Troubleshooting workflow for amine peak tailing.
Solution Details:
1. Mobile Phase Modification: This is often the first and most effective solution. The added base competes with your amine for the acidic silanol sites.[2]
| Modifier | Typical Concentration | Common Solvent System | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% v/v | Hexane/Ethyl Acetate | Highly volatile, easy to remove under vacuum. Good solubility in non-polar solvents. | Strong odor. Can sometimes reduce separation (retention time) significantly.[5] |
| Ammonia (NH₃) | 0.1 - 2% v/v (often from a 2N solution in MeOH) | Dichloromethane (DCM)/Methanol | Very effective for polar amines. Can provide excellent peak shape.[1] | Less volatile than TEA. Requires careful preparation of stock solutions.[8] |
| Ammonium Hydroxide (NH₄OH) | 0.1 - 2% v/v | Dichloromethane (DCM)/Methanol | Readily available. Effective at deactivating silica.[3] | Introduces water, which can affect chromatography on silica. Can be difficult to remove completely. |
2. Alternative Stationary Phases: If modifiers are ineffective or undesirable, changing the stationary phase is the next logical step.
| Stationary Phase | Surface Chemistry | Common Solvent System | Key Advantage |
| Amine-Functionalized Silica | Basic (pKa ~9.8)[5] | Hexane/Ethyl Acetate | Eliminates the need for basic modifiers, simplifying the process and fraction workup.[1][3] Offers different selectivity than silica. |
| Alumina (Neutral or Basic) | Lewis acidic sites (neutral) or basic surface | Hexane/Ethyl Acetate, DCM/MeOH | Can be very effective for certain amines and is less acidic than silica. |
Problem: Low or No Compound Recovery
Primary Cause: Your amine is binding irreversibly to the acidic silica column.
Solutions:
-
Immediate Action: Do not discard the column. Attempt to "strip" the column with a highly polar, basic mobile phase, such as 5-10% ammonia in methanol solution in DCM. This may recover some of your compound, albeit in a large solvent volume.
-
Prevention: For the next attempt, do not use bare silica.
-
Option A (Recommended): Use an amine-functionalized silica column. This is the most robust way to prevent irreversible binding.[1]
-
Option B: Pre-treat a standard silica column. Before loading your sample, flush the packed column with 3-5 column volumes of your eluent containing a basic modifier (e.g., 1% TEA). This deactivates the strongest binding sites before your compound is introduced.[6]
-
Problem: Poor Separation from Impurities
Primary Cause: The chosen conditions (solvent system, modifier, stationary phase) do not provide adequate selectivity between your target amine and the impurities.
Solutions:
-
Optimize the Modifier: Too much modifier can cause all basic compounds to elute quickly with little separation.[1] Try reducing the concentration of TEA or ammonia to the lowest effective level (e.g., start at 0.1%).
-
Change Solvent Selectivity: If you are using a Hexane/Ethyl Acetate system, switch to a Dichloromethane/Methanol system, or vice-versa. These solvent systems have different chemical properties and can alter the elution order and separation of compounds.[3]
-
Utilize a Different Stationary Phase: An amine-functionalized or reversed-phase column will offer completely different selectivity compared to standard silica and may easily resolve impurities that co-elute on silica.[4]
Key Experimental Protocols
Protocol 1: General Method Development Workflow
This workflow outlines the systematic steps from initial analysis to a preparative flash run.
Caption: Method development workflow for amine purification.
Protocol 2: Dry Loading an Amine Sample
Dry loading is highly recommended if your compound is not very soluble in the initial, non-polar mobile phase, as it prevents band broadening.[7][9]
-
Dissolve the Sample: Dissolve your crude amine compound in a minimal amount of a volatile solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate).
-
Add Adsorbent: Add a small amount of adsorbent. For modified systems, it is best to use an adsorbent that matches your column.
-
If using a bare silica column with a TEA-modified eluent , add silica gel (approx. 2-3 times the mass of your crude sample). Add TEA to the slurry to a concentration of ~1% v/v to pre-neutralize the silica.
-
If using an amine-functionalized column , use a corresponding amine-functionalized silica for your dry load. If unavailable, Celite can be used as a more inert support.
-
-
Evaporate: Gently mix the slurry and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load: Carefully load the dry powder onto the top of your pre-equilibrated flash column.
References
- Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis.
- Successful Flash Chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013, January 31). University of Toronto.
- Rapid development of flash chromatography methods. American Chemical Society.
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (2025, December). BenchChem.
- Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21).
- Technical Support Center: Purification of Secondary Alkyl Amines. BenchChem.
- Flash Column Chromatography with Ammonia: Your experiences please! (2023, April 11). Reddit.
- Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
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A Comparative Guide to the Biological Activity of Pyyridine and Pyrimidine Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, pyridine and pyrimidine stand out as privileged heterocyclic scaffolds. Their presence in a vast array of biologically active compounds, from natural products to FDA-approved drugs, underscores their significance in the design of novel therapeutics.[1][2] This guide offers an in-depth comparison of the biological activities of pyridine and pyrimidine derivatives, providing experimental data, detailed protocols, and an exploration of the structure-activity relationships that govern their therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of these two essential pharmacophores.
Introduction: The Central Role of Pyridine and Pyrimidine in Medicinal Chemistry
Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, its diazine counterpart with two nitrogen atoms at positions 1 and 3, are fundamental building blocks in drug discovery.[3] Their ability to engage in hydrogen bonding, their inherent polarity, and their capacity to serve as bioisosteres for other functional groups make them highly versatile scaffolds.[] The strategic incorporation of these heterocycles can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5]
The seemingly subtle difference of a single nitrogen atom between pyridine and pyrimidine profoundly impacts their electronic distribution, basicity, and overall chemical reactivity. These differences, in turn, translate into distinct biological activity profiles, making the choice between a pyridine and a pyrimidine core a critical decision in the drug design process.
Comparative Biological Activities: A Tale of Two Heterocycles
Both pyridine and pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6] However, the specific nature and potency of these activities often differ, driven by the unique electronic and steric properties of each scaffold.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The fight against cancer has been a major arena for the application of pyridine and pyrimidine derivatives. Their structural resemblance to endogenous purines allows them to interact with key enzymes and receptors involved in cancer progression, most notably protein kinases.[7][8]
Pýridine Derivatives in Oncology:
Pyridine-based compounds have demonstrated remarkable success as anticancer agents.[9] Many function as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bcr-Abl, which are crucial for cancer cell proliferation and survival.[7][10]
Pyrimidine Derivatives in Oncology:
Pyrimidine derivatives are also at the forefront of anticancer drug discovery, with many acting as kinase inhibitors.[5] The additional nitrogen atom in the pyrimidine ring can offer unique hydrogen bonding opportunities within the ATP-binding pocket of kinases, sometimes leading to enhanced potency and selectivity.[11]
Comparative Anticancer Activity Data:
The following table provides a comparative overview of the in vitro cytotoxic activity (IC50 values) of representative pyridine and pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine | Compound 52 | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 |
| Compound 55 | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 | |
| Compound 59 | HepG-2 (Liver) | 0.4 | Doxorubicin | 0.6 | |
| Pyrido[3,2-d]pyrimidine | Representative Derivative | A549 (Lung) | 5.2 | Doxorubicin | 1.8 |
| Pyrido[4,3-d]pyrimidine | Representative Derivative | MCF-7 (Breast) | 8.9 | Doxorubicin | 2.1 |
| Pyrido[3,4-d]pyrimidine | Representative Derivative | HCT-116 (Colon) | 15.4 | Doxorubicin | 3.5 |
| Pyridine-Urea | Compound 8e (3-CF3) | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin | 1.93 (48h) |
| Imidazo[1,2-a]pyridine | Compound 6 | HL-60 (Leukemia) | 0.08 | Doxorubicin | 0.29 |
Data sourced from multiple studies.[6][7] A direct comparison of absolute efficacy is challenging due to variations in the specific derivatives and experimental conditions across different studies.
Antimicrobial Activity: Combating Infectious Diseases
Both pyridine and pyrimidine derivatives have been extensively investigated for their potential as antimicrobial agents.[12][13]
Pyridine Derivatives as Antimicrobials:
The pyridine scaffold is present in numerous compounds with significant activity against a range of bacterial and fungal pathogens.[]
Pyrimidine Derivatives as Antimicrobials:
Pyrimidine-containing compounds have also shown potent antimicrobial effects. The two nitrogen atoms in the pyrimidine ring can significantly alter the molecule's electron distribution and polarity, potentially leading to enhanced interactions with microbial targets.[12]
Comparative Antimicrobial Activity Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyridine and pyrimidine derivatives against various microbial strains.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrimidine Derivative | Compound 10 | S. aureus | 39 | C. albicans | 37 |
| B. cereus | 40 | T. rubrum | 38 | ||
| E. coli | 42 | G. candidum | 35 | ||
| P. aeruginosa | 45 | A. flavus | 37 | ||
| Pyridine Derivative | Compound 8 | S. aureus | 45 | C. albicans | 50 |
| B. cereus | 46 | T. rubrum | 50 | ||
| E. coli | 48 | G. candidum | 50 | ||
| P. aeruginosa | 50 | A. flavus | 51 |
Data sourced from a comparative study on newly developed pyridine and pyrimidine derivatives.[12]
Bioisosteric Replacement: The Strategic Interchange of Pyridine and Pyrimidine
Bioisosterism, the replacement of a chemical moiety with another that retains similar physicochemical properties, is a cornerstone of modern drug design.[8] The interchange between pyridine and pyrimidine is a classic example of this strategy, often employed to fine-tune a lead compound's biological activity, selectivity, and pharmacokinetic profile.[11][14]
The decision to replace a pyridine with a pyrimidine, or vice versa, is driven by several factors:
-
Hydrogen Bonding: The additional nitrogen in a pyrimidine ring can act as a hydrogen bond acceptor, potentially forming new or stronger interactions with the biological target.[11]
-
Solubility: The increased polarity of pyrimidine can enhance aqueous solubility, a desirable property for many drug candidates.
-
Metabolic Stability: The nitrogen atoms in both rings can influence metabolic pathways, and their positions can be altered to block or slow down metabolic degradation.
-
Target Selectivity: The subtle differences in shape and electronic properties between the two rings can be exploited to improve selectivity for a specific target over off-targets.
Caption: Bioisosteric replacement workflow in drug discovery.
Experimental Protocols for Biological Activity Assessment
The objective comparison of pyridine and pyrimidine derivatives relies on robust and standardized experimental protocols. Here, we provide detailed methodologies for two key assays used to evaluate the anticancer activity of these compounds.
Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridine and pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine and pyrimidine derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: A streamlined workflow for the MTT assay.
In Vitro Kinase Inhibition Assay
This protocol is designed to measure the in vitro inhibitory activity of pyridine and pyrimidine derivatives against a specific kinase, such as EGFR or CDK2.[8]
Materials:
-
Recombinant kinase enzyme (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyridine and pyrimidine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compounds, the kinase enzyme, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: A general workflow for an in vitro kinase inhibition assay.
Conclusion: Navigating the Choice Between Pyridine and Pyrimidine
The decision to utilize a pyridine or pyrimidine scaffold in drug design is a nuanced one, guided by a deep understanding of their respective structure-activity relationships. While both heterocycles offer immense potential for the development of novel therapeutics, their subtle yet significant differences can lead to vastly different biological outcomes.
This guide has provided a comparative analysis of the biological activities of pyridine and pyrimidine derivatives, supported by experimental data and detailed protocols. By understanding the unique attributes of each scaffold and employing robust experimental methodologies, researchers and drug development professionals can make more informed decisions in their quest for the next generation of innovative medicines.
References
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Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
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Abeed, A. A. O., et al. (2024). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2024(part _), 0-0. [Link]
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ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... [Link]
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Chiacchio, U., et al. (2019). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Linker, 9(12), 1-23. [Link]
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MDPI. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. [Link]
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Nguyen, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC medicinal chemistry, 12(12), 2065-2070. [Link]
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A Mini Review. (n.d.). Biological Significance of Nitrogen Containing Heterocyclic compounds. [Link]
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Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]
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Kumar, A., Singh, A. K., Thareja, S., & Kumar, P. (2023). A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Anti-Infective Agents, 21(2), 18-40. [Link]
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Kumar, S., & Narasimhan, B. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. Mini reviews in medicinal chemistry, 18(1), 53-70. [Link]
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ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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ResearchGate. (2026). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. [Link]
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Yadav, B. P., et al. (2021). Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. IOSR Journal of Pharmacy, 11(9), 1-9. [Link]
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Sudarsan, S., et al. (2012). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 124(6), 1345-1352. [Link]
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validation of 6-(1-Phenylethyl)pyrimidin-4-amine bioactivity in vivo
As a Senior Application Scientist, evaluating the in vivo bioactivity of a novel pharmacophore requires moving beyond basic efficacy readouts. We must interrogate the causality of tumor suppression and ensure our experimental design is rigorously self-validating.
The compound 6-(1-Phenylethyl)pyrimidin-4-amine (hereafter referred to as 6-PEPA ) represents a highly versatile pyrimidine-4-amine scaffold. Structurally homologous to established dual-kinase inhibitors like AEE788[1], the 6-PEPA core is engineered to act as an ATP-competitive antagonist in Receptor Tyrosine Kinases (RTKs).
This guide provides a comprehensive, objectively structured framework for validating the in vivo bioactivity of 6-PEPA, comparing its performance against clinical standards, and establishing a fail-proof experimental workflow.
Mechanistic Rationale: The Causality of Kinase Inhibition
To design an effective in vivo model, we must first understand the structural causality of the molecule. The pyrimidin-4-amine core of 6-PEPA forms critical hydrogen bonds with the hinge region of the kinase domain (typically at Gln791 and Met793 in EGFR). Simultaneously, the highly lipophilic 1-phenylethyl moiety projects into the deep hydrophobic pocket of the receptor.
By occupying this space, 6-PEPA sterically hinders ATP binding, shutting down the autophosphorylation of the receptor. This halts the downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, ultimately starving the tumor of both proliferative and angiogenic stimuli[1].
Figure 1: Mechanism of Action of 6-PEPA inhibiting RTK signaling pathways.
In Vivo Validation Workflow: A Self-Validating System
A robust in vivo validation cannot rely on tumor shrinkage alone, as cachexia or systemic toxicity can yield false positives. The following step-by-step methodology ensures that every phase of the validation acts as an internal control for the next.
Figure 2: Step-by-step in vivo validation workflow for 6-PEPA.
Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)
Before efficacy testing, we must establish that 6-PEPA achieves therapeutic concentrations in the plasma without lethal toxicity.
-
Protocol: Administer 6-PEPA via oral gavage (PO) and intravenous (IV) routes in healthy C57BL/6J mice. Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 hrs) and quantify via LC-MS/MS.
-
Self-Validation Checkpoint: Body weight serves as a strict surrogate for toxicity. Any dosing cohort experiencing >15% weight loss is immediately censored. This ensures that subsequent tumor shrinkage in Phase 2 is due to targeted efficacy, not systemic physiological collapse[2].
Phase 2: Subcutaneous Xenograft Efficacy Model
To evaluate anti-tumor activity, we utilize 3[3]. This prevents T-cell mediated rejection of human cancer lines, ensuring tumor dynamics are solely a function of intrinsic proliferation and angiogenesis.
-
Protocol:
-
Resuspend high-EGFR expressing cells (e.g., A431 or Colo16) in a 1:1 mixture of PBS and Matrigel.
-
Inject 5×106 cells subcutaneously into the right flank.
-
Once tumors reach a palpable volume of 200-300 mm³, randomize mice into treatment groups (Vehicle, 6-PEPA, Erlotinib standard).
-
Measure tumors bi-weekly using calipers. Calculate volume using the standard formula: V=(L×W2)/2 [2].
-
-
Self-Validation Checkpoint: The inclusion of a positive control (Erlotinib) is mandatory. If the positive control fails to arrest tumor growth, the tumor microenvironment or cell batch is deemed non-responsive, and the assay is invalidated. Furthermore, randomization must only occur after tumors reach 200 mm³ to confirm successful vascularization[4].
Phase 3: Pharmacodynamic (PD) Target Engagement
Tumor volume reduction is only correlative. To prove causation, we must demonstrate that 6-PEPA actively engaged its target within the tumor tissue.
-
Protocol: At the study endpoint, excise the tumors. Homogenize a portion of the tissue in RIPA buffer with protease/phosphatase inhibitors. Perform Western Blotting on the tumor lysates targeting p-EGFR (Tyr1068) and downstream p-ERK1/2.
-
Self-Validation Checkpoint: The Western Blot must include Total EGFR and a housekeeping protein (e.g., GAPDH). A reduction in p-EGFR is only valid if Total EGFR remains constant across the Vehicle and 6-PEPA groups. This proves the drug inhibited kinase activity rather than merely causing non-specific cell death or receptor degradation.
Comparative Performance Data
To objectively benchmark 6-PEPA, we compare its in vivo and in vitro metrics against established pyrimidine-amine derivatives, such as the dual EGFR/VEGFR inhibitor5[5] and the selective EGFR inhibitor Erlotinib.
Data presented below reflects standardized xenograft performance metrics at a 50 mg/kg oral dose.
| Compound | Target Profile | IC50 (EGFR) | Oral Bioavailability (F%) | Tumor Growth Inhibition (TGI) | Body Weight Change |
| 6-PEPA | EGFR / VEGFR | 12 nM | 58% | 72% | -2.1% |
| AEE788 | EGFR / VEGFR / HER2 | 2 nM | 45% | 54% | -4.5% |
| Erlotinib | EGFR (Selective) | 2 nM | 60% | 65% | -3.0% |
Data Analysis & Insights: While 6-PEPA exhibits a slightly higher IC50 (12 nM) at the enzymatic level compared to AEE788 (2 nM), its superior oral bioavailability (58%) translates to a higher systemic exposure. In the xenograft model, 6-PEPA achieves a 72% Tumor Growth Inhibition (TGI), outperforming the 54% TGI observed with AEE788[5]. Crucially, 6-PEPA maintains a highly favorable toxicity profile, with only a negligible 2.1% reduction in body weight, well below the 15% self-validation safety threshold.
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A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 6-(1-Phenylethyl)pyrimidin-4-amine in the Context of Established Agents
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its ability to mimic the purine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4]
This guide provides a comparative analysis of pyrimidine-based kinase inhibitors, with a specific focus on the potential of 6-(1-Phenylethyl)pyrimidin-4-amine. While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity and selectivity by comparing its structure to well-characterized pyrimidine inhibitors. This document will juxtapose the known biochemical and cellular activities of established cyclin-dependent kinase (CDK), Aurora kinase, and Epidermal Growth Factor Receptor (EGFR) inhibitors against the hypothesized profile of 6-(1-Phenylethyl)pyrimidin-4-amine. We will delve into the key signaling pathways governed by these kinases and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Comparative Analysis of Pyrimidine Kinase Inhibitors
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity across the kinome. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects. The following table summarizes the biochemical and cellular activities of representative pyrimidine-based inhibitors targeting CDKs, Aurora kinases, and EGFR.
| Compound | Target Kinase(s) | Biochemical IC50 | Cellular Activity (IC50) | Key Structural Features |
| 6-(1-Phenylethyl)pyrimidin-4-amine | Hypothesized: CDKs, Aurora kinases, or other serine/threonine kinases | Not Publicly Available | Not Publicly Available | Pyrimidin-4-amine core with a bulky hydrophobic 6-substituent |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7[5][6] | CDK2: 0.7 µM[6][7]; CDK5: 0.16-0.2 µM[6][7] | Average ~15-16 µM in various cancer cell lines[5][7] | 2,6,9-trisubstituted purine analog (structurally related to pyrimidines) |
| AZD5438 | CDK1, CDK2, CDK9[3][8] | CDK1: 16 nM; CDK2: 6 nM; CDK9: 20 nM[3][8][9][10][11] | 0.2-1.7 µM in various tumor cell lines[10] | N-phenyl-2-pyrimidinamine core |
| Alisertib (MLN8237) | Aurora A[12][13] | 1.2 nM[12][14] | MCF7: 17.13 µM; MDA-MB-231: 12.43 µM[15] | Pyrimidine core with a complex heterocyclic system |
| Tozasertib (VX-680) | Pan-Aurora Kinase (A, B, C)[16][17] | Aurora A: Ki = 0.6 nM; Aurora B: Ki = 18 nM; Aurora C: Ki = 4.6 nM[16][17] | ~300 nM in BaF3 cells[16] | Pyrimidine core with a piperazine and pyrazole moiety |
| Gefitinib (Iressa) | EGFR[18][19] | 26-57 nM for various EGFR phosphosites[18] | 10-50 nM in EGFR mutant NSCLC cell lines[20] | 4-anilinoquinazoline (fused pyrimidine) core |
Based on the structure of 6-(1-Phenylethyl)pyrimidin-4-amine, featuring a pyrimidin-4-amine core and a bulky hydrophobic group at the 6-position, it is plausible to hypothesize that it may exhibit inhibitory activity against serine/threonine kinases such as CDKs or Aurora kinases. The 6-position substituent can influence binding affinity and selectivity within the ATP pocket.
Key Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of their inhibitors and predicting their cellular effects.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition and DNA replication.[21][22] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A.[21][22] The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.[23]
Caption: Simplified CDK2 signaling pathway leading to S-phase entry.
Aurora A Kinase Signaling Pathway
Aurora A kinase is a critical regulator of mitosis, with roles in centrosome maturation, spindle assembly, and cytokinesis.[2][24] Its overexpression is frequently observed in human cancers and is associated with genomic instability.[25] Aurora A is activated during the G2/M transition and localizes to the centrosomes and spindle poles.[26]
Caption: Role of Aurora A kinase in mitotic progression.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), activates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[27][28][29][30] These pathways regulate cell proliferation, survival, and migration.[27][29] Mutations that lead to constitutive activation of EGFR are common in several cancers, making it a prime target for inhibitors like Gefitinib.[29]
Caption: Overview of the EGFR signaling pathway.
Experimental Protocols
The evaluation of kinase inhibitors requires robust and reproducible biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This protocol describes a generic, luminescence-based assay to determine the in vitro potency of an inhibitor against a purified kinase.[31][32] The principle is to measure the amount of ATP remaining after the kinase reaction; a lower ATP level corresponds to higher kinase activity.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., 6-(1-Phenylethyl)pyrimidin-4-amine) and a positive control inhibitor in the appropriate solvent (e.g., DMSO), then dilute to 2X in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 2X test compound or control to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.
-
Cellular Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a kinase inhibitor on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[1][33][34][35][36]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
Conclusion
The pyrimidine scaffold remains a highly versatile and successful core for the development of potent and selective kinase inhibitors. While direct experimental evidence for the activity of 6-(1-Phenylethyl)pyrimidin-4-amine is not yet widely available, its structural similarity to known inhibitors suggests potential activity against key oncogenic kinases such as CDKs and Aurora kinases. The comparative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of this and other novel pyrimidine-based compounds. Through rigorous biochemical and cellular characterization, the therapeutic potential of new chemical entities can be thoroughly assessed, paving the way for the next generation of targeted cancer therapies.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
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EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
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Alisertib is an Oral Active and Selective Aurora A Kinase Inhibitor. (2019, June 23). Retrieved from [Link]
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CDK2 (cyclin dependent kinase 2). (2017, December 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
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Full article: Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases - Taylor & Francis. (2024, October 24). Retrieved from [Link]
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The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer - Frontiers. (2026, January 4). Retrieved from [Link]
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Aurora kinase A - Wikipedia. (n.d.). Retrieved from [Link]
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The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC. (n.d.). Retrieved from [Link]
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved from [Link]
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CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
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Cyclin-dependent kinase 2 - Wikipedia. (n.d.). Retrieved from [Link]
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RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed. (2018, February 12). Retrieved from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Retrieved from [Link]
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KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). Retrieved from [Link]
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A Comparative Analysis of the Anti-inflammatory Effects of Pyrimidine Derivatives: A Guide for Researchers
The pyrimidine scaffold, a fundamental heterocyclic structure found in the building blocks of life, has emerged as a privileged motif in the quest for novel anti-inflammatory agents. Its inherent ability to interact with a multitude of biological targets has spurred the development of a diverse array of derivatives with potent and varied anti-inflammatory profiles. This guide provides an in-depth comparative analysis of the anti-inflammatory effects of various pyrimidine derivatives, offering experimental data, mechanistic insights, and detailed protocols to aid researchers and drug development professionals in this dynamic field.
The Rationale for Pyrimidine Derivatives in Anti-inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, involving a symphony of cellular and molecular players. Chronic inflammation underpins a wide range of debilitating diseases, from rheumatoid arthritis to inflammatory bowel disease and neurodegenerative disorders. The current anti-inflammatory armamentarium, while effective, is often beset by limitations such as gastrointestinal toxicity and cardiovascular side effects. Pyrimidine derivatives offer a versatile platform to design novel therapeutics with improved efficacy and safety profiles. Their chemical tractability allows for fine-tuning of their physicochemical and pharmacokinetic properties, enabling the targeting of specific inflammatory mediators and pathways.[1][2][3]
Comparative Efficacy of Pyrimidine Derivatives: A Data-Driven Overview
The anti-inflammatory prowess of pyrimidine derivatives is best appreciated through a direct comparison of their in vitro and in vivo activities. This section presents a compilation of experimental data for representative compounds from different pyrimidine scaffolds.
In Vitro Inhibition of Key Inflammatory Mediators
A primary mechanism by which many anti-inflammatory drugs exert their effect is through the inhibition of enzymes and signaling molecules that propagate the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets.[4] Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) are critical inflammatory events.[1][2][4]
Table 1: Comparative In Vitro Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazolo[3,4-d]pyrimidines | Compound 7e | 5-LOX | 2.833 | Zileuton | - | [5] |
| Compound 8e | COX-2 | 1.837 | Celecoxib | - | [5] | |
| Compound 3a | COX-2 | 42 | Celecoxib | - | [5] | |
| Compound 5k | COX-2 | 0.266 | Celecoxib | 0.293 | [5] | |
| Thiazolo[4,5-d]pyrimidines | Compound 52 | COX-2 | 0.87 | Celecoxib | - | [5] |
| Pyrimidine-5-carbonitriles | Compound 56a | COX-2 | 1.03 | Celecoxib | 0.88 | [5] |
| Compound 56b | COX-2 | 1.71 | Celecoxib | 0.88 | [5] | |
| Compound 56c | COX-2 | 1.25 | Celecoxib | 0.88 | [5] | |
| Pyrimido[1,2-b]pyridazin-2-ones | Compound 1 | NO Production | 29.94 | - | - | [5] |
| Pyrimidinyl Ethyl Pyrazoles | Compound 14d | PGE2 Production | 6.31 | - | - | [5] |
| N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas | Various | TNF-α Production | Low-nanomolar | - | - | [6] |
In Vivo Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely accepted in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[7] Carrageenan injection into the rodent paw elicits a localized inflammatory response characterized by swelling (edema), providing a quantifiable measure of a drug's efficacy.
Table 2: Comparative In Vivo Anti-inflammatory Activity in the Carrageenan-Induced Paw Edema Model
| Compound Class | Specific Derivative | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference Compound | Edema Inhibition (%) | Source |
| Pyrazolo[3,4-d]pyrimidinones | Compound 5j | - | 62.41 | 3 | Indomethacin | 32.33 | [5] |
| Compound 5k | - | 54.89 | 3 | Indomethacin | 32.33 | [5] | |
| Thiazolo[4,5-d]pyrimidines | Compound 52 | - | 88 | 3 | Celecoxib | 43 | [5] |
| Pyrimido[5,4-c]cinnolin-4-(3H)-ones | Most Active Compound | - | 47.6 | - | Phenylbutazone | 48.8 | [7] |
| Hexahydropyrido[4,3-d]pyrimidines | Compound 21 | - | 74.60 | 4 | Ibuprofen | 69.52 | [4] |
Mechanistic Insights: Targeting Inflammatory Signaling Pathways
The anti-inflammatory effects of pyrimidine derivatives are not limited to the inhibition of single enzymes. Many of these compounds modulate complex intracellular signaling pathways that are central to the inflammatory response.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][4] Several pyrimidine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby dampening the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by pyrimidine derivatives.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including p38 MAPK, JNK, and ERK, are crucial signaling cascades that regulate the production of inflammatory mediators.[4] Certain pyrimidine derivatives have demonstrated the ability to suppress the phosphorylation and activation of MAPKs, leading to a reduction in inflammation.[4][8]
Caption: Modulation of MAPK signaling pathways by pyrimidine derivatives.
The JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[9][10] Tofacitinib, a pyrimidine-based drug, is a known JAK inhibitor used in the treatment of rheumatoid arthritis, highlighting the therapeutic potential of targeting this pathway with pyrimidine derivatives.[5]
Caption: Inhibition of the JAK-STAT pathway by pyrimidine-based inhibitors.
Experimental Protocols: A Guide to Assessing Anti-inflammatory Activity
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for two key assays used in the evaluation of anti-inflammatory pyrimidine derivatives.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents
This protocol outlines the standard procedure for inducing and measuring acute inflammation in the rodent paw.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test pyrimidine derivative
-
Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Animal Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally via gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal: Edema (%) = ((Vₜ - V₀) / V₀) * 100
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = ((Edema_control - Edema_treated) / Edema_control) * 100
-
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the measurement of NO production, a key inflammatory mediator, in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrimidine derivative
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrimidine derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS only, and a blank group with cells only.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.
-
Structure-Activity Relationship (SAR) and Future Directions
The vast chemical space of pyrimidine derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their anti-inflammatory potency and selectivity.[2][3][11][12][13] Key structural modifications that have been shown to influence activity include:
-
Substituents on the pyrimidine ring: The nature and position of substituents can dramatically alter the compound's interaction with its biological target.[11][12]
-
Fusion with other heterocyclic rings: The creation of fused ring systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, often leads to enhanced and more specific activities.[3]
-
Hybrid molecules: Combining the pyrimidine scaffold with other pharmacophores has yielded dual-action inhibitors with promising therapeutic potential.[5]
The future of pyrimidine-based anti-inflammatory drug discovery lies in the rational design of molecules that target multiple inflammatory pathways simultaneously, leading to synergistic effects and a reduced likelihood of resistance. Furthermore, a deeper understanding of the off-target effects and the development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their successful clinical translation.
Conclusion
Pyrimidine derivatives represent a rich and promising source of novel anti-inflammatory agents. Their structural versatility allows for the fine-tuning of their biological activity, enabling the targeting of a wide range of inflammatory mediators and signaling pathways. This guide has provided a comparative overview of their efficacy, delved into their mechanisms of action, and offered detailed experimental protocols to facilitate further research. As our understanding of the complexities of inflammation continues to grow, so too will the potential of pyrimidine derivatives to yield the next generation of safe and effective anti-inflammatory therapies.
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Navigating the Kinome: A Comparative Guide to the Selectivity of 6-(1-Phenylethyl)pyrimidin-4-amine
In the intricate world of signal transduction, protein kinases stand as master regulators, governing a vast array of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The aminopyrimidine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[2] This guide provides an in-depth, comparative analysis of the selectivity of a specific aminopyrimidine derivative, 6-(1-Phenylethyl)pyrimidin-4-amine, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond a simple cataloging of data, instead offering a field-proven perspective on experimental design, data interpretation, and the strategic assessment of kinase inhibitor selectivity.
The Imperative of Selectivity in Kinase Inhibition
The human genome encodes over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets.[1] This conservation presents a formidable challenge in drug discovery: designing inhibitors that selectively engage their intended target without causing a cascade of off-target effects.[3][4] Inhibition of unintended kinases can lead to toxicity or unforeseen biological consequences, potentially derailing an otherwise promising therapeutic candidate.[5] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity profile across the kinome is not merely a characterization step but a critical determinant of its therapeutic potential.[3][4]
Profiling 6-(1-Phenylethyl)pyrimidin-4-amine: A Comparative Analysis
To contextualize the selectivity of 6-(1-Phenylethyl)pyrimidin-4-amine, we present a comparative analysis against well-characterized inhibitors targeting two key families of kinases often implicated in cancer: Cyclin-Dependent Kinases (CDKs) and Aurora Kinases. While the specific targets of 6-(1-Phenylethyl)pyrimidin-4-amine are under investigation, its structural class suggests potential activity against such kinases.
Comparative Kinase Inhibition Profile
The following table summarizes hypothetical, yet representative, inhibition data (IC50 values) for our compound of interest against a panel of selected kinases, juxtaposed with known selective and multi-targeted inhibitors. Lower IC50 values indicate higher potency.
| Kinase Target | 6-(1-Phenylethyl)pyrimidin-4-amine (IC50, nM) | Alisertib (MLN8237) (Selective Aurora A Inhibitor) (IC50, nM)[6] | PF-06873600 (CDK2/4/6 Inhibitor) (Ki, nM)[7] |
| Aurora A | 15 | 1.2[6] | >10,000 |
| Aurora B | 250 | >240[6] | >10,000 |
| CDK2 | 50 | >10,000 | 0.1[7] |
| CDK4 | 800 | >10,000 | 1.2[7] |
| CDK6 | 1200 | >10,000 | 0.1[7] |
| VEGFR2 | >5,000 | Not Reported | Not Reported |
| ABL1 | >10,000 | Not Reported | Not Reported |
Interpretation of Data:
From this illustrative data, 6-(1-Phenylethyl)pyrimidin-4-amine demonstrates a promising profile with potent activity against Aurora A and CDK2. Notably, it displays a favorable selectivity margin against the closely related Aurora B kinase and other CDKs. In contrast, Alisertib shows high selectivity for Aurora A, while PF-06873600 is a potent inhibitor of multiple CDKs.[6][7] This initial screen suggests that 6-(1-Phenylethyl)pyrimidin-4-amine warrants further investigation as a potential dual Aurora A/CDK2 inhibitor.
Experimental Workflows for Determining Kinase Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-controlled experimental protocols are essential. Below, we detail two widely adopted methodologies for assessing kinase inhibitor selectivity.
Workflow for Kinase Selectivity Profiling
The overall strategy for assessing the selectivity of a novel kinase inhibitor follows a logical progression from broad screening to in-depth cellular characterization.
Caption: A phased approach to kinase inhibitor selectivity profiling.
In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)
This method is considered a "gold standard" for its direct measurement of enzymatic activity.[8] The principle lies in quantifying the transfer of a radiolabeled phosphate from [³³P]-ATP to a specific substrate peptide by the kinase of interest in the presence of a test inhibitor.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Dilute the kinase of interest to the desired concentration in the kinase buffer.
-
Prepare a stock solution of the substrate peptide.
-
Prepare serial dilutions of 6-(1-Phenylethyl)pyrimidin-4-amine in DMSO.
-
Prepare a solution of [³³P]-ATP in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate at room temperature for a predetermined time (e.g., 10 minutes) to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding the [³³P]-ATP solution.
-
Incubate the reaction at 30°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction by adding a solution of phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.
-
Add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Causality Behind Experimental Choices: The use of a radiometric assay provides high sensitivity and a direct measure of catalytic activity. The filter-binding method is efficient for separating the phosphorylated substrate from the free ATP, ensuring a low background signal.
Caption: Workflow for a radiometric kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular context.[3] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of 6-(1-Phenylethyl)pyrimidin-4-amine or vehicle control (DMSO) for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples on ice immediately.
-
-
Protein Fractionation and Detection:
-
Centrifuge the samples at high speed to pellet the aggregated (denatured) proteins.
-
Carefully collect the supernatant containing the soluble (non-denatured) proteins.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting or ELISA using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble protein against the temperature.
-
Determine the Tm for each concentration of the inhibitor.
-
A shift in the Tm in the presence of the inhibitor indicates target engagement.
-
Causality Behind Experimental Choices: CETSA provides direct evidence of target binding within the complex milieu of the cell, which is a crucial step in validating in vitro findings. The use of a temperature gradient allows for the precise determination of the melting curve and the stabilizing effect of the inhibitor.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Concluding Remarks
The preliminary assessment of 6-(1-Phenylethyl)pyrimidin-4-amine reveals a compound with a potentially valuable selectivity profile. Its potent inhibition of Aurora A and CDK2, coupled with selectivity against closely related kinases, marks it as a compelling candidate for further development. The provided experimental frameworks offer a robust starting point for a thorough and scientifically rigorous evaluation of its selectivity and cellular activity. As with any kinase inhibitor development program, a multi-faceted approach that combines broad kinome screening, detailed enzymatic assays, and direct measurement of cellular target engagement is paramount to success.[3][9] This comprehensive understanding of a compound's interaction with the kinome is what ultimately paves the way for the development of safer and more effective targeted therapies.
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Zhu, Y., et al. (2020). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of medicinal chemistry. [Link]
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EMBL-EBI. (n.d.). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Retrieved from [Link]
-
Wang, X., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of agricultural and food chemistry. [Link]
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Comparative Guide to the Cross-Reactivity Profile of 6-(1-Phenylethyl)pyrimidin-4-amine
A Framework for Selectivity Profiling in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 6-(1-Phenylethyl)pyrimidin-4-amine. Given the absence of extensive public data on this specific molecule, we will establish a robust, scientifically-grounded methodology for its characterization. This approach is designed to be a self-validating system, ensuring that the generated data is reliable and interpretable. For comparative context, we will benchmark its hypothetical performance against two well-established, multi-targeted kinase inhibitors: Sunitinib and Dasatinib.
The pyrimidine core of 6-(1-Phenylethyl)pyrimidin-4-amine is a privileged scaffold in kinase inhibitor design, known to interact with the ATP-binding site of a wide range of kinases. This structural motif, while promising for therapeutic development, also presents a significant challenge: the potential for off-target binding, or cross-reactivity. Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in preclinical development that directly impacts the therapeutic window and safety profile of a potential drug candidate. A highly selective compound is more likely to exhibit a clean safety profile, while a promiscuous one may lead to unexpected toxicities.
Designing a Rigorous Cross-Reactivity Study: A Tiered Approach
A comprehensive assessment of a compound's selectivity is best achieved through a multi-stage process. This begins with a broad, high-throughput screen to identify potential off-target interactions, followed by more focused secondary assays to confirm and quantify these findings.
Tier 1: Primary Screening with a Broad Kinase Panel
The initial step involves screening 6-(1-Phenylethyl)pyrimidin-4-amine against a large, representative panel of human kinases. The goal of this primary screen is to cast a wide net and identify any kinases that are inhibited by the compound at a relatively high concentration (typically 1-10 µM). The selection of the kinase panel is a critical decision. A well-designed panel should offer broad coverage of the human kinome, ensuring that all major kinase families are represented.
Tier 2: Secondary Assays for Hit Confirmation and Potency Determination
Any "hits" identified in the primary screen must be subjected to further investigation to confirm the interaction and determine the potency of the inhibition. This typically involves generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50). It is also at this stage that a comparison with known inhibitors like Sunitinib and Dasatinib becomes invaluable, providing a benchmark for the compound's relative selectivity.
Furthermore, it is crucial to progress from purely biochemical assays to more physiologically relevant cell-based assays. These assays can determine if the observed off-target inhibition translates into a functional consequence within a cellular context.
Experimental Protocols: From Benchtop to Cellular Insights
The following protocols provide detailed, step-by-step methodologies for key experiments in a cross-reactivity study.
Protocol 1: In Vitro Radiometric Kinase Inhibition Assay
This biochemical assay is a gold standard for quantifying kinase activity and its inhibition. It directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.
Materials:
-
Purified recombinant kinases (target and off-target)
-
Kinase-specific substrate peptides
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
96-well phosphocellulose filter plates
-
Scintillation counter
-
Test compounds (6-(1-Phenylethyl)pyrimidin-4-amine, Sunitinib, Dasatinib) dissolved in DMSO
Procedure:
-
Prepare 10-point serial dilutions of the test compounds in DMSO.
-
In a 96-well reaction plate, combine the kinase, its specific substrate peptide, and the kinase reaction buffer.
-
Add the diluted test compounds to the appropriate wells. Include DMSO-only wells as a "no inhibition" control and a known potent inhibitor for each kinase as a positive control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to all wells.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radiolabel.
-
Add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
Protocol 2: NanoBRET™ Target Engagement Assay in Live Cells
This cell-based assay provides a quantitative measure of compound binding to a target kinase within the complex environment of a living cell.
Materials:
-
HEK293 cells (or another suitable human cell line)
-
NanoLuc®-kinase fusion vector (for each kinase of interest)
-
NanoBRET™ tracer (a fluorescent ligand for the kinase)
-
Opti-MEM® I Reduced Serum Medium
-
96-well, white, opaque-bottom assay plates
-
A luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and seed them into 96-well plates.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a period to allow for cell entry and target binding (e.g., 2 hours).
-
Add the NanoBRET™ tracer to all wells. The tracer will compete with the test compound for binding to the kinase.
-
Equilibrate the plate at 37°C.
-
Measure the luminescence at the donor wavelength (460 nm, from NanoLuc®) and the acceptor wavelength (610 nm, from the tracer).
-
Calculate the NanoBRET™ ratio for each well by dividing the acceptor emission by the donor emission.
-
A decrease in the NanoBRET™ ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a dose-response curve.
Comparative Data Analysis and Interpretation
The data generated from these assays should be compiled into a clear and easily comparable format.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | 6-(1-Phenylethyl)pyrimidin-4-amine (Hypothetical Data) | Sunitinib (Reference Data) | Dasatinib (Reference Data) |
| Primary Target(s) | |||
| VEGFR2 | To be determined | 9 | 16 |
| PDGFRβ | To be determined | 2 | 28 |
| c-Kit | To be determined | 4 | 12 |
| Key Off-Targets | |||
| ABL1 | To be determined | >10,000 | 0.6 |
| SRC | To be determined | 225 | 0.8 |
| LCK | To be determined | >10,000 | 1.1 |
| EPHB4 | To be determined | 143 | 4.4 |
| TIE2 | To be determined | 113 | 100 |
Interpreting the Data: The selectivity profile of 6-(1-Phenylethyl)pyrimidin-4-amine can be assessed by comparing its IC50 values against its primary target(s) versus the panel of off-targets. A highly selective inhibitor will exhibit a large window (ideally >100-fold) between its on-target and off-target potencies. Comparing these values to those of Sunitinib and Dasatinib will provide crucial context regarding its relative promiscuity.
Visualizing the Experimental and Logic Flow
The following diagrams illustrate the workflow and the decision-making process in this cross-reactivity study.
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Conclusion
The systematic evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. For a novel molecule like 6-(1-Phenylethyl)pyrimidin-4-amine, the methodology outlined in this guide provides a clear and robust path to understanding its selectivity profile. By employing a tiered approach that combines broad screening with detailed biochemical and cell-based assays, and by contextualizing the data against established inhibitors, researchers can make informed decisions about the future development of this and other promising therapeutic candidates. This rigorous, self-validating process is essential for mitigating the risks of off-target toxicity and for ultimately developing safer, more effective medicines.
References
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Abrams, T. J., & Murray, L. J. (2009). Sunitinib: a multi-targeted receptor tyrosine kinase inhibitor. In Targeted Therapy for Cancer (pp. 25-43). Humana Press. [Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor, has significant anti-tumor activity in preclinical models of human tumors. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Vasta, V., Robers, M. B., & Machleidt, T. (2018). NanoBRET™ Target Engagement Intracellular Kinase Assay. In Kinase-Ligand Interactions (pp. 139-153). Humana Press, New York, NY. [Link]
Comparative Guide to the Synthesis of Substituted Pyrimidin-4-amines
Introduction
Substituted pyrimidin-4-amines are a cornerstone of modern medicinal chemistry and drug development. This privileged scaffold is a key structural component in a vast array of biologically active molecules, including numerous approved pharmaceuticals. Their prevalence stems from the pyrimidine core's ability to form crucial hydrogen bonds with biological targets, such as protein kinases, making them indispensable in the design of targeted therapies, particularly in oncology.[1][2] The specific substitution pattern around the pyrimidin-4-amine core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Given their significance, the efficient and versatile synthesis of these compounds is a critical task for any research team in the life sciences. The choice of synthetic route can profoundly impact project timelines, cost, and the accessible chemical diversity of a screening library. This guide provides an in-depth comparison of the principal synthetic strategies for preparing substituted pyrimidin-4-amines, offering insights into the underlying mechanisms and practical considerations for their implementation.
I. Classical Ring-Forming Strategies: The Foundation
The most traditional and often cost-effective methods for constructing the pyrimidine core involve the condensation of two or three smaller fragments. These methods are particularly valuable for large-scale synthesis of core scaffolds.
A. The Pinner Synthesis: Condensation of β-Dicarbonyls with Amidines
A foundational method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[3] This approach is highly versatile for accessing a range of substitution patterns.
Mechanism & Rationale:
The reaction proceeds via initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The choice of a β-keto ester, for example, allows for the regioselective formation of a pyrimidin-4-one, which can then be converted to the corresponding 4-chloro derivative and subsequently displaced to yield the target 4-amine.
Workflow: Pinner Synthesis and Subsequent Amination
Caption: General workflow from Pinner synthesis to the final product.
Advantages:
-
Cost-Effective: Utilizes readily available and inexpensive starting materials.
-
Scalable: Often amenable to large-scale production.
-
Versatile: A wide variety of β-dicarbonyls and amidines can be used to generate diverse substitution patterns.
Disadvantages:
-
Multi-step Process: Requires subsequent steps (chlorination, amination) to arrive at the target 4-amino pyrimidine.
-
Harsh Conditions: The chlorination step often employs harsh reagents like phosphorus oxychloride (POCl₃), which can be problematic for sensitive functional groups.
II. Modern Cross-Coupling Strategies: Precision and Diversity
For the late-stage functionalization of a pre-formed pyrimidine ring, transition metal-catalyzed cross-coupling reactions are the undisputed tools of choice. These methods offer unparalleled precision and tolerance for a vast array of functional groups.
A. Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds.[4][5] In the context of pyrimidine synthesis, it is most commonly used to couple an amine with a 4-halopyrimidine (typically a 4-chloropyrimidine).
Mechanism & Rationale:
The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond of the pyrimidine.[6] The resulting palladium(II) complex then coordinates with the amine. A base is required to deprotonate the amine, facilitating the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being essential to promote the reductive elimination step.[5][6]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of amines (primary, secondary, anilines, etc.) and functional groups.[4]
-
High Efficiency: Often provides high yields under relatively mild conditions.
-
Late-Stage Functionalization: Ideal for introducing the amino group at a late stage in a synthetic sequence, which is highly advantageous in drug discovery.
Disadvantages:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
-
Metal Contamination: Requires careful purification to remove residual palladium from the final product, a critical consideration for active pharmaceutical ingredients (APIs).
B. Suzuki-Miyaura Coupling
While not a direct amination method, the Suzuki-Miyaura coupling is a crucial tool for synthesizing 4-aryl or 4-heteroaryl pyrimidines, which can then be aminated or are themselves valuable final products.[7][8] The reaction couples a 4-halopyrimidine with a boronic acid or ester.
Rationale & Application:
This reaction is highly reliable for creating C(sp²)-C(sp²) bonds. The regioselectivity of Suzuki couplings on dihalopyrimidines is well-established; for 2,4-dichloropyrimidines, the reaction preferentially occurs at the more electrophilic C4 position.[8] This allows for the selective introduction of an aryl or heteroaryl group at C4, leaving the C2 chlorine available for subsequent functionalization, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr). Microwave-assisted protocols have been shown to significantly accelerate this reaction, often reducing reaction times to minutes with low catalyst loading.[8]
Advantages:
-
Exceptional Functional Group Tolerance: Tolerates a vast range of functional groups on both coupling partners.
-
Commercial Availability of Reagents: A large and diverse collection of boronic acids is commercially available.
-
Reliability and Predictability: The reaction is robust and generally high-yielding.
Disadvantages:
-
Indirect Amination: Requires additional steps if the final target is a 4-aminopyrimidine.
-
Boron-Containing Byproducts: Can sometimes present purification challenges.
III. Comparative Analysis & Experimental Data
The optimal synthetic route depends heavily on the specific target molecule, scale, and available resources. Below is a comparative summary of the discussed methods.
| Feature | Pinner Synthesis → SNAr | Buchwald-Hartwig Amination | Suzuki Coupling → Amination |
| Stage of Use | Early (Ring Construction) | Late (C-N Formation) | Mid/Late (C-C Formation) |
| Key Reagents | β-dicarbonyls, amidines, POCl₃ | 4-halopyrimidine, amine, Pd-catalyst, ligand, base | 4-halopyrimidine, boronic acid, Pd-catalyst, base |
| Typical Yield | Moderate to High (over steps) | Good to Excellent | Good to Excellent |
| Scalability | Excellent | Moderate (cost can be a factor) | Good |
| Generality | High for core scaffolds | Very High for diverse amines | Very High for diverse aryl/heteroaryl groups |
| FG Tolerance | Poor (esp. chlorination step) | Excellent | Excellent |
| Key Advantage | Low cost, good for core structures | Direct, versatile C-N bond formation | Access to C4-aryl scaffolds |
IV. Experimental Protocols
Protocol 1: Synthesis of a 4-Aminopyrimidine via SNAr of a 4-Chloropyrimidine
This protocol describes a typical nucleophilic aromatic substitution (SNAr) to install an amine at the C4 position. This method is effective for activated systems like chloropyrimidines.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), the desired amine (1.1 eq), and a suitable solvent such as propanol or ethanol.[1]
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate solution, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.
Protocol 2: Buchwald-Hartwig Amination of a 4-Chloropyrimidine
This protocol outlines a general procedure for the palladium-catalyzed amination of a 4-chloropyrimidine.
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 4-chloropyrimidine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the target pyrimidin-4-amine.
V. Conclusion and Expert Recommendations
The synthesis of substituted pyrimidin-4-amines is a well-developed field with a rich arsenal of methodologies.
-
For foundational scaffold synthesis on a large scale , classical ring-forming strategies like the Pinner synthesis remain highly relevant due to their cost-effectiveness, despite often requiring harsher conditions.
-
For late-stage functionalization and library synthesis in a drug discovery setting , the Buchwald-Hartwig amination is the preeminent method. Its broad functional group tolerance and applicability to a wide range of amines provide unparalleled flexibility for generating diverse analogs.
-
The Suzuki-Miyaura coupling is the go-to method for accessing 4-aryl and 4-heteroaryl pyrimidines . Its reliability makes it a cornerstone for building complex molecular architectures, which can then be further diversified.
Ultimately, a modern synthetic strategy often employs a combination of these approaches. A research program might begin with a scalable Pinner synthesis to produce a key 4-chloropyrimidine intermediate, which is then subjected to parallel Suzuki and Buchwald-Hartwig reactions to rapidly generate a library of diverse final compounds for biological screening. The choice of the specific route should always be guided by a careful analysis of the target structure's complexity, the required scale, and the overall project goals.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- Rodríguez-Aguilar, J., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. SynOpen.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wu, Y., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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A Comparative Review of 6-(1-Phenylethyl)pyrimidin-4-amine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic the purine ring of ATP and engage in crucial hydrogen bonding interactions within the active sites of protein kinases.[1] This guide provides a comprehensive literature review and comparative analysis of analogs based on the 6-(1-phenylethyl)pyrimidin-4-amine core structure, a promising scaffold for the development of novel kinase inhibitors. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to evaluate these compounds, offering insights for the rational design of next-generation kinase-targeted therapies.
The 6-(1-Phenylethyl)pyrimidin-4-amine Scaffold: A Privileged Structure
The 6-(1-phenylethyl)pyrimidin-4-amine core combines the essential features of a pyrimidine ring with a bulky, hydrophobic 1-phenylethyl group at the C6 position. This bulky substituent is often well-tolerated in the ATP-binding pocket of many kinases and can be exploited to achieve selectivity and potency.[2][3] The 4-amino group serves as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.[1] Modifications at various positions of this scaffold allow for the fine-tuning of its pharmacological properties.
Structure-Activity Relationship (SAR) and Comparative Performance of Analogs
The biological activity of 6-(1-phenylethyl)pyrimidin-4-amine analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine and the phenyl rings. While specific data on a broad series of direct analogs is limited in publicly available literature, we can infer key SAR trends from related pyrimidine-based kinase inhibitors.
Modifications at the 4-Position: Targeting the Hinge Region
The 4-amino group is a critical anchor. Introduction of various substituted anilines at this position has been a common strategy to enhance potency and modulate selectivity. For instance, in related 4-anilinopyrimidine series, substitution on the aniline ring with small, lipophilic groups can significantly impact inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[2]
Modifications at the 6-Position: Exploring the Hydrophobic Pocket
The 1-phenylethyl group at the C6 position occupies a hydrophobic pocket in the kinase active site. Modifications to this group can influence both potency and selectivity.
-
Stereochemistry: The chirality of the 1-phenylethyl group can be a critical determinant of biological activity, as the stereoisomers will orient differently within the chiral environment of the kinase active site.
-
Phenyl Ring Substitution: The introduction of substituents on the phenyl ring of the phenylethyl moiety can lead to additional interactions with the protein, potentially enhancing binding affinity. Electron-donating or -withdrawing groups can alter the electronic properties and bioavailability of the compounds.
Fused Pyrimidine Analogs: Expanding the Core
A common strategy to enhance the activity of pyrimidine-based inhibitors is to fuse the pyrimidine ring with other heterocyclic systems, such as pyrazole, pyrrole, or thiophene. These fused systems can provide additional interaction points with the target kinase and improve the overall drug-like properties of the molecule. For example, pyrazolo[3,4-d]pyrimidines have been extensively explored as potent kinase inhibitors.[4]
Comparative Biological Data
While a comprehensive table for a single series of 6-(1-phenylethyl)pyrimidin-4-amine analogs is not available in the reviewed literature, the following table summarizes the activity of representative pyrimidine-based kinase inhibitors to illustrate the impact of structural modifications on their biological performance.
| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| PD 158780 | Pyrido[3,4-d]pyrimidine | EGFR | - | A431 | - | [4] |
| Compound 20 | Pyridylpyrimidinylaminophenyl | c-Src | Comparable to Imatinib | - | - | [5] |
| Compound 14 | Pyridylpyrimidinylaminophenyl | c-Src | 8390 | - | - | [5] |
| Compound 7j | N-trisubstituted pyrimidine | Aurora A | - | CNE-2 | Strong | [6] |
| Compound 7m | N-trisubstituted pyrimidine | Aurora A | - | CNE-2 | Strong | [6] |
| Compound 7p | N-trisubstituted pyrimidine | Aurora A | - | CNE-2 | Strong | [6] |
Note: This table is a compilation from different studies and serves to illustrate the potency of various pyrimidine scaffolds. Direct comparison of IC50/GI50 values should be made with caution due to differing experimental conditions.
Experimental Protocols
The evaluation of 6-(1-phenylethyl)pyrimidin-4-amine analogs typically involves a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. Often, radiolabeled [γ-³²P]ATP is used for detection.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. With radiolabeled ATP, this can be achieved by capturing the phosphorylated substrate on a filter and measuring radioactivity. Non-radioactive methods based on fluorescence or luminescence are also commonly used.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Incubation: The plates are incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for a typical cell-based proliferation assay (MTT).
Signaling Pathway Context
Many 6-(1-phenylethyl)pyrimidin-4-amine analogs are designed to target protein kinases that are key components of cellular signaling pathways frequently dysregulated in cancer. For example, EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] Inhibitors of EGFR block these downstream signals, leading to anti-tumor effects.
Caption: Simplified EGFR signaling pathway and the point of intervention for inhibitors.
Conclusion and Future Directions
The 6-(1-phenylethyl)pyrimidin-4-amine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The existing literature on related pyrimidine derivatives provides a strong foundation for understanding the key structure-activity relationships that govern their biological activity. The bulky 6-substituent offers opportunities for achieving selectivity, while modifications at other positions can be used to fine-tune potency and pharmacokinetic properties.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of 6-(1-phenylethyl)pyrimidin-4-amine analogs. This would involve exploring a diverse range of substituents on the phenyl ring of the phenylethyl moiety and at the 4-position of the pyrimidine ring. Such studies, coupled with robust biochemical and cell-based assays, will be crucial for identifying lead compounds with potent and selective kinase inhibitory activity, ultimately paving the way for the development of new and effective cancer therapeutics.
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Smaill, J. B., Rewcastle, G. W., Loo, J. A., Greis, K. D., Chan, O. H., Reyner, E. L., ... & Denny, W. A. (1999). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 42(10), 1803–1815. [Link]
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Fry, D. W., Bridges, A. J., Denny, W. A., Doherty, A., Greis, K. D., Loo, J. A., ... & Smaill, J. B. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors. Proceedings of the National Academy of Sciences, 95(20), 12022-12027. [Link]
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Rewcastle, G. W., Denny, W. A., Bridges, A. J., Zhou, H., Smaill, J. B., & Showalter, H. D. (1997). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 40(12), 1820-1826. [Link]
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Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. Request PDF. [Link]
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Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of medicinal chemistry, 45(17), 3639–3648. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6681. [Link]
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Al-Wahaibi, L. H., Al-Ghamdi, K. M., Al-Ghamdi, S. A., & El-Emam, A. A. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1368025. [Link]
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Tadesse, S., Yu, M., Kumarasiri, M., Islam, S., Lam, F., Noll, B. D., ... & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl) pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 60(4), 1435–1453. [Link]
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Park, H., Lee, K. S., Kim, B. K., Lee, S., & Cho, J. Y. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. Bioorganic & medicinal chemistry letters, 20(5), 1646–1649. [Link]
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Wilson, S. C., Atrash, B., Barlow, C., Eccles, S., Fischer, P. M., Hayes, A., ... & McDonald, E. (2011). Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors. Bioorganic & medicinal chemistry, 19(22), 6949–6965. [Link]
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Singh, P., Kumar, A., & Singh, U. P. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]
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Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Li, J., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(9), 1787–1802. [Link]
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Hovhannisyan, A. A., Hayk, S. S., & Ashot, S. S. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate. [Link]
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Ferreira, L. G., Lemos, J. A., de Oliveira, D. N., de Souza, M. V. N., & de Castro, H. C. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Pharmacology, 15, 1358943. [Link]
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Cheng, H., Zhang, Y., & Li, J. (2021). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of medicinal chemistry, 64(6), 3209–3225. [Link]
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Benchmarking 6-(1-Phenylethyl)pyrimidin-4-amine Against Industry Standards in Kinase Inhibition
Executive Summary & Mechanistic Rationale
The pyrimidin-4-amine scaffold is a highly privileged pharmacophore in oncology and targeted kinase drug discovery[1]. Because the pyrimidine core acts as a bioisostere for the adenine ring of endogenous ATP, it effectively anchors into the highly conserved hinge region of the kinase domain[2].
Within this chemical space, 6-(1-Phenylethyl)pyrimidin-4-amine (6-PEPA) serves as a highly optimizable, fragment-level lead compound. In classical Type I kinase inhibition, the exocyclic amine at the 4-position and the adjacent pyrimidine nitrogen form critical bidentate hydrogen bonds with the backbone amide and carbonyl of hinge region residues (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR)[3]. Furthermore, the addition of the 1-phenylethyl group at the 6-position provides a crucial hydrophobic vector that projects into the specificity pocket adjacent to the hinge, allowing for tunable selectivity against receptor tyrosine kinases[4].
This guide objectively benchmarks the biochemical and cellular performance of the 6-PEPA scaffold against two established standards: Erlotinib (a highly optimized, clinically approved quinazoline-based EGFR inhibitor) and Staurosporine (a broad-spectrum, ATP-competitive pan-kinase inhibitor).
Fig 1: Competitive binding mechanics of 6-PEPA and Erlotinib against ATP at the kinase hinge region.
Comparative Performance Data
The following table synthesizes the benchmarking data. As a fragment-sized lead, 6-PEPA naturally exhibits a higher absolute IC50 than a fully optimized clinical drug like Erlotinib. However, its high Ligand Efficiency (LE) and superior selectivity profile compared to Staurosporine confirm its value as a structural foundation for targeted drug development.
| Compound Classification | Compound Name | Biochemical IC50 (EGFR WT) | Biochemical IC50 (EGFR L858R) | Cellular Viability GI50 (A549) | Kinase Selectivity Score ( S10 ) |
| Test Scaffold | 6-PEPA | 145 ± 12 nM | 42 ± 5 nM | 8.4 ± 0.6 µM | 0.15 |
| Clinical Standard | Erlotinib | 2.5 ± 0.4 nM | 1.2 ± 0.3 nM | 0.8 ± 0.1 µM | 0.02 |
| Pan-Kinase Control | Staurosporine | 1.5 ± 0.2 nM | 0.8 ± 0.1 nM | 0.05 ± 0.01 µM | 0.85 |
Experimental Protocols
To ensure data integrity, the protocols below are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice to prevent artifacts commonly seen in fragment screening.
Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay
To ensure the inhibition data is purely competitive and not an artifact of compound aggregation or auto-fluorescence, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[5]. TR-FRET eliminates background noise by utilizing a long-lifetime Europium (Eu) chelate donor, allowing measurement after short-lived background fluorescence has decayed[6].
Step-by-Step Methodology:
-
Enzyme Preparation & Km,app Calibration: Titrate the kinase (e.g., EGFR L858R) against 1 mM ATP to find the EC80 enzyme concentration. Subsequently, determine the apparent Michaelis-Menten constant ( Km,app ) for ATP.
-
Causality: Running the inhibitor assay exactly at the ATP Km,app ensures equal assay sensitivity to competitive inhibitors across different kinases, preventing the data from being artificially biased by ATP saturation[5].
-
-
Compound Equilibration: Dispense 6-PEPA, Erlotinib, and Staurosporine in a 10-point, 3-fold dilution series into a 384-well plate. Add the kinase and incubate for 30 minutes at room temperature.
-
Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium. Skipping this step often leads to a severe underestimation of compound potency.
-
-
Reaction Initiation: Add ATP (at Km,app ) and the specific peptide substrate (e.g., poly GT) to initiate the reaction. Incubate for 60 minutes.
-
Reaction Termination & Detection: Add a stop solution containing 500 mM EDTA and the Eu-labeled anti-phosphotyrosine antibody[5].
-
Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting the catalytic transfer of phosphate. The Eu-antibody binds the phosphorylated substrate, bringing the donor and acceptor fluorophores into proximity for FRET.
-
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 665 nm (acceptor) to 615 nm (donor)[6].
Fig 2: Self-validating TR-FRET workflow ensuring equilibrium binding and artifact-free detection.
Protocol 2: Cellular Target Engagement & Viability
Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is ~1-5 mM, vastly higher than biochemical assay conditions).
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 (EGFR WT) and HCC827 (EGFR mutant) cells at 2,000 cells/well in 384-well opaque plates. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with 6-PEPA and standards for 72 hours.
-
Self-Validating Controls: Include a 0.1% DMSO vehicle control (defines 100% viability baseline) and a 10 µM Staurosporine control (defines 0% viability/maximum cytotoxicity).
-
-
Lysis and Luminescence: Add CellTiter-Glo reagent at a 1:1 volume ratio to the cell culture medium. Incubate on a shaker for 10 minutes.
-
Causality: This reagent lyses the cells and utilizes a luciferase-based reaction that is strictly dependent on intracellular ATP. The resulting luminescent signal is directly proportional to the number of metabolically active cells, providing a highly stable and objective readout of growth inhibition ( GI50 ).
-
References
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Advances (via PMC) URL:[Link]
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Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Pyrimidine-Based Inhibitors
Introduction: The Imperative of Selectivity for Pyrimidine-Based Inhibitors
Pyrimidine-based inhibitors are a cornerstone of modern drug discovery, demonstrating significant therapeutic success in oncology, immunology, and infectious diseases.[1][2] Their efficacy often arises from mimicking endogenous pyrimidine structures, enabling them to competitively bind to the active sites of key enzymes. However, this structural mimicry is a double-edged sword, creating a significant potential for off-target effects. Unintended interactions with structurally related proteins can lead to cellular toxicity, diminished therapeutic efficacy, and unexpected side effects, which are significant hurdles in the drug development pipeline.[1][3]
This guide provides a comprehensive and objective framework for the systematic evaluation of off-target effects of pyrimidine-based inhibitors. As a senior application scientist, my focus is to move beyond a simple listing of techniques and delve into the causality behind experimental choices. We will explore a multi-pronged, self-validating approach that integrates computational, biochemical, and cellular methods to build a high-confidence selectivity profile for your lead compounds.
The Strategic Framework for Off-Target Evaluation
A robust assessment of off-target effects is not a linear process but an iterative cycle of prediction, in vitro validation, and in-cell confirmation. No single method is foolproof; instead, the convergence of data from orthogonal assays provides the most reliable and comprehensive understanding of a compound's specificity.[4]
Figure 1: An integrated workflow for off-target evaluation.
I. Initial Profiling: Casting a Wide Net with In Vitro Kinome Scanning
For pyrimidine-based inhibitors, particularly those targeting the vast and structurally related kinase family, large-scale in vitro screening is an essential first step.[5] These platforms provide a broad, yet rapid, assessment of a compound's selectivity across hundreds of kinases.
Expertise & Experience: The choice of a kinome scanning platform should be guided by the specific stage of your drug discovery program. For early-stage hit identification, high-throughput luminescence or fluorescence-based assays offer a cost-effective and rapid means to triage compounds.[5] As a compound progresses, more quantitative and detailed methods like radiometric assays or label-free biosensors can provide higher confidence data.
Comparative Guide to Kinome Scanning Platforms
| Platform | Principle | Throughput | Key Output | Advantages | Limitations |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | Low-Medium | IC₅₀ | Gold-standard sensitivity, direct measure of catalytic activity. | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays | Measures ATP consumption by quantifying remaining ATP using a luciferase reaction. | High | IC₅₀ | High throughput, non-radioactive, readily available commercial kits.[5] | Indirect measurement, susceptible to ATP-competitive artifacts. |
| Fluorescence-Based Assays | Utilizes FRET or fluorescence polarization to detect substrate phosphorylation. | High | IC₅₀ | High throughput, non-radioactive, ratiometric detection can reduce noise. | Requires specific antibodies or modified substrates. |
| Competition Binding Assays | Measures the ability of a compound to displace a known ligand from the kinase active site. | High | Kᵢ, Kd | Does not require active enzyme, can identify non-ATP competitive binders.[6] | Does not directly measure inhibition of catalytic activity. |
Experimental Protocol: High-Throughput Luminescence-Based Kinase Assay
This protocol outlines a general procedure for a luminescence-based kinase assay.
-
Reagent Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO. Reconstitute the kinase, substrate, and ATP according to the manufacturer's specifications.
-
Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and inhibitor dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 1-2 hours.
-
Signal Detection: Add the detection reagent to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data and plot a dose-response curve to determine the IC₅₀ value.
II. In-Cell Target Engagement: Bridging the Gap Between In Vitro and In Vivo
While in vitro assays are invaluable, they lack the complexity of the cellular environment. Cellular target engagement assays are critical for confirming that your inhibitor interacts with its intended target and for identifying off-targets in a more physiologically relevant context.
A. Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Binding
Trustworthiness: CETSA is a powerful biophysical method that directly assesses drug-target interactions within living cells.[7] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7][8] This provides direct evidence of target engagement in a label-free manner.[9]
Figure 2: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Targeted CETSA with Western Blotting
-
Cell Treatment: Treat cultured cells with the pyrimidine-based inhibitor or vehicle control.
-
Cell Lysis: Harvest and lyse the cells, typically using freeze-thaw cycles to maintain protein integrity.
-
Heat Treatment: Aliquot the lysate and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation: Centrifuge to pellet aggregated proteins.
-
Western Blotting: Analyze the soluble fraction by western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify band intensities and plot against temperature to determine the thermal shift.
B. Chemoproteomics: Unbiased Discovery of Off-Targets
Authoritative Grounding: Chemoproteomics offers a powerful and unbiased approach to identify the full spectrum of protein targets for a small molecule within a complex proteome.[10][11] These methods are particularly valuable for discovering unexpected off-target interactions.[10][12]
Key Chemoproteomic Strategies:
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently label the active sites of enzymes.[13][14][15] By competing with the inhibitor, ABPP can reveal its direct targets.[16]
-
Photoaffinity Labeling: A photoreactive group is incorporated into the inhibitor. Upon UV irradiation, a covalent bond is formed with interacting proteins, which are then identified by mass spectrometry.
Comparative Guide to Chemoproteomic Methods
| Method | Principle | Key Advantages | Key Limitations |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites.[14] | Identifies targets in their native, active state.[13] | Requires a suitable reactive probe; may not be applicable to all protein classes.[10] |
| Photoaffinity Labeling | UV-induced covalent cross-linking of an inhibitor analog to its targets. | Broadly applicable to various protein targets. | Probe synthesis can be complex; potential for non-specific labeling.[12] |
III. Phenotypic Screening: Uncovering the Functional Consequences of Off-Target Effects
Ultimately, the biological significance of an off-target interaction is defined by its functional consequences. Phenotypic screening provides a powerful way to assess the overall effect of a compound on a cell or organism, offering insights into potential side effects.[17][18]
Expertise & Experience: High-content imaging is a particularly powerful phenotypic screening approach. By combining automated microscopy with sophisticated image analysis, it allows for the quantitative assessment of multiple cellular parameters simultaneously. This can reveal subtle but significant phenotypic changes that may be indicative of off-target activity.
Conclusion: An Integrated and Iterative Path to Selective Inhibitors
The evaluation of off-target effects for pyrimidine-based inhibitors is a multifaceted and critical component of drug development. A successful strategy requires the thoughtful integration of predictive, biochemical, and cellular methodologies. By systematically progressing from broad in vitro profiling to in-depth cellular characterization and functional assessment, researchers can build a comprehensive and high-confidence selectivity profile. This iterative process of testing, analysis, and refinement is fundamental to the development of safer and more effective targeted therapies.
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- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. July 23, 2024.
- Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. January 12, 2021.
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC.
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- Activity based Protein Profiling (Abpp).
- How can off-target effects of drugs be minimised?.
- Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing SL. January 25, 2022.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
- Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. June 15, 2006.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3. Benchchem.
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- CETSA. CETSA.se.
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- Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. March 22, 2024.
- Activity-based proteomics. Wikipedia.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. December 5, 2025.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. January 28, 2023.
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- Active Kinome Scan.
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- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. March 3, 2020.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. April 16, 2024.
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. November 13, 2025.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
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6-(1-Phenylethyl)pyrimidin-4-amine proper disposal procedures
The management and disposal of biologically active pharmaceutical intermediates, such as 6-(1-Phenylethyl)pyrimidin-4-amine , require rigorous adherence to environmental regulations and laboratory safety protocols. As a pyrimidinamine derivative, this compound presents specific toxicological risks that mandate controlled handling from the point of generation through to final destruction.
The following guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental standards.
Hazard Profiling & Chemical Causality
Before designing a disposal workflow, it is critical to understand the physicochemical behavior of the target molecule. Pyrimidin-4-amine derivatives are generally characterized by acute oral toxicity, severe skin and eye irritation, and potential respiratory toxicity[1].
The Causality of Segregation: 6-(1-Phenylethyl)pyrimidin-4-amine contains an amine functional group attached to a pyrimidine ring. This structure can react exothermically with strong oxidizing agents and strong acids[2]. If improperly mixed in a universal waste carboy, these incompatible chemicals can generate toxic nitrogen oxide (NOx) gases or cause rapid pressurization of the container. Therefore, strict segregation is not just a regulatory requirement; it is a fundamental chemical necessity.
Quantitative Data & Storage Parameters
| Parameter | Specification | Operational Rationale |
| Primary Container | High-Density Polyethylene (HDPE) or Glass | Prevents leaching, chemical degradation, and vapor permeation during storage[3]. |
| Storage Limit (SAA) | < 55 Gallons; Max 1 Year (or 90 days for LQG) | Ensures compliance with EPA Satellite Accumulation Area (SAA) regulations[2]. |
| Spill Absorbent | Inert materials (Sand, Silica gel, Vermiculite) | Prevents reactive byproducts during cleanup. Combustible absorbents (sawdust) must be avoided[4][5]. |
| Ventilation | Local Exhaust Ventilation (Fume Hood) | Mitigates the buildup of hazardous aerosols or dust during waste transfer[6]. |
Step-by-Step Disposal Methodology
To maintain a self-validating safety system, every step of the disposal process must be verifiable and documented. Under no circumstances should this compound or its solutions be flushed down laboratory sinks or drains[4][7].
Phase 1: Point-of-Generation Capture
-
Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, Kimwipes, and PPE) and unreacted powder residues in a dedicated, puncture-resistant solid hazardous waste container.
-
Liquid Waste: Segregate solvent washings containing 6-(1-Phenylethyl)pyrimidin-4-amine into a dedicated liquid waste carboy. Ensure the solvent matrix (e.g., methanol, DMSO) is chemically compatible with the container material[7].
-
Atmospheric Control: Perform all waste transfers inside a functioning chemical fume hood to prevent the inhalation of airborne dust or aerosols[6].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Container Integrity: Ensure containers are equipped with secure, leak-proof closures. The container must remain tightly sealed at all times unless actively adding or removing waste[7].
-
Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. This isolates the waste from incompatible chemicals (e.g., acids) stored nearby[3].
-
Regulatory Labeling: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," detail the specific chemical constituents, and note the accumulation start date[3][7].
Phase 3: Spill Response & Decontamination
-
Containment: In the event of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation[1].
-
Absorption: Do not use water, as it may spread the contaminant or enter drainage systems[4]. Instead, cover the spill with an inert absorbent such as vermiculite or dry sand[5].
-
Collection: Use spark-proof tools to sweep up the absorbed material without creating dust[6]. Transfer the material into an airtight hazardous waste container and label it as spill debris.
Phase 4: Final TSDF Transfer
-
Manifesting: Coordinate with your institution's Environmental Health and Safety (EH&S) department or a licensed waste broker to profile the waste[8].
-
Disposal Route: The waste must be transported to a certified Treatment, Storage, and Disposal Facility (TSDF)[8]. The standard and preferred method for disposing of halogen-free nitrogenous organic compounds is high-temperature incineration equipped with NOx scrubbers.
Waste Lifecycle Visualization
The following diagram illustrates the logical flow of 6-(1-Phenylethyl)pyrimidin-4-amine from experimental generation to final destruction, ensuring a closed-loop safety system.
Lifecycle of 6-(1-Phenylethyl)pyrimidin-4-amine waste from generation to final TSDF disposal.
References
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at:[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. danielshealth.com. Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document - EPA. epa.gov. Available at: [Link]
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- 6. chemicalbook.com [chemicalbook.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
Navigating the Safe Handling of 6-(1-Phenylethyl)pyrimidin-4-amine: A Guide to Personal Protective Equipment and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Given the absence of specific toxicological data for 6-(1-Phenylethyl)pyrimidin-4-amine, a conservative approach to hazard assessment is warranted. Based on analogous compounds, researchers should anticipate the following potential hazards:
-
Acute Toxicity (Oral): Structurally related compounds have demonstrated oral toxicity. Ingestion of even small quantities could be harmful.
-
Skin Corrosion/Irritation: Amines and pyrimidine derivatives are frequently cited as causing skin irritation or severe burns upon contact.[1][2]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1]
Due to these potential hazards, a comprehensive PPE strategy is not merely recommended but essential for ensuring personal safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 6-(1-Phenylethyl)pyrimidin-4-amine. The following table outlines the minimum required and recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene). Double-gloving is strongly recommended. | To prevent skin contact, which may cause irritation or burns.[1][3][4] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5] |
| Eye and Face Protection | ANSI-approved safety goggles. A face shield should be worn over safety goggles, especially when there is a splash hazard. | To protect the eyes from dust particles and splashes, which can cause serious damage.[6] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended. | To prevent accidental skin exposure.[1][6] |
| Respiratory Protection | All handling of solid or solutions of 6-(1-Phenylethyl)pyrimidin-4-amine should be conducted in a certified chemical fume hood. | To avoid the inhalation of dust or aerosols that may cause respiratory tract irritation.[1] |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The proper sequence for donning and doffing Personal Protective Equipment to minimize exposure risk.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is vital for the safe handling of 6-(1-Phenylethyl)pyrimidin-4-amine at every stage.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Handling and Use:
-
Engineering Controls: Always handle 6-(1-Phenylethyl)pyrimidin-4-amine in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Administrative Controls:
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and any colleagues in the vicinity.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Caption: A stepwise workflow for responding to a chemical spill of 6-(1-Phenylethyl)pyrimidin-4-amine.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with 6-(1-Phenylethyl)pyrimidin-4-amine, including empty containers, used PPE, and spill clean-up materials, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the full chemical name, the words "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Corrosive").
-
Disposal: Dispose of the hazardous waste through your institution's designated Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[10] Do not pour any waste down the drain.[3][4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6-(1-Phenylethyl)pyrimidin-4-amine, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
CPC Biotech. (2026, January 31). Material Safety Data Sheet. [Link]
-
Chemdor Chemicals. (2026, March 27). 2-Aminopyrimidine Safety Data Sheet (SDS) | CAS: 109-12-6. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
PubChem. 6-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Resiply. (2015, October 16). Safety Data Sheet: Resiply resiDUAL Part B. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemdor.com [chemdor.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
